Product packaging for Lactucaxanthin(Cat. No.:CAS No. 78306-12-4)

Lactucaxanthin

Cat. No.: B1234549
CAS No.: 78306-12-4
M. Wt: 568.9 g/mol
InChI Key: BIPAHAFBQLWRMC-SUOWZELTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lactucaxanthin is a predominant xanthophyll carotenoid characterized by its rare ε,ε-rings structure, making it a structural isomer of lutein . It is a primary lipophilic metabolite found in lettuce (Lactuca sativa) and has been identified in other sources like Aruncus dioicus (goat's beard), where it is found at concentrations exceeding 45 µg/g fresh weight . Its key research value lies in its potent bioactivity, with studies highlighting two primary mechanisms of action. First, this compound exhibits significant anti-diabetic potential by functioning as a dual inhibitor of the digestive enzymes α-amylase and α-glucosidase . In silico analyses reveal that this compound has a lower binding energy with these enzymes compared to synthetic inhibitors like acarbose and miglitol, and in vivo studies in STZ-induced diabetic rats confirm its ability to reduce post-prandial blood glucose levels . Second, it demonstrates robust anti-angiogenic properties, offering a holistic therapeutic approach for conditions like diabetic retinopathy. Research on hyperglycemic ARPE-19 cells and diabetic rat models shows that this compound protects the retinal pigment epithelium by inhibiting the hyperglycemia-regulated hypoxia/ER stress/VEGF pathway. It effectively counters reactive oxygen species imbalance, restores the activity of antioxidant enzymes like SOD, CAT, and GR, reduces the expression of HIF-1α and ER stress elements (ATF6, ATF4, XBP1), and subsequently suppresses VEGF release, thereby helping to maintain RPE integrity . Furthermore, its antioxidant capacity contributes to its broader health-beneficial potential. This product is intended For Research Use Only and is not for diagnostic or therapeutic human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H56O2 B1234549 Lactucaxanthin CAS No. 78306-12-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78306-12-4

Molecular Formula

C40H56O2

Molecular Weight

568.9 g/mol

IUPAC Name

(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol

InChI

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-37-33(5)25-35(41)27-39(37,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-38-34(6)26-36(42)28-40(38,9)10/h11-26,35-38,41-42H,27-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t35-,36-,37-,38-/m0/s1

InChI Key

BIPAHAFBQLWRMC-SUOWZELTSA-N

SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Isomeric SMILES

CC1=C[C@@H](CC([C@H]1/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/[C@@H]2C(C[C@H](C=C2C)O)(C)C)\C)\C)/C)/C)(C)C)O

Canonical SMILES

CC1=CC(CC(C1C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)O)C)C)C)(C)C)O

Other CAS No.

78306-12-4

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Lactucaxanthin: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactucaxanthin is a xanthophyll carotenoid found in select plant species, most notably lettuce (Lactuca sativa), from which it derives its name.[1] As a member of the carotenoid family, it possesses a characteristic polyene chain responsible for its light-absorbing properties and antioxidant potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and characterization are presented, alongside an exploration of its biosynthetic pathway and its influence on key cellular signaling cascades. This document is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the potential therapeutic applications of this compound.

Chemical Structure and Identification

This compound is classified as a tunaxanthin, which is a subclass of xanthophylls. Its chemical structure is defined as an ε,ε-carotene-3,3′-diol.[2] The stereochemistry of naturally occurring this compound has been determined as (3R,6R,3′R,6′R)-ε,ε-carotene-3,3′-diol.

IUPAC Name: (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol.[2]

Molecular Formula: C₄₀H₅₆O₂.[2]

Canonical SMILES: CC1=C--INVALID-LINK--O)(C)C)\C)\C)/C)/C)(C)C">C@@HO[2]

InChI Key: BIPAHAFBQLWRMC-SUOWZELTSA-N[2]

The structure of this compound is characterized by a long conjugated polyene backbone, which is responsible for its color and antioxidant properties. This central chain is terminated at both ends by ε-rings, each containing a hydroxyl group at the C3 position.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in Table 1. As with many carotenoids, this compound is a lipophilic molecule with poor solubility in water.

PropertyValueSource
Molecular Weight 568.886 g/mol [3]
Monoisotopic Mass 568.428031043 Da[3]
Physical Description Not explicitly stated, but expected to be a colored solid-
Melting Point Data not available-
Boiling Point Data not available-
Water Solubility Predicted: 0.00081 g/L (practically insoluble)[4]
logP (Octanol-Water Partition Coefficient) Predicted: 8.31 - 8.75[4]
pKa (Strongest Acidic) Predicted: 18.22[4]

Spectroscopic Data

Spectroscopic techniques are essential for the identification and characterization of this compound.

UV-Visible Spectroscopy

This compound exhibits a characteristic UV-Vis absorption spectrum due to its extended conjugated polyene system. The absorption maxima (λmax) are crucial for its detection and quantification.

Solventλmax (nm)Source
Not specified439[5]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation. The tandem mass spectrum (MS/MS) of the protonated molecule [M+H]⁺ reveals characteristic fragmentation.

| Ion | m/z | Description | Source | |---|---|---| | [M+H-H₂O]⁺ | 551.43 | Loss of one water molecule |[6] | | [M+H-2H₂O]⁺ | 533.41 | Loss of two water molecules |[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Biosynthesis

This compound is synthesized in plants via the carotenoid biosynthetic pathway. This pathway originates from the isoprenoid pathway, which produces the C5 building blocks isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The synthesis of this compound diverges from the main pathway at the level of lycopene cyclization.

In lettuce, a specific ε-ε branch of the carotenoid pathway is responsible for this compound formation. This branch is activated by the enzyme lycopene ε-cyclase (LCYE) in the absence of a functional lycopene β-cyclase (LCYB).[1] This leads to the formation of ε-carotene, which is subsequently hydroxylated at the 3 and 3' positions to yield this compound.

G GGPPS Geranylgeranyl Diphosphate Phytoene Phytoene GGPPS->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCYE, LCYB beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB epsilon_Carotene ε-Carotene delta_Carotene->epsilon_Carotene LCYE This compound This compound epsilon_Carotene->this compound Hydroxylation Lutein Lutein alpha_Carotene->Lutein Hydroxylation Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin Hydroxylation

Biosynthesis of this compound

Biological Activities and Signaling Pathways

This compound has been investigated for several biological activities, with a primary focus on its potential anti-diabetic effects.

Inhibition of α-Amylase and α-Glucosidase

In vitro and in vivo studies have demonstrated that this compound can inhibit the activity of α-amylase and α-glucosidase.[7] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, this compound can slow down the absorption of glucose, thereby reducing postprandial hyperglycemia. This mechanism of action is a key therapeutic strategy in the management of type 2 diabetes.

Modulation of Cellular Signaling in Diabetic Complications

Recent research has indicated that this compound may play a role in mitigating diabetic complications by modulating key cellular signaling pathways involved in oxidative stress, endoplasmic reticulum (ER) stress, and inflammation. In a model of diabetic retinopathy, this compound was shown to:

  • Reduce Oxidative Stress: By augmenting the expression of antioxidant enzymes.

  • Suppress ER Stress: By downregulating the expression of ER stress markers such as ATF4, ATF6, and XBP1.

  • Inhibit Inflammation: By suppressing the expression of pro-inflammatory cytokines (TNF-α, IL-6) and adhesion molecules (ICAM-1) through the inhibition of the NF-κB signaling pathway.

  • Ameliorate Angiogenesis: By reducing the levels of Vascular Endothelial Growth Factor A (VEGF-A).

The following diagram illustrates the proposed mechanism of action of this compound in mitigating diabetic retinopathy by interfering with these interconnected signaling pathways.

G This compound This compound Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress ER_Stress ER Stress This compound->ER_Stress NF_kB NF-κB This compound->NF_kB VEGF_A VEGF-A This compound->VEGF_A Hyperglycemia Hyperglycemia Hyperglycemia->Oxidative_Stress Hyperglycemia->ER_Stress Inflammation Inflammation Oxidative_Stress->Inflammation ER_Stress->Inflammation Angiogenesis Angiogenesis Inflammation->Angiogenesis Inflammation->NF_kB Angiogenesis->VEGF_A TNF_alpha TNF-α NF_kB->TNF_alpha IL_6 IL-6 NF_kB->IL_6 ICAM_1 ICAM-1 NF_kB->ICAM_1

This compound's Modulation of Signaling Pathways

Experimental Protocols

Extraction and Isolation of this compound from Lactuca sativa

The following is a representative protocol for the extraction and isolation of this compound from lettuce, based on common methods for carotenoid purification.

Materials:

  • Fresh lettuce leaves (Lactuca sativa)

  • Acetone

  • Petroleum ether

  • Dichloromethane

  • Methanol

  • Potassium hydroxide (KOH)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • C18 reverse-phase HPLC column (preparative or semi-preparative)

  • HPLC-grade solvents (acetonitrile, methanol, dichloromethane)

Procedure:

  • Homogenization and Extraction:

    • Fresh lettuce leaves are washed, pat-dried, and homogenized in a blender with cold acetone.

    • The homogenate is filtered under vacuum, and the residue is re-extracted with acetone until the filtrate is colorless.

    • The combined acetone extracts are partitioned with petroleum ether in a separatory funnel. Water is added to facilitate phase separation.

    • The upper petroleum ether layer, containing the pigments, is collected. The aqueous layer is re-extracted with petroleum ether.

    • The combined petroleum ether extracts are washed with a saturated NaCl solution to remove residual acetone and then dried over anhydrous sodium sulfate.

  • Saponification (Optional):

    • To remove chlorophylls and lipids, the dried petroleum ether extract can be saponified.

    • The solvent is evaporated under reduced pressure, and the residue is redissolved in a minimal amount of diethyl ether.

    • An equal volume of 10% methanolic KOH is added, and the mixture is stirred in the dark under a nitrogen atmosphere for 2-4 hours at room temperature.

    • After saponification, the carotenoids are extracted with petroleum ether. The extract is washed with water until neutral and dried over anhydrous sodium sulfate.

  • Chromatographic Purification:

    • Column Chromatography:

      • The crude extract is concentrated and loaded onto a silica gel column equilibrated with petroleum ether.

      • The column is eluted with a gradient of increasing polarity, starting with petroleum ether and gradually adding diethyl ether or acetone.

      • Fractions are collected and monitored by thin-layer chromatography (TLC) or UV-Vis spectroscopy. Fractions containing this compound are pooled.

    • Preparative High-Performance Liquid Chromatography (HPLC):

      • The partially purified this compound fraction is further purified by preparative or semi-preparative reverse-phase HPLC on a C18 column.

      • A suitable mobile phase, such as a gradient of acetonitrile:methanol:dichloromethane, is used for elution.

      • The elution is monitored using a photodiode array (PDA) detector at the λmax of this compound (around 439 nm).

      • The peak corresponding to this compound is collected, and the solvent is evaporated under reduced pressure.

Workflow Diagram:

G Lettuce Fresh Lettuce Leaves Homogenization Homogenization in Acetone Lettuce->Homogenization Filtration Filtration Homogenization->Filtration Partitioning Liquid-Liquid Partitioning (Petroleum Ether/Water) Filtration->Partitioning Drying Drying with Na₂SO₄ Partitioning->Drying Saponification Saponification (Optional) (Methanolic KOH) Drying->Saponification Column_Chromatography Silica Gel Column Chromatography Saponification->Column_Chromatography HPLC Preparative RP-HPLC (C18) Column_Chromatography->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Isolation of this compound
Characterization Methods

  • Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC with a PDA detector. A single, symmetrical peak at the expected retention time and with the characteristic UV-Vis spectrum is indicative of high purity.

  • Structural Confirmation: The identity of the isolated compound should be confirmed by mass spectrometry (to determine the molecular weight and fragmentation pattern) and, if sufficient material is available, by ¹H and ¹³C NMR spectroscopy for complete structural elucidation.

Conclusion and Future Directions

This compound is a naturally occurring xanthophyll with a well-defined chemical structure and interesting biological activities. Its potential as an inhibitor of carbohydrate-digesting enzymes and its ability to modulate signaling pathways associated with diabetic complications make it a promising candidate for further investigation in the context of metabolic diseases and their secondary effects.

Future research should focus on several key areas:

  • Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, solubility in various solvents, and detailed spectral data (¹H and ¹³C NMR) is needed to create a complete chemical profile.

  • Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its therapeutic potential.

  • Mechanism of Action Studies: Further elucidation of the molecular targets and signaling pathways affected by this compound will provide a more detailed understanding of its biological effects.

  • Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in humans for the management of diabetes and its complications.

This technical guide provides a solid foundation for researchers to build upon as they explore the scientific and therapeutic potential of this intriguing natural product.

References

An In-depth Technical Guide to ε,ε-Carotene-3,3′-diol (Lutein)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of ε,ε-carotene-3,3′-diol, a prominent member of the xanthophyll class of carotenoids. This document is intended for researchers, scientists, and professionals in the fields of drug development, nutraceuticals, and biochemistry who are interested in the chemical properties, analysis, and biological significance of this compound.

Chemical Identity: IUPAC Name and Synonyms

The compound ε,ε-carotene-3,3′-diol is a tetraterpenoid and a derivative of α-carotene. Due to the presence of multiple chiral centers, it can exist in various stereoisomeric forms. The most common and biologically important isomer is often referred to by the trivial name Lutein.

The systematic IUPAC name for the most common naturally occurring stereoisomer of ε,ε-carotene-3,3′-diol is (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4R)-4-hydroxy-2,6,6-trimethylcyclohex-1-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaen-1-yl]-3,5,5-trimethylcyclohex-2-en-1-ol .[1] A more condensed, but still systematic, name is (3R,3'R,6'R)-β,ε-carotene-3,3'-diol .[2]

This compound is widely known by a variety of synonyms, reflecting its broad distribution in nature and extensive history of study. These include:

  • Lutein[2][3]

  • Xanthophyll[2]

  • Lactucaxanthin[4][5]

  • Vegetable lutein[2]

  • all-trans-Lutein[2]

  • Bo-Xan[2]

  • (3R,3'R)-dihydroxy-alpha-carotene[2]

It is important for researchers to be aware of these different names when searching for literature and data related to this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of ε,ε-carotene-3,3′-diol is presented in the table below. This data is crucial for its identification, purification, and quantification.

PropertyValueReference(s)
Molecular Formula C₄₀H₅₆O₂[2]
Molecular Weight 568.87 g/mol [2]
Appearance Red powder or solid[6]
Melting Point 166-168 °C[6]
UV-Vis (λmax) In Methanol: 420, 443, 471 nmIn Acetone: 420, 443, 471 nm[6]
Infrared (IR) νmax 3426 cm⁻¹ (O-H), 2920 cm⁻¹ (C-H), 1635 cm⁻¹ (C=C)[6]
Mass Spectrometry EIMS (70 eV) m/z 568.4 [M]⁺[6]
¹H NMR (500 MHz, acetone-d₆) Key signals include those in the olefinic region (δ 6.0-7.0 ppm) and methyl singlets.[6]
¹³C NMR (125 MHz, acetone-d₆) Shows characteristic peaks for the polyene chain and the cyclohexene rings.[6]

Experimental Protocols

The extraction and analysis of ε,ε-carotene-3,3′-diol from natural sources, such as green leafy vegetables, are critical for research and commercial applications. The following provides a detailed methodology based on established protocols.[4][5]

Extraction of Lipophilic Compounds
  • Sample Preparation: Fresh plant material (e.g., goat's beard foliage) is lyophilized and ground into a fine powder.

  • Extraction: The powdered sample is extracted with a solvent mixture, typically acetone or ethanol, often with the addition of an antioxidant like BHT to prevent degradation. The extraction is usually performed by sonication or shaking at a controlled temperature in the dark to minimize isomerization and oxidation.

  • Saponification (Optional): To hydrolyze chlorophylls and esters, the crude extract can be saponified using methanolic potassium hydroxide. This step simplifies the subsequent chromatographic analysis.

  • Solvent Partitioning: The saponified extract is partitioned with a non-polar solvent such as diethyl ether or hexane to separate the carotenoids from water-soluble compounds.

  • Drying and Concentration: The organic phase containing the carotenoids is washed with water to remove residual alkali, dried over anhydrous sodium sulfate, and evaporated to dryness under a stream of nitrogen.

Identification and Quantification by LC-PDA-MS
  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS) is used.

  • Column: A C30 reversed-phase column is often preferred for the separation of carotenoid isomers.

  • Mobile Phase: A gradient elution is typically employed, using a mixture of solvents such as methanol, methyl-tert-butyl ether (MTBE), and water.

  • Detection:

    • PDA Detection: The PDA detector is set to monitor the characteristic absorption maxima of carotenoids, typically between 400 and 500 nm. Identification is based on the retention time and the UV-Vis spectrum compared to an authentic standard.

    • MS Detection: Mass spectrometry, often with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), is used to confirm the molecular weight and fragmentation pattern of the compound, providing unambiguous identification.

  • Quantification: The concentration of ε,ε-carotene-3,3′-diol is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from a certified reference standard.

Biological Roles and Significance

ε,ε-Carotene-3,3′-diol and its isomers, particularly lutein, are not synthesized by animals and must be obtained from the diet.[3] They are abundant in green leafy vegetables, certain fruits, and egg yolks.[4] These compounds exhibit a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries.

  • Antioxidant Activity: The long conjugated polyene chain of ε,ε-carotene-3,3′-diol is an excellent scavenger of reactive oxygen species, protecting cells from oxidative damage.[4]

  • Anti-inflammatory Effects: Studies have shown that these carotenoids can modulate inflammatory pathways in the body.[4]

  • Vision Health: Lutein and its isomer zeaxanthin are the primary carotenoids found in the macula of the human eye, where they are believed to protect against age-related macular degeneration (AMD) by filtering blue light and quenching photo-induced reactive oxygen species.

  • Neuroprotection: Emerging research suggests that dietary intake of these carotenoids may have neuroprotective effects.[4]

  • Provitamin A Activity: While less efficient than β-carotene, α-carotene derivatives like ε,ε-carotene-3,3′-diol can be converted to vitamin A in the body.

Diagrams and Workflows

Experimental Workflow for Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and analysis of ε,ε-carotene-3,3′-diol from a plant matrix.

Extraction_and_Analysis_Workflow Start Plant Material (e.g., Green Leafy Vegetables) Lyophilization Lyophilization & Grinding Start->Lyophilization Extraction Solvent Extraction (e.g., Acetone/Ethanol) Lyophilization->Extraction Saponification Saponification (optional) (Methanolic KOH) Extraction->Saponification Partitioning Solvent Partitioning (e.g., Hexane/Ether) Saponification->Partitioning Drying Drying & Concentration Partitioning->Drying CrudeExtract Crude Carotenoid Extract Drying->CrudeExtract Analysis LC-PDA-MS Analysis CrudeExtract->Analysis Identification Identification (Retention Time, UV-Vis, MS) Analysis->Identification Quantification Quantification (Calibration Curve) Analysis->Quantification

Workflow for the extraction and analysis of ε,ε-carotene-3,3′-diol.

This comprehensive guide provides foundational knowledge for researchers working with ε,ε-carotene-3,3′-diol. Further investigation into its specific biological mechanisms and potential therapeutic applications is an active area of research.

References

The Lactucaxanthin Biosynthesis Pathway in Lactuca sativa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lactucaxanthin, a dihydroxy-ε,ε-carotene, is a xanthophyll unique to a few plant species, including lettuce (Lactuca sativa). As a derivative of the carotenoid biosynthesis pathway, it holds potential for investigation into its bioactive properties, relevant to drug development and human health. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in Lactuca sativa. It details the enzymatic steps, key genes, and regulatory aspects. Furthermore, this document presents quantitative data on this compound abundance, detailed experimental protocols for its analysis, and visual diagrams of the metabolic and experimental workflows to facilitate further research in this area.

Introduction

Carotenoids are a diverse group of isoprenoid pigments synthesized by plants and some microorganisms. They play crucial roles in photosynthesis, photoprotection, and as precursors to plant hormones. In the human diet, carotenoids are important as antioxidants and provitamin A. Lactuca sativa (lettuce) is a globally significant leafy vegetable that, in addition to common carotenoids like lutein and β-carotene, synthesizes the unique xanthophyll, this compound (ε,ε-carotene-3,3'-diol).[1] The presence of two ε-rings distinguishes this compound from more common carotenoids and suggests a unique biosynthetic route. Understanding this pathway is critical for researchers aiming to explore its regulation, potential for biofortification, and pharmacological applications.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general carotenoid pathway, which begins with the formation of geranylgeranyl pyrophosphate (GGPP) from the methylerythritol 4-phosphate (MEP) pathway in plastids.

Core Carotenoid Pathway

The initial steps leading to the precursor of all cyclic carotenoids, lycopene, are conserved among higher plants:

  • Phytoene Synthesis: Two molecules of GGPP are condensed to form 15-cis-phytoene. This reaction is catalyzed by phytoene synthase (PSY) , a rate-limiting enzyme in the carotenoid pathway.

  • Desaturation and Isomerization: A series of desaturation and isomerization reactions convert 15-cis-phytoene into all-trans-lycopene. This involves the enzymes phytoene desaturase (PDS) , ζ-carotene desaturase (ZDS) , ζ-carotene isomerase (Z-ISO) , and carotenoid isomerase (CRTISO) .

The ε-ε Branch: The Path to this compound

The cyclization of lycopene is the crucial branch point that determines the type of carotenoids produced. In lettuce, a unique ε-ε branch leads to the formation of this compound.

  • First ε-Cyclization: The enzyme lycopene ε-cyclase (LCY-ε) catalyzes the formation of an ε-ring at one end of the lycopene molecule, producing δ-carotene (ε,ψ-carotene).[2]

  • Second ε-Cyclization: LCY-ε acts on the other end of δ-carotene to introduce a second ε-ring, forming ε,ε-carotene. The inability of LCY-ε in most plants to perform this second cyclization makes this compound rare.[2]

  • Hydroxylation: The final step is the hydroxylation of both ε-rings at the 3 and 3' positions to form this compound. This reaction is catalyzed by ε-ring hydroxylases . While the specific enzymes acting on ε,ε-carotene in lettuce have not been definitively characterized, it is proposed that members of the cytochrome P450 family, specifically the CYP97A and CYP97C subfamilies, are responsible for this step, given their known role in hydroxylating ε-rings in the biosynthesis of lutein (a β,ε-carotenoid).[3][4] Specifically, CYP97C1 is a known ε-ring hydroxylase, and CYP97A3 also contributes to ε-ring hydroxylation.[3][4]

Key Genes in this compound Biosynthesis

The following table summarizes the key genes and their corresponding enzymes in the this compound biosynthesis pathway.

EnzymeGene (in Arabidopsis for reference)Function
Phytoene SynthasePSYCondensation of two GGPP molecules to form phytoene.
Phytoene DesaturasePDSDesaturation of phytoene.
ζ-Carotene DesaturaseZDSDesaturation of ζ-carotene.
Carotenoid IsomeraseCRTISOIsomerization of cis-carotenoids to all-trans-lycopene.
Lycopene ε-CyclaseLCYE (LUT2)Cyclization of lycopene to form ε-rings.
ε-Ring HydroxylaseCYP97C1 (LUT1), CYP97A3 (LUT5)Hydroxylation of ε-rings to form hydroxyl groups.

Quantitative Data

The concentration of this compound can vary significantly among different lettuce cultivars and is influenced by environmental conditions. The following table summarizes reported quantitative data for this compound and related carotenoids in Lactuca sativa.

Lettuce Cultivar/TypeThis compound (mg/100g FW)Lutein (mg/100g FW)β-Carotene (mg/100g FW)Reference
Romaine0.59 - 0.63--[5]
Red Oak Leaf---[6]
General (average)13% of total carotenoids20% of total50% of total[6]

FW: Fresh Weight. Note: Data availability for this compound is limited compared to major carotenoids.

Experimental Protocols

Carotenoid Extraction from Lettuce Leaves

This protocol is a standard method for extracting carotenoids from plant tissues and can be adapted for lettuce.

Materials:

  • Lettuce leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (100%) containing 0.1% (w/v) butylated hydroxytoluene (BHT)

  • Petroleum ether or a hexane:acetone (1:1, v/v) mixture

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

Procedure:

  • Harvest fresh lettuce leaves and immediately freeze them in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered tissue (e.g., 1 g) to a centrifuge tube.

  • Add 10 mL of cold acetone (with BHT) and vortex vigorously for 1-2 minutes.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction of the pellet with another 10 mL of acetone until the pellet is colorless.

  • Pool all the supernatants.

  • Add an equal volume of petroleum ether (or hexane:acetone mixture) and 0.5 volumes of saturated NaCl solution to the pooled supernatant in a separatory funnel.

  • Mix gently and allow the phases to separate. The upper organic phase contains the carotenoids.

  • Wash the organic phase twice with distilled water to remove residual acetone.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen or using a rotary evaporator at a temperature below 40°C.

  • Resuspend the dried carotenoid extract in a known volume of a suitable solvent (e.g., MTBE/methanol 1:1, v/v) for HPLC analysis.

HPLC-DAD-APCI-MS/MS Analysis of this compound

This method allows for the separation, identification, and quantification of this compound and other carotenoids.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) and an Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometer (MS/MS).

  • C30 reverse-phase column (e.g., 250 x 4.6 mm, 3 µm).

Mobile Phase and Gradient:

  • Mobile Phase A: Methanol/Water (95:5, v/v) with 0.1% ammonium acetate.

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE).

  • Gradient Program:

    • 0-15 min: 20% to 80% B

    • 15-20 min: 80% B

    • 20-21 min: 80% to 20% B

    • 21-30 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

Detection:

  • DAD: Monitor at 450 nm for carotenoids. Acquire spectra from 250-600 nm for peak identification.

  • APCI-MS/MS:

    • Ionization Mode: Positive

    • Scan Range: m/z 150-1200

    • For MS/MS, select the parent ion of this compound (m/z 568.4) and fragment it to obtain characteristic daughter ions.

Quantification:

  • Create a standard curve using an isolated and purified this compound standard of known concentration. If a commercial standard is unavailable, it must be purified from a lettuce extract and its concentration determined spectrophotometrically using its specific extinction coefficient.

Gene Expression Analysis by RT-qPCR

This protocol provides a framework for analyzing the expression of key genes in the this compound biosynthesis pathway.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from lettuce leaf tissue using a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

2. Primer Design and Validation:

  • Design primers for target genes (LCYE, CYP97C1, CYP97A3) and suitable reference genes for lettuce (e.g., ACTIN, UBIQUITIN).[7] Primers should be 18-24 bp long, have a GC content of 40-60%, and produce an amplicon of 100-200 bp.

  • Validate primer efficiency by performing a standard curve analysis with a dilution series of pooled cDNA. The efficiency should be between 90% and 110%.

3. RT-qPCR Reaction:

  • Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

  • Perform the RT-qPCR in a real-time PCR cycler with a typical program:

    • Initial denaturation: 95°C for 5 min.

    • 40 cycles of:

      • Denaturation: 95°C for 15 s.

      • Annealing/Extension: 60°C for 30 s.

    • Melting curve analysis to verify the specificity of the amplicon.

4. Data Analysis:

  • Calculate the relative expression of target genes using the 2-ΔΔCt method, normalizing to the geometric mean of the expression of the validated reference genes.

Visualizations

This compound Biosynthesis Pathway

Lactucaxanthin_Biosynthesis GGPP Geranylgeranyl Pyrophosphate Phytoene 15-cis-Phytoene GGPP->Phytoene PSY Lycopene all-trans-Lycopene Phytoene->Lycopene PDS, ZDS, ISOs delta_Carotene δ-Carotene (ε,ψ-carotene) Lycopene->delta_Carotene LCY-ε ee_Carotene ε,ε-Carotene delta_Carotene->ee_Carotene LCY-ε This compound This compound (ε,ε-carotene-3,3'-diol) ee_Carotene->this compound Hydroxylases PSY PSY PDS_ZDS_ISOs PDS, ZDS, Z-ISO, CRTISO LCYE1 LCY-ε LCYE2 LCY-ε Hydroxylases ε-Ring Hydroxylases (CYP97A3, CYP97C1)

Caption: The this compound biosynthesis pathway in Lactuca sativa.

Experimental Workflow for this compound Analysis

Experimental_Workflow Sample Lettuce Leaf Tissue Extraction Carotenoid Extraction (Acetone/Petroleum Ether) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration Analysis HPLC-DAD-APCI-MS/MS Concentration->Analysis Data Data Acquisition (Chromatograms, Spectra) Analysis->Data Quantification Quantification (Standard Curve) Data->Quantification Identification Identification (Retention Time, Mass Spectra) Data->Identification Gene_Expression_Workflow Sample Lettuce Leaf Tissue RNA_Extraction Total RNA Extraction + DNase Treatment Sample->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR RT-qPCR with SYBR Green cDNA_Synthesis->RT_qPCR Data_Analysis Relative Quantification (2^-ΔΔCt Method) RT_qPCR->Data_Analysis Result Gene Expression Profile Data_Analysis->Result

References

An In-depth Technical Guide to ε-ε Cyclization in Carotenoid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The cyclization of lycopene is a pivotal bifurcation point in the carotenoid biosynthesis pathway, dictating the flux towards different classes of essential pigments. This process is catalyzed by two related enzymes, lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE). While the formation of β-rings and mixed β,ε-rings is widespread, the synthesis of carotenoids bearing two ε-rings (ε,ε-carotenoids) is a rare and highly specialized event. This technical guide provides a comprehensive overview of the ε-ε cyclization reaction, focusing on the enzymatic machinery, reaction mechanism, regulation, and the methods used for its characterization. We delve into the unique properties of LCYE variants that possess bi-cyclase activity, present quantitative data on product formation, and provide detailed experimental protocols for the functional analysis of these critical enzymes.

Introduction: The Lycopene Cyclization Branch Point

Carotenoids are a diverse class of tetraterpene pigments indispensable for life in photosynthetic organisms and crucial for human health.[1] Their functions range from light harvesting and photoprotection in plants to serving as precursors for vitamin A and antioxidants in animals.[1][2][3][4][5] The structural diversity of carotenoids is largely generated at the cyclization step of their common linear precursor, lycopene (ψ,ψ-carotene).[2][6]

This cyclization is a critical branch point where the linear hydrocarbon backbone is folded and converted into cyclic end groups, primarily β- and ε-rings.[2][7] The enzymes responsible, lycopene β-cyclase (LCYB) and lycopene ε-cyclase (LCYE), compete for lycopene to direct biosynthesis into two major branches:[8][9]

  • The β,β-Branch: Catalyzed by LCYB, which typically adds a β-ring to both ends of lycopene to form β-carotene.[2][6]

  • The β,ε-Branch: A concerted action of LCYE and LCYB produces α-carotene, which has one ε-ring and one β-ring.[2][10] This branch leads to the synthesis of lutein, the most abundant carotenoid in photosynthetic tissues.[9][11]

While carotenoids with two β-rings or one β- and one ε-ring are common, those with two ε-rings are rare in nature.[2][6] The formation of these ε,ε-carotenoids, such as ε,ε-carotene and its hydroxylated derivative lactucaxanthin, is dependent on a specialized lycopene ε-cyclase with the rare ability to catalyze the reaction at both ends of the lycopene molecule.[12] This guide focuses specifically on this unique ε-ε cyclization pathway.

Carotenoid_Biosynthesis_Branch_Point Figure 1: Lycopene Cyclization Branch Point Lycopene Lycopene (ψ,ψ-carotene) LCYE_mono LCYE (mono-cyclase) (e.g., Arabidopsis) Lycopene->LCYE_mono LCYB LCYB Lycopene->LCYB LCYE_bi LCYE (bi-cyclase) (e.g., Lettuce) Lycopene->LCYE_bi delta_carotene δ-Carotene (ε,ψ-carotene) LCYE_mono->delta_carotene + ε-ring alpha_carotene α-Carotene (β,ε-carotene) LCYE_mono->alpha_carotene + ε-ring gamma_carotene γ-Carotene (β,ψ-carotene) LCYB->gamma_carotene + β-ring LCYB->alpha_carotene + β-ring beta_carotene β-Carotene (β,β-carotene) LCYB->beta_carotene + β-ring LCYE_bi->delta_carotene 1st ε-ring epsilon_carotene ε,ε-Carotene LCYE_bi->epsilon_carotene 2nd ε-ring delta_carotene->LCYB delta_carotene->LCYE_bi gamma_carotene->LCYE_mono gamma_carotene->LCYB Lutein Lutein alpha_carotene->Lutein Hydroxylation Zeaxanthin Zeaxanthin beta_carotene->Zeaxanthin Hydroxylation This compound This compound epsilon_carotene->this compound Hydroxylation Epsilon_Ring_Mechanism Figure 2: Proposed Mechanism of ε-Ring Formation sub 1. Acyclic ψ-end group of Lycopene binds to active site prot 2. Protonation at C-2 (H+ from water) sub->prot carb 3. Formation of a transient C-5 carbocation intermediate prot->carb deprot 4. Deprotonation at C-4 carb->deprot prod 5. Stable ε-ring formed and product released deprot->prod E_coli_Complementation_Workflow Figure 3: Workflow for LCYE Functional Complementation start Start: Target LCYE gene clone 1. Clone LCYE cDNA into E. coli expression vector start->clone transform 2. Transform host strain with LCYE vector clone->transform host Lycopene-producing E. coli host strain (contains crtE, crtB, crtI) host->transform culture 3. Culture and induce LCYE expression transform->culture extract 4. Harvest cells and extract carotenoid pigments culture->extract hplc 5. Analyze by HPLC-PDA extract->hplc analyze 6. Identify and quantify products (δ-carotene, ε,ε-carotene, etc.) hplc->analyze end End: Functional characterization analyze->end

References

The Occurrence of Lactucaxanthin in Various Lettuce Cultivars: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence of lactucaxanthin, a unique ε,ε-carotenoid, across different cultivars of lettuce (Lactuca sativa). This document summarizes quantitative data, details experimental protocols for analysis, and illustrates the biosynthetic pathway of this noteworthy phytochemical. This compound is of increasing interest due to its potential health benefits, including anti-diabetic properties.[1][2]

Quantitative Occurrence of this compound

This compound is a significant xanthophyll in lettuce, contributing to its overall carotenoid profile.[3] Its concentration, however, varies considerably among different lettuce types and cultivars. The following table summarizes the available quantitative data on this compound content in various lettuce cultivars.

Lettuce TypeCultivar/VarietyThis compound Content (µg/g Fresh Weight)This compound Content (mg/100g Fresh Weight)Notes
Romaine Several Cultivars5.9 - 6.30.59 - 0.63Range reported across multiple romaine cultivars.[4][5][6]
Romaine Not Specified--Total carotenoid content of 70.86 µg/g FW, which includes this compound.[7]
Romaine Mini Romaine--Reported to have the highest content of carotenoids among the studied regular and baby-sized types.[5]
Red Leaf 'Super Caesar Red'19.05 ± 0.671.91 ± 0.07-
Butterhead Boston11.81.18[2]
Loose Leaf Curly Lettuce8.20.82[2]
Loose Leaf Freelice6.90.69[2]
Loose Leaf French11.91.19[2]
General Not Specified--This compound accounts for approximately 13% of the total carotenoids in lettuce.[3]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound in lettuce involves several critical steps, from extraction to chromatographic analysis. The following is a synthesized protocol based on established methodologies for carotenoid analysis in plant tissues.[8][9][10][11][12]

Sample Preparation

Fresh lettuce leaves should be washed, pat-dried, and immediately frozen in liquid nitrogen to halt enzymatic degradation. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder. All steps should be performed under subdued light to prevent photo-oxidation of carotenoids.

Extraction

A microscale extraction method is often employed for its efficiency and reduced solvent consumption.[8][9]

  • Weigh approximately 0.1 g of the lyophilized lettuce powder into a 2 mL microcentrifuge tube.

  • Add 1 mL of acetone and homogenize the sample using a micro-homogenizer for 30-60 seconds.

  • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Repeat the extraction process with the pellet two to three more times with fresh acetone until the pellet is colorless.

  • Pool the acetone extracts.

Saponification (Optional but Recommended)

Saponification is performed to remove interfering lipids and chlorophylls.

  • To the pooled acetone extract, add an equal volume of 10% (w/v) methanolic potassium hydroxide.

  • Incubate the mixture in the dark at room temperature for at least 4 hours or overnight.

  • After saponification, transfer the mixture to a separatory funnel.

  • Add an equal volume of diethyl ether or petroleum ether and an equal volume of distilled water.

  • Shake gently to partition the carotenoids into the ether layer.

  • Collect the upper ether layer and wash it several times with distilled water to remove residual alkali.

  • Dry the ether extract over anhydrous sodium sulfate.

HPLC-DAD Analysis

High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-DAD) is the method of choice for separating and quantifying carotenoids.

  • Sample Preparation for Injection: Evaporate the dried ether extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of a suitable solvent, such as a mixture of methyl tert-butyl ether (MTBE) and methanol. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C30 reversed-phase column is highly recommended for optimal separation of carotenoid isomers.

    • Mobile Phase: A gradient elution system is typically used, often involving a mixture of methanol, MTBE, and water.

    • Detection: The photodiode array detector should be set to scan a range of wavelengths (e.g., 250-600 nm) to identify carotenoids by their characteristic absorption spectra. This compound typically shows absorption maxima around 420, 445, and 475 nm.

    • Quantification: this compound is quantified by comparing the peak area of the sample to a calibration curve prepared from an authentic this compound standard. If a standard is not available, quantification can be estimated using the extinction coefficient of a structurally similar carotenoid like lutein.

The following diagram illustrates a general workflow for the extraction and analysis of this compound from lettuce.

experimental_workflow cluster_extraction Extraction cluster_saponification Saponification cluster_analysis Analysis start Lettuce Sample (Lyophilized Powder) extraction Homogenization in Acetone start->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant repeat_extraction Repeat Extraction supernatant->repeat_extraction 2-3 times pooled_extract Pooled Acetone Extract repeat_extraction->centrifugation saponification Addition of Methanolic KOH pooled_extract->saponification partition Liquid-Liquid Partition (Ether & Water) saponification->partition ether_layer Collect Ether Layer partition->ether_layer wash Wash with Water ether_layer->wash dry Dry over Na2SO4 wash->dry dried_extract Dried Carotenoid Extract dry->dried_extract reconstitution Reconstitution in Solvent dried_extract->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration hplc HPLC-DAD Analysis filtration->hplc quantification Quantification hplc->quantification

Fig. 1: Experimental workflow for this compound analysis.

Biosynthesis of this compound in Lettuce

This compound is synthesized via the carotenoid biosynthetic pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids. The formation of this compound represents a specific branch of this pathway. The key precursor, lycopene, can be cyclized by different enzymes. In the case of this compound, lycopene undergoes a di-epsilon-cyclization, a reaction catalyzed by lycopene epsilon-cyclase. This is followed by hydroxylation at the 3 and 3' positions of the epsilon-rings.

The following diagram illustrates the key steps in the biosynthesis of this compound in lettuce.

carotenoid_biosynthesis cluster_branches Lycopene Cyclization Branches ggpp Geranylgeranyl Diphosphate (GGPP) psy Phytoene Synthase (PSY) ggpp->psy phytoene Phytoene pds_zds Desaturases (PDS, ZDS) phytoene->pds_zds lycopene Lycopene lcyb Lycopene β-cyclase (LCY-B) lycopene->lcyb β-cyclization lcye Lycopene ε-cyclase (LCY-E) lycopene->lcye ε-cyclization psy->phytoene pds_zds->lycopene beta_carotene β-Carotene lcyb->beta_carotene alpha_carotene α-Carotene lcye->alpha_carotene + LCY-B epsilon_carotene ε,ε-Carotene lcye->epsilon_carotene di-ε-cyclization chy Hydroxylases (CHY) This compound This compound chy->this compound epsilon_carotene->chy

Fig. 2: this compound biosynthesis pathway in lettuce.

References

Whitepaper: Discovery and Characterization of Lactucaxanthin in Aruncus dioicus

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aruncus dioicus, commonly known as goat's beard, is a perennial plant traditionally used for its medicinal properties. Recent research has identified Aruncus dioicus var. kamtschaticus as a novel and potent source of lactucaxanthin, a rare ε,ε-carotene-3,3′-diol with significant antioxidant potential.[1][2][3] This discovery opens new avenues for the utilization of A. dioicus in the development of nutraceuticals and functional foods. This document provides a comprehensive technical overview of the key findings, including quantitative data on the lipophilic metabolite profile of A. dioicus, detailed experimental protocols for its analysis, and relevant biochemical pathways.

Introduction

Carotenoids are a class of lipophilic pigments synthesized by plants, algae, and photosynthetic bacteria. They play crucial roles in photosynthesis and protection against oxidative damage.[2] While common carotenoids like β-carotene and lutein are well-studied, rarer forms such as this compound are of increasing interest due to their unique biological activities. This compound, previously identified in lettuce (Lactuca sativa), has now been discovered in significant quantities in the foliage of Aruncus dioicus var. kamtschaticus, a wild leafy vegetable from Ulleungdo Island, South Korea.[1][2][3] The concentration of this compound in A. dioicus was found to be substantially higher than in red lettuce, highlighting its potential as a superior source for this compound.[1][2][3]

Quantitative Analysis of Lipophilic Metabolites in Aruncus dioicus

The foliage of Aruncus dioicus var. kamtschaticus was analyzed for its content of various lipophilic metabolites. The results, summarized below, demonstrate a rich composition of carotenoids, α-tocopherol, phytosterols, and essential fatty acids.

Carotenoid and α-Tocopherol Content

The concentrations of five major carotenoids and α-tocopherol were quantified and compared with those in red lettuce. A. dioicus exhibited significantly higher levels of total carotenoids and α-tocopherol.[1][2][3]

CompoundAruncus dioicus (µg/g FW)Red Lettuce (µg/g FW)
Violaxanthin55.92 ± 1.9226.79 ± 0.83
Neoxanthin30.21 ± 0.89Not Reported
This compound 45.42 ± 0.80 19.05 ± 0.67
Lutein101.36 ± 1.2028.66 ± 0.62
β-Carotene65.52 ± 3.02Not Reported
Total Carotenoids 298.43 Not Reported
α-Tocopherol49.17 ± 3.7423.34 ± 2.52
Table 1: Carotenoid and α-Tocopherol content in Aruncus dioicus vs. Red Lettuce.[1][2]
Phytosterol Composition

Three primary phytosterols were identified and quantified in the foliage of A. dioicus.

CompoundConcentration (µg/g FW)
Campesterol3.53 ± 0.20
Stigmasterol65.30 ± 4.87
β-Sitosterol89.54 ± 2.46
Table 2: Phytosterol content in Aruncus dioicus.[1][2][3]
Fatty Acid Profile

The analysis of fatty acids revealed a high proportion of α-linolenic acid, an essential omega-3 fatty acid.

Fatty AcidPercentage Composition (%)
α-Linolenic acid57.03 ± 0.47
Palmitic acid19.35 ± 0.19
Linoleic acid17.12 ± 0.50
Table 3: Major fatty acids in Aruncus dioicus.[2]

Experimental Protocols

The following section details the methodologies employed for the extraction, identification, and quantification of this compound and other lipophilic metabolites from Aruncus dioicus.

Extraction of Lipophilic Metabolites

This protocol outlines the procedure for the efficient extraction of carotenoids, α-tocopherol, phytosterols, and fatty acids.

G cluster_extraction Extraction Workflow start Start: Fresh Foliage (2g) homogenize Homogenize in 25 mL Extraction Solvent (Acetone/Ethanol/Cyclohexane + 0.1% BHT) start->homogenize sonicate Sonicate for 10 min homogenize->sonicate shake Ultra-shake for 2 min sonicate->shake filter Vacuum Filtration shake->filter pellet Collect Pellet filter->pellet Residue filtrate1 Collect Filtrate 1 filter->filtrate1 Liquid re_extract Re-extract Pellet with 20 mL Solvent pellet->re_extract combine Combine Filtrates filtrate1->combine filter2 Vacuum Filtration re_extract->filter2 filtrate2 Collect Filtrate 2 filter2->filtrate2 filtrate2->combine end_product Lipophilic Extract for Analysis combine->end_product

Caption: Workflow for the extraction of lipophilic metabolites.

  • Homogenization: 2g of fresh foliage is homogenized in 25 mL of an extraction solvent mixture (acetone/ethanol/cyclohexane) containing 0.1% (w/v) butylated hydroxytoluene (BHT) to prevent oxidation.[2]

  • Sonication and Shaking: The mixture undergoes sonication for 10 minutes, followed by ultra-shaking for 2 minutes to ensure complete cell disruption.[2]

  • Filtration: The homogenate is vacuum-filtered to separate the solid residue from the liquid extract.

  • Re-extraction: The remaining pellet is re-extracted with 20 mL of the solvent to maximize the yield of lipophilic compounds.[2]

  • Final Extract: The filtrates from both extractions are combined to form the final lipophilic extract ready for analysis.

Carotenoid and α-Tocopherol Analysis

Identification and quantification were performed using Liquid Chromatography–Diode-Array Detection–Mass Spectrometry (LC-DAD-MS).

  • Instrumentation: A system equipped with a diode-array detector and a mass spectrometer is used.

  • Chromatographic Separation: The extract is injected into a suitable C18 column. A gradient elution program with solvents such as methanol, methyl tert-butyl ether, and water is employed to separate the individual carotenoids and α-tocopherol.

  • Detection and Identification:

    • DAD: The diode-array detector scans for characteristic absorption spectra of carotenoids (typically between 400-500 nm).

    • MS: Mass spectrometry provides mass-to-charge ratio (m/z) data, which, along with fragmentation patterns (MS/MS), confirms the molecular identity of each compound. For this compound, prominent peaks at m/z 551.43 ([M+H-H₂O]⁺) and 533.41 ([M+H-2H₂O]⁺) are characteristic.[2]

  • Quantification: External calibration curves with authentic standards are used to quantify the concentration of each identified compound.

Phytosterol and Fatty Acid Analysis

Gas Chromatography (GC) based methods were used for the analysis of phytosterols and fatty acids.

  • Sample Preparation (for Fatty Acids): The lipid extract is saponified and then esterified to produce fatty acid methyl esters (FAMEs) for GC analysis.

  • GC-MS (Phytosterols): The extract is analyzed by Gas Chromatography-Mass Spectrometry to separate and identify phytosterols based on their retention times and mass spectra.[1][2][3]

  • GC-FID (Fatty Acids): FAMEs are analyzed by Gas Chromatography with a Flame Ionization Detector. Quantification is achieved by comparing peak areas with those of a known standard.[1][2][3]

Biosynthetic and Signaling Pathways

This compound Biosynthesis

This compound is synthesized via the carotenoid biosynthesis pathway, which originates from the plastid-localized methylerythritol 4-phosphate (MEP) pathway.[4] The key step differentiating its synthesis is the ε-ε cyclization of lycopene.

G cluster_pathway This compound Biosynthesis Pathway ggpp Geranylgeranyl Diphosphate (GGPP) phytoene Phytoene ggpp->phytoene PSY lycopene Lycopene phytoene->lycopene PDS/ZDS/CRTISO delta_carotene δ-Carotene lycopene->delta_carotene LCY-ε This compound This compound lycopene->this compound ε-ε cyclization (LCY-ε) epsilon_carotene ε-Carotene delta_carotene->epsilon_carotene LCY-β epsilon_carotene->this compound CYP97C

Caption: Simplified this compound biosynthesis pathway.

The synthesis begins with geranylgeranyl diphosphate (GGPP), which is converted to phytoene by phytoene synthase (PSY).[4] Subsequent desaturation and isomerization steps lead to the formation of lycopene. The crucial step for this compound synthesis is the dual ε-cyclization of lycopene, catalyzed by lycopene ε-cyclase (LCY-ε), to form ε-carotene, which is then hydroxylated to produce this compound.

Anti-Inflammatory Signaling

Extracts from Aruncus dioicus var. kamtschaticus have been shown to possess anti-inflammatory properties by modulating key signaling pathways in murine models of psoriasis-like skin inflammation.

G cluster_signaling Anti-Inflammatory Signaling of A. dioicus Extract cluster_akt Akt/mTOR Pathway cluster_jak JAK2/STAT3 Pathway aruncus Aruncus dioicus Extract akt Akt aruncus->akt Inhibits jak2 JAK2 aruncus->jak2 Inhibits mtor mTOR akt->mtor inflammation Inflammation mtor->inflammation stat3 STAT3 jak2->stat3 stat3->inflammation

Caption: Inhibition of pro-inflammatory pathways by A. dioicus extract.

The extract has been observed to ameliorate skin inflammation by inhibiting the phosphorylation of key proteins in the Akt/mTOR and JAK2/STAT3 signaling pathways.[2] These pathways are critical regulators of immune responses, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines. While these effects are attributed to the whole extract, the high concentration of antioxidant carotenoids like this compound likely contributes significantly to this activity.

Conclusion and Future Directions

The identification of this compound in Aruncus dioicus var. kamtschaticus at concentrations significantly higher than in previously known sources marks a pivotal discovery. This finding, coupled with the plant's rich profile of other beneficial lipophilic compounds, positions A. dioicus as a valuable resource for the development of health-promoting products. Future research should focus on the large-scale cultivation and extraction of this compound from this source, as well as further investigation into its specific bioactivities and mechanisms of action, particularly in the context of its anti-inflammatory and antioxidant properties. The detailed methodologies and quantitative data presented herein provide a solid foundation for researchers and drug development professionals to build upon these promising findings.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin is a xanthophyll carotenoid found in various natural sources, most notably in lettuce (Lactuca sativa), from which it derives its name.[1] As a member of the carotenoid family, it possesses a complex structure characterized by a long polyene chain, which is responsible for its light-absorbing properties and antioxidant activity. This document provides a comprehensive overview of the known physical, chemical, and biological properties of this compound, with a focus on data and methodologies relevant to research and drug development.

Chemical and Physical Properties

This compound is structurally defined as an ε,ε-carotene-3,3'-diol.[1] Its detailed chemical identity and physical properties are summarized below.

Chemical Identification
IdentifierValue
IUPAC Name (1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-ol[1]
Molecular Formula C40H56O2[1]
Molecular Weight 568.9 g/mol [1]
CAS Number 78306-12-4[1]
Synonyms (3R,6R,3'R,6'R)-ε,ε-Carotene-3,3'-diol, Tunaxanthin F
Physical Properties
PropertyValue
Melting Point Not reported
Boiling Point Not reported
Solubility Information on the quantitative solubility of this compound in various organic solvents is limited. However, based on the general solubility of xanthophylls, it is expected to be soluble in polar organic solvents like ethanol and acetone, and less soluble in nonpolar solvents like hexane.
Spectral Properties

Detailed spectral data for purified this compound are not fully available. The following represents typical absorption maxima observed for this compound in lettuce extracts.

Spectral DataValue
UV-Vis Absorption Maxima (λmax) 417 nm, 440 nm, 469 nm (in a mixture of methanol/water/formic acid)
1H NMR Specific chemical shift data for purified this compound are not available in the cited literature.
13C NMR Specific chemical shift data for purified this compound are not available in the cited literature.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly in the context of metabolic and inflammatory diseases.

Anti-diabetic Activity: Inhibition of α-Amylase and α-Glucosidase

This compound has been shown to inhibit α-amylase and α-glucosidase, key enzymes in carbohydrate digestion. This inhibitory action can help to reduce postprandial hyperglycemia.[2][3][4]

EnzymeIC50 Value of this compound
α-Amylase 435.5 µg/mL[2]
α-Glucosidase 1.84 mg/mL[2]

The proposed mechanism involves the binding of this compound to the active sites of these enzymes, which has been supported by in silico docking studies showing favorable binding energies.[2]

Inhibition_Mechanism This compound This compound alpha_Amylase alpha_Amylase This compound->alpha_Amylase Inhibits alpha_Glucosidase alpha_Glucosidase This compound->alpha_Glucosidase Inhibits Carbohydrate_Digestion Carbohydrate Digestion alpha_Amylase->Carbohydrate_Digestion Catalyzes alpha_Glucosidase->Carbohydrate_Digestion Catalyzes Glucose_Absorption Glucose Absorption Carbohydrate_Digestion->Glucose_Absorption Leads to Reduced_Hyperglycemia Reduced Postprandial Hyperglycemia Glucose_Absorption->Reduced_Hyperglycemia Reduced by Inhibition

Figure 1: Mechanism of this compound in reducing hyperglycemia.

Regulation of Oxidative Stress and Inflammation

This compound plays a role in modulating signaling pathways associated with oxidative stress and inflammation, particularly in the context of diabetic complications. It has been shown to suppress inflammatory markers and enhance antioxidant responses in retinal tissue of diabetic rats.

The proposed mechanism involves the modulation of the NF-κB and Nrf2 signaling pathways. Carotenoids, in general, are known to inhibit the activation of NF-κB, a key transcription factor for pro-inflammatory cytokines, and to activate Nrf2, a master regulator of antioxidant gene expression.

Signaling_Pathway cluster_OS Oxidative Stress cluster_Nrf2 Nrf2 Pathway cluster_NFkB NF-κB Pathway ROS ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Disrupts IKK IKK ROS->IKK Activates Keap1 Keap1 Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to Nucleus and Binds Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes Induces Transcription Nrf2_Keap1->Nrf2 Releases IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degrades from NFkB NF-κB Inflammatory_Genes Inflammatory Genes NFkB->Inflammatory_Genes Activates Transcription NFkB_IkB->NFkB Releases This compound This compound This compound->ROS Scavenges This compound->Nrf2_Keap1 Disrupts This compound->IKK Inhibits

Figure 2: this compound's modulation of NF-κB and Nrf2 pathways.

Experimental Protocols

Extraction and Purification of this compound from Lactuca sativa

The following is a generalized protocol for the extraction and purification of this compound from lettuce leaves, based on common carotenoid extraction methodologies.

Extraction_Workflow Start Fresh Lettuce Leaves Homogenization Homogenize with Acetone/Methanol Start->Homogenization Filtration Filter to remove solid residue Homogenization->Filtration Partition Partition with Hexane/Water Filtration->Partition Evaporation Evaporate Hexane under vacuum Partition->Evaporation Saponification Saponify with ethanolic KOH Evaporation->Saponification Extraction Extract with Diethyl Ether Saponification->Extraction Washing Wash with water Extraction->Washing Drying Dry over Anhydrous Na2SO4 Washing->Drying HPLC Purify by Preparative HPLC Drying->HPLC End Pure this compound HPLC->End

Figure 3: Workflow for this compound Extraction and Purification.

Methodology:

  • Sample Preparation: Fresh lettuce leaves are washed, pat dried, and flash-frozen in liquid nitrogen. The frozen leaves are then lyophilized and ground into a fine powder.

  • Extraction: The powdered sample is extracted with a mixture of acetone and methanol (e.g., 7:3 v/v) at room temperature in the dark. The extraction is repeated until the residue is colorless.

  • Partitioning: The combined extracts are filtered and partitioned with hexane and water. The upper hexane layer containing the carotenoids is collected.

  • Saponification: The hexane extract is evaporated to dryness and the residue is saponified with 10% methanolic KOH overnight at room temperature to remove chlorophylls and lipids.

  • Re-extraction: The saponified mixture is extracted with diethyl ether. The ether layer is washed with water until neutral pH, and then dried over anhydrous sodium sulfate.

  • Purification: The final extract is concentrated and subjected to preparative High-Performance Liquid Chromatography (HPLC) for the isolation of pure this compound. A C30 column is often effective for separating carotenoid isomers.

In Vitro α-Amylase Inhibition Assay

This protocol is adapted from established methods for determining α-amylase inhibition.[2]

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 6.8).

    • Porcine pancreatic α-amylase solution (2 units/mL in phosphate buffer).

    • 1% Starch solution in phosphate buffer.

    • Dinitrosalicylic acid (DNS) color reagent.

    • This compound solutions of varying concentrations.

  • Assay Procedure:

    • 20 µL of α-amylase solution is pre-incubated with 20 µL of this compound solution (or buffer for control) for 10 minutes at 37°C.

    • 20 µL of starch solution is added to start the reaction and incubated for 20 minutes at 37°C.

    • The reaction is stopped by adding 40 µL of DNS reagent.

    • The mixture is heated at 100°C for 5 minutes, then cooled to room temperature.

    • The solution is diluted with 320 µL of distilled water.

  • Measurement: The absorbance is measured at 540 nm. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

In Vitro α-Glucosidase Inhibition Assay

This protocol is based on standard methods for assessing α-glucosidase inhibition.[2]

Methodology:

  • Reagent Preparation:

    • Phosphate buffer (50 mM, pH 6.8).

    • α-Glucosidase solution (0.2 units/mL in phosphate buffer).

    • 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution in phosphate buffer.

    • 0.1 M Sodium carbonate solution.

    • This compound solutions of varying concentrations.

  • Assay Procedure:

    • 50 µL of this compound solution (or buffer for control) is mixed with 100 µL of α-glucosidase solution and incubated for 10 minutes at 37°C.

    • 50 µL of pNPG solution is added to initiate the reaction and incubated for 20 minutes at 37°C.

    • The reaction is terminated by adding 50 µL of sodium carbonate solution.

  • Measurement: The absorbance of the released p-nitrophenol is measured at 405 nm. The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Conclusion

This compound is a promising bioactive carotenoid with significant potential in the management of hyperglycemia and inflammatory conditions. While its basic chemical structure is well-defined, there is a notable lack of comprehensive data on its physical properties and detailed spectral characteristics in the publicly available literature. The experimental protocols and signaling pathway diagrams provided in this guide are based on the current understanding of this compound and related carotenoids. Further research is warranted to fully characterize this compound and elucidate its mechanisms of action, which will be crucial for its potential development as a therapeutic agent.

References

Lactucaxanthin: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth look at the molecular properties of lactucaxanthin, a xanthophyll carotenoid of interest to researchers in the fields of biochemistry and drug development.

Core Molecular Data

This compound is a specialized carotenoid found in sources such as lettuce (Lactuca sativa)[1][2]. Its molecular structure and weight are fundamental parameters for any experimental or modeling studies. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC40H56O2PubChem[3], FooDB[4]
Molecular Weight (Average)568.886 g/mol FooDB[4]
Molecular Weight (Computed)568.9 g/mol PubChem[3], Benchchem[1]
Monoisotopic Molecular Weight568.428031043 DaFooDB[4]
IUPAC Name(1R,4R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-2-en-1-olPubChem[3], FooDB[4]
InChI KeyBIPAHAFBQLWRMC-SUOWZELTSA-NFooDB[4], Benchchem[1]
CAS Number78306-12-4PubChem[3], Benchchem[1]

Experimental Protocols

A detailed experimental protocol for the isolation and purification of this compound from a natural source like lettuce would typically involve the following stages. It is important to note that specific parameters may need to be optimized depending on the starting material and desired purity.

1. Sample Preparation:

  • Fresh lettuce leaves are harvested, washed, and lyophilized to remove water content.

  • The dried material is then ground into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

  • The powdered lettuce is subjected to solvent extraction, typically using a mixture of organic solvents such as acetone, methanol, and ethyl acetate.

  • The extraction is often performed under cooled conditions and in the dark to prevent degradation of the carotenoids.

  • The resulting crude extract is filtered to remove solid plant material.

3. Saponification:

  • To remove chlorophylls and lipids that can interfere with purification, the crude extract undergoes saponification.

  • This is typically achieved by adding a solution of potassium hydroxide in methanol and incubating the mixture.

4. Purification:

  • The saponified extract is then partitioned into a non-polar solvent like diethyl ether or hexane.

  • Further purification is achieved through chromatographic techniques. Column chromatography using silica gel or other suitable stationary phases is a common method.

  • For high-purity this compound, High-Performance Liquid Chromatography (HPLC) is employed, often with a C18 column and a mobile phase gradient of solvents like acetonitrile and methanol[2].

5. Characterization:

  • The purified this compound is characterized using various spectroscopic methods.

  • UV-Vis spectroscopy is used to determine the absorption maxima, which are characteristic of the polyene chain.

  • Mass spectrometry (MS), particularly LC-MS, is used to confirm the molecular weight and fragmentation pattern[2].

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to elucidate the detailed chemical structure[5].

  • Circular Dichroism (CD) can be used to determine the absolute configuration of the chiral centers[5].

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, its known biological activities suggest potential interactions with metabolic pathways. For instance, studies have shown that this compound can inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism[2]. This suggests a role in modulating pathways related to glucose uptake and insulin signaling.

An experimental workflow to investigate the effect of this compound on a cellular signaling pathway, for example, the insulin signaling pathway in response to glucose, could be structured as follows:

experimental_workflow start Cell Culture (e.g., HepG2 cells) treatment Treatment with This compound start->treatment glucose Glucose Challenge treatment->glucose lysis Cell Lysis and Protein Extraction glucose->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification western_blot Western Blot Analysis (e.g., for p-Akt, p-ERK) quantification->western_blot analysis Data Analysis and Quantification western_blot->analysis

Caption: A generalized workflow for studying the impact of this compound on a cellular signaling pathway.

References

Spectroscopic Profile of Lactucaxanthin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of Lactucaxanthin (ε,ε-carotene-3,3'-diol), a carotenoid of interest for its potential health benefits. The document focuses on its Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral properties, presenting the data in a clear, structured format and detailing the experimental protocols for acquiring such data.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the initial identification and quantification of carotenoids. The characteristic absorption spectrum of this compound is determined by its conjugated polyene chain.

Absorption Data

The UV-Vis absorption maximum (λmax) for this compound has been reported in the literature, providing a key parameter for its identification.

Wavelength (λmax)SolventReference
439 nmNot Specified[1]

Table 1: UV-Vis Absorption Maximum of this compound

Experimental Protocol for UV-Vis Analysis

The following outlines a general experimental protocol for obtaining the UV-Vis spectrum of a carotenoid like this compound.

Instrumentation: A double-beam UV-Vis spectrophotometer is typically employed for these measurements.

Sample Preparation:

  • Extraction: this compound is first extracted from its natural source (e.g., lettuce) using a suitable organic solvent or a mixture of solvents. Common solvents for carotenoid extraction include acetone, ethanol, hexane, and mixtures thereof. The extraction should be performed under subdued light to prevent photo-degradation.

  • Purification: The crude extract is often purified using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate this compound from other pigments and interfering substances. A purity of 99 ± 1% has been reported for this compound isolated by TLC followed by preparatory HPLC.[1]

  • Solution Preparation: A known concentration of the purified this compound is dissolved in a spectroscopic grade solvent. The choice of solvent can influence the λmax; therefore, it is crucial to report the solvent used. The solution should be clear and free of any suspended particles.

Measurement:

  • Blank Measurement: The spectrophotometer is first zeroed using a cuvette containing the pure solvent that was used to dissolve the sample.

  • Sample Measurement: The UV-Vis spectrum of the this compound solution is then recorded over a specific wavelength range, typically from 200 to 800 nm for a broad scan, to identify all absorption maxima.

  • Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the molecule, including the connectivity of atoms and their chemical environment. For this compound, both ¹H-NMR and ¹³C-NMR are essential for its complete structural elucidation.

¹H-NMR Spectroscopic Data

The ¹H-NMR spectrum of this compound reveals characteristic signals for its various protons. The following table summarizes the reported chemical shifts (δ) and coupling constants (J) for this compound.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
0.85s-1,1-(CH₃)₂
0.99s-1',1'-(CH₃)₂
1.35dd13.7, 7.0-
1.62s-5,5-(CH₃)₂
1.84dd13.6, 3.0-
1.90s-9,9'-(CH₃)₂
1.96s-13,13'-(CH₃)₂
2.40d9.8-
4.25m-3,3'-H
5.43dd15.4, 9.8-
5.54m-4,4'-H
6.13d15.3-
6.25d7.8, 2.2-
6.58m--
6.63m--
6.63-6.65m--

Table 2: ¹H-NMR Spectroscopic Data for this compound

Note: The specific assignments for all protons were not fully detailed in the cited literature.

¹³C-NMR Spectroscopic Data
Experimental Protocol for NMR Analysis

The following provides a general workflow for the NMR analysis of a natural product like this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is required to obtain well-resolved spectra, especially for complex molecules like carotenoids.

Sample Preparation:

  • Purification: As with UV-Vis analysis, a highly purified sample of this compound is essential for obtaining clean NMR spectra.

  • Solvent Selection: The purified sample is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆)). The choice of solvent is critical as it can affect the chemical shifts of the signals.

  • Concentration: The concentration of the sample should be optimized to obtain a good signal-to-noise ratio without causing line broadening due to aggregation.

  • Filtration: The final solution is filtered into an NMR tube to remove any particulate matter.

Data Acquisition:

  • ¹H-NMR: A standard one-dimensional ¹H-NMR spectrum is acquired.

  • ¹³C-NMR: A one-dimensional ¹³C-NMR spectrum is acquired. Due to the low natural abundance of the ¹³C isotope, this often requires a longer acquisition time.

  • 2D-NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, various two-dimensional NMR experiments are typically performed. These can include:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

Data Processing and Analysis: The acquired NMR data is processed using specialized software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a known standard (e.g., tetramethylsilane, TMS). The processed spectra are then analyzed to assign the chemical shifts and determine the coupling constants for each nucleus.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product such as this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis A Natural Source (e.g., Lettuce) B Extraction with Organic Solvents A->B C Purification (TLC, HPLC) B->C F Sample Preparation for UV-Vis C->F G Sample Preparation for NMR C->G D UV-Vis Spectroscopy H UV-Vis Spectrum (λmax) D->H E NMR Spectroscopy I 1D NMR (¹H, ¹³C) E->I J 2D NMR (COSY, HSQC, HMBC) E->J F->D G->E K Structure Elucidation H->K I->K J->K

Caption: Workflow from isolation to spectroscopic analysis of this compound.

References

Beyond Lettuce: A Technical Guide to Alternative Natural Sources of Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin (ε,ε-carotene-3,3'-diol) is a rare xanthophyll carotenoid with growing interest in the scientific community due to its potential biological activities, including anti-diabetic, antioxidant, and anti-cancer properties.[1][2] While lettuce (Lactuca sativa) is the most well-known source of this compound, the exploration of alternative, and potentially richer, natural sources is crucial for facilitating research and development. This technical guide provides an in-depth overview of natural sources of this compound beyond lettuce, complete with quantitative data, detailed experimental protocols for its extraction and analysis, and insights into its biosynthetic pathway and biological significance.

Natural Sources and Quantitative Analysis

While several members of the Compositae and Cucurbitaceae families have been reported to contain this compound, recent research has identified a particularly potent source.[2] The foliage of goat's beard (Aruncus dioicus var. kamtschaticus) has been shown to contain significantly higher concentrations of this compound compared to various lettuce cultivars.[2] Other sources, such as pumpkin fruit and crown gourd, contain trace amounts.[2]

Table 1: this compound Content in Various Natural Sources

Plant SourceScientific NameThis compound Content (µg/g Fresh Weight)Reference
Goat's Beard FoliageAruncus dioicus var. kamtschaticus45.42 ± 0.80[2]
Red LettuceLactuca sativa19.05 ± 0.67[2]
Romaine LettuceLactuca sativa14.8[2]
French LettuceLactuca sativa11.9[2]
Boston LettuceLactuca sativa11.8 (and 7.5 in another study)[2][3]
Curly LettuceLactuca sativa8.2 (and 6.7 in another study)[2][3]
Freelice LettuceLactuca sativa6.9[2]
Pumpkin FruitCucurbita sp.0.15[2]
Crown Gourd (immature fruit)Cucurbita sp.Traces[2]

Experimental Protocols

Extraction of this compound from Plant Material

The following protocol is adapted from a successful method used for the extraction of lipophilic metabolites, including this compound, from goat's beard and lettuce foliage.[2]

Materials:

  • Fresh plant foliage

  • Extraction solvent: Acetone/Ethanol/Cyclohexane (1:1:2, v/v/v)

  • Butylated hydroxytoluene (BHT)

  • 50 mL Falcon tubes

  • Homogenizer

  • Sonicator

  • Vacuum filtration system

  • Rotary evaporator

  • Acetone

  • PTFE syringe filter (0.45 µm)

Procedure:

  • Weigh 2 g of fresh foliage and place it in a 50 mL Falcon tube.

  • Add 25 mL of the extraction solvent containing 0.1% (w/v) BHT.

  • Homogenize the mixture.

  • Sonicate the homogenate for 10 minutes.

  • Perform vacuum filtration to separate the extract.

  • Re-extract the remaining pellet with 20 mL of the extraction solvent.

  • Pool the filtrates and dry them using a rotary evaporator at 35°C.

  • Dissolve the dried extract in 4 mL of acetone containing 0.1% BHT.

  • Filter the final extract through a 0.45 µm PTFE syringe filter into a glass vial for analysis.

Quantification by Liquid Chromatography–Diode-Array Detection–Mass Spectrometry (LC-DAD-MS)

Instrumentation:

  • LC-MS system equipped with a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: YMC carotenoid column (or equivalent)

  • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether, and water is typically used. The specific gradient program should be optimized for the separation of carotenoids.

  • Flow Rate: As per column manufacturer's recommendation.

  • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Injection Volume: 10-20 µL.

Detection:

  • PDA Detector: Monitor the absorbance spectrum from 200-700 nm. This compound has a characteristic absorption spectrum with maxima around 420, 446, and 476 nm.

  • MS Detector: Use an appropriate ionization source (e.g., APCI or ESI) in positive ion mode to confirm the identity of this compound by its mass-to-charge ratio (m/z). The protonated molecule [M+H]+ of this compound is expected at m/z 568.4.

Quantification:

  • Prepare a standard curve using a purified this compound standard of known concentrations.

  • Calculate the concentration of this compound in the samples by comparing the peak area with the standard curve.

Biosynthesis and Biological Significance

Carotenoid Biosynthesis Pathway Leading to this compound

This compound is synthesized via the carotenoid biosynthesis pathway, which originates from the methylerythritol 4-phosphate (MEP) pathway in plastids.[4][5] The formation of this compound represents a specific branch of this pathway.[5]

Carotenoid_Biosynthesis GGPP Geranylgeranyl pyrophosphate (GGPP) Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS, CRTISO beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCYE, LCYB delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE Lutein Lutein alpha_Carotene->Lutein CYP97A3, CYP97C1 epsilon_Carotene ε-Carotene delta_Carotene->epsilon_Carotene LCYE This compound This compound epsilon_Carotene->this compound Hydroxylation

Carotenoid biosynthesis pathway highlighting the formation of this compound.
Potential Anti-Diabetic Activity

This compound has demonstrated potential as an anti-diabetic agent by inhibiting the activities of α-amylase and α-glucosidase.[1][6] These enzymes are responsible for the breakdown of complex carbohydrates into glucose in the digestive tract. By inhibiting these enzymes, this compound can help to lower post-prandial hyperglycemia.[6][7] In-silico analysis has shown that this compound has a lower binding energy with both α-amylase and α-glucosidase compared to the synthetic inhibitor acarbose.[6] Furthermore, in vivo studies using diabetic rat models have shown that this compound can significantly reduce blood glucose levels.[6]

Lactucaxanthin_AntiDiabetic_Action This compound This compound alpha_Amylase α-Amylase This compound->alpha_Amylase Inhibits alpha_Glucosidase α-Glucosidase This compound->alpha_Glucosidase Inhibits Hyperglycemia Reduced Post-Prandial Hyperglycemia This compound->Hyperglycemia Leads to Carbohydrates Complex Carbohydrates Glucose Glucose Carbohydrates->Glucose Digestion by α-Amylase & α-Glucosidase Bloodstream Glucose Absorption into Bloodstream Glucose->Bloodstream

Mechanism of this compound's potential anti-diabetic action.

Conclusion

The identification of potent natural sources of this compound, such as goat's beard, opens up new avenues for research and development. The higher concentration of this compound in this plant compared to lettuce makes it a promising candidate for large-scale extraction and purification. The detailed protocols provided in this guide offer a solid foundation for researchers to isolate and quantify this valuable carotenoid. Furthermore, the elucidation of its anti-diabetic properties underscores its potential as a lead compound for the development of novel therapeutics for managing diabetes. Further investigation into other members of the Asteraceae and Cucurbitaceae families may reveal additional, as-yet-undiscovered sources of this compound.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the stability and degradation of carotenoids in general. However, specific quantitative data and established degradation pathways for lactucaxanthin are notably scarce. This guide, therefore, synthesizes the established principles of carotenoid chemistry to infer the stability and degradation characteristics of this compound, providing a foundational framework for researchers. The experimental protocols and data presented are based on methodologies used for similar carotenoids and should be adapted and validated for specific studies on this compound.

Introduction to this compound

This compound is a xanthophyll, a type of oxygenated carotenoid, with the chemical structure ε,ε-carotene-3,3'-diol. It is notably found in lettuce (Lactuca sativa), contributing to its profile of health-promoting phytochemicals[1][2]. Like other carotenoids, this compound possesses a polyene backbone with conjugated double bonds, which is responsible for its color and antioxidant properties, but also makes it susceptible to degradation[3]. Understanding the stability of this compound is crucial for its application in pharmaceuticals and functional foods, as degradation can lead to a loss of bioactivity and the formation of undesired byproducts.

Factors known to influence the stability of carotenoids, and therefore likely this compound, include exposure to light, heat, oxygen, and certain pH conditions[3][4]. The degradation of carotenoids in lettuce is also influenced by the plant's developmental stage and senescence[2][5].

This compound Stability: A Data-Driven Overview

Table 1: Influence of pH on Carotenoid Stability

pH RangeExpected Stability of CarotenoidsGeneral Observations
Acidic (pH < 4) Generally stable, but some degradation may occur at very low pH.Acidic conditions can lead to an increase in the measured carotenoid content in some matrices due to enhanced solubility of crystallized carotenoids[6][7]. However, very strong acids can cause degradation[4].
Neutral (pH 6-7) Moderately stable.This is often the pH range where carotenoids are found in their native biological environment.
Alkaline (pH > 7) Prone to degradation.Alkaline conditions can significantly reduce carotenoid content[6][7].

Note: Data is generalized from studies on various carotenoids and may not be directly representative of this compound.

Table 2: Influence of Temperature on Carotenoid Stability

Temperature RangeExpected Stability of CarotenoidsGeneral Observations
Refrigerated (4°C) High stability.Low temperatures are effective in preserving carotenoids for extended periods[8].
Room Temperature (20-25°C) Moderate stability, degradation occurs over time.Degradation is often accelerated by the presence of light and oxygen[8].
Elevated Temperatures (>40°C) Low stability, significant degradation.Thermal degradation of carotenoids typically follows first-order kinetics[9][10]. The rate of degradation increases with temperature[11].

Note: Data is generalized from studies on various carotenoids and may not be directly representative of this compound.

Table 3: Influence of Light on Carotenoid Stability

Light ConditionExpected Stability of CarotenoidsGeneral Observations
Darkness High stability.Storage in the absence of light is crucial for preserving carotenoids.
Diffused Light Moderate stability.Gradual degradation can occur, especially over long-term storage.
Direct Sunlight/UV Radiation Low stability.Photodegradation is a major cause of carotenoid loss[12]. It can involve photo-oxidation and photo-isomerization[13].

Note: Data is generalized from studies on various carotenoids and may not be directly representative of this compound.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound, which should be optimized and validated for specific experimental needs.

Extraction of this compound from Lettuce
  • Sample Preparation: Fresh lettuce leaves are washed, pat-dried, and frozen in liquid nitrogen. The frozen leaves are then lyophilized and ground into a fine powder.

  • Extraction: The powdered sample is extracted with a mixture of acetone and petroleum ether (1:1, v/v) containing 0.1% butylated hydroxytoluene (BHT) to prevent oxidation. The extraction is performed in the dark and on ice.

  • Saponification (Optional): To remove chlorophylls and lipids, the extract can be saponified with 10% methanolic potassium hydroxide.

  • Purification: The carotenoid fraction is partitioned into petroleum ether, washed with distilled water to remove alkali, and dried over anhydrous sodium sulfate. The solvent is then evaporated under a stream of nitrogen.

  • Sample Reconstitution: The dried extract is redissolved in a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).

Stability Testing Protocol
  • Sample Preparation: A stock solution of purified this compound extract is prepared in a suitable solvent.

  • Stress Conditions:

    • pH Stability: The stock solution is diluted in buffer solutions of varying pH (e.g., pH 3, 5, 7, 9).

    • Thermal Stability: Aliquots of the stock solution are incubated at different temperatures (e.g., 4°C, 25°C, 50°C, 80°C) in the dark.

    • Photostability: Aliquots of the stock solution are exposed to a controlled light source (e.g., a UV lamp or a light chamber with a defined lux level) at a constant temperature. Control samples are kept in the dark at the same temperature.

  • Time Points: Samples are collected at various time intervals (e.g., 0, 2, 4, 8, 12, 24 hours, and then daily or weekly depending on the degradation rate).

  • Analysis: The concentration of this compound in each sample is determined by HPLC-DAD.

HPLC-DAD Analysis
  • Column: A C30 reverse-phase column is often suitable for carotenoid separation.

  • Mobile Phase: A gradient elution system is typically used, for example, with a mobile phase consisting of methanol, methyl tert-butyl ether, and water.

  • Detection: The diode array detector is set to scan a range of wavelengths (e.g., 250-600 nm), with specific monitoring at the maximum absorption wavelength of this compound (around 440-450 nm).

  • Quantification: Quantification is performed by creating a calibration curve with a this compound standard of known concentration.

Degradation Pathways of this compound

The degradation of carotenoids is a complex process involving isomerization and oxidation. While the specific degradation pathway of this compound has not been elucidated, a general pathway can be proposed based on its structure and the known degradation mechanisms of other xanthophylls.

The primary degradation mechanisms are expected to be:

  • Isomerization: The all-trans isomer of this compound can be converted to various cis-isomers upon exposure to light and heat. This isomerization alters the shape of the molecule and can reduce its biological activity.

  • Oxidation: The conjugated double bond system of this compound is susceptible to attack by reactive oxygen species. This can lead to the formation of epoxides, apocarotenals, and smaller volatile compounds. The hydroxyl groups at the 3 and 3' positions may also be sites of oxidation.

Visualizing a General Degradation Pathway

The following diagram illustrates a generalized degradation pathway for a hydroxylated carotenoid like this compound.

Lactucaxanthin_Degradation This compound This compound (all-trans) Cis_Isomers Cis-Isomers of This compound This compound->Cis_Isomers Isomerization (Light, Heat) Epoxides Epoxides This compound->Epoxides Oxidation (Oxygen, Light, Heat) Cis_Isomers->Epoxides Oxidation Apocarotenals Apo-lactucaxanthinals Epoxides->Apocarotenals Further Oxidation Small_Molecules Smaller Volatile Compounds Apocarotenals->Small_Molecules Cleavage

Caption: Generalized degradation pathway of this compound.

Experimental Workflow for Stability Analysis

The following diagram outlines a typical experimental workflow for investigating the stability of this compound.

Experimental_Workflow Start Lettuce Sample Extraction Extraction and Purification of this compound Start->Extraction Stress Application of Stress Conditions (pH, Temperature, Light) Extraction->Stress Sampling Time-Point Sampling Stress->Sampling Analysis HPLC-DAD Analysis Sampling->Analysis Data Data Analysis: Degradation Kinetics (Half-life, Rate Constant) Analysis->Data Products Identification of Degradation Products (LC-MS/MS) Analysis->Products

Caption: Experimental workflow for this compound stability analysis.

Conclusion and Future Perspectives

The stability of this compound is a critical parameter for its potential use in pharmaceutical and nutraceutical applications. While this guide provides a framework based on the well-established chemistry of carotenoids, it underscores a significant gap in the scientific literature. There is a pressing need for dedicated research to determine the specific degradation kinetics, products, and pathways of this compound under various conditions.

Future research should focus on:

  • Quantitative Stability Studies: Performing rigorous kinetic studies to determine the half-life and degradation rate constants of this compound under different pH, temperature, and light conditions.

  • Identification of Degradation Products: Utilizing advanced analytical techniques such as high-resolution mass spectrometry (LC-MS/MS) to identify and characterize the specific degradation products of this compound.

  • Elucidation of Degradation Mechanisms: Investigating the chemical reactions involved in this compound degradation to understand the underlying mechanisms.

  • Matrix Effects: Studying the stability of this compound within different food and pharmaceutical matrices to understand how formulation components can enhance its stability.

By addressing these research gaps, a more complete understanding of this compound's stability can be achieved, paving the way for its effective utilization in various health-promoting applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Lactucaxanthin from Lettuce Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin is a xanthophyll carotenoid found in the photosynthetic tissues of certain plants, notably lettuce (Lactuca sativa)[1]. As a carotenoid, it possesses antioxidant properties and may have potential applications in the pharmaceutical and nutraceutical industries. For instance, studies have suggested that this compound could have anti-diabetic properties by inhibiting α-amylase and α-glucosidase activity[2]. The isolation of pure this compound from complex plant matrices is essential for further research into its biological activities and potential therapeutic uses. The co-extraction of other pigments like chlorophylls and other carotenoids, along with the inherent instability of this compound to light, heat, and acidic conditions, presents a significant challenge.

This document provides a comprehensive protocol for the extraction, saponification, and purification of this compound from lettuce leaves.

Data Presentation

Table 1: this compound and Other Carotenoid Content in Lettuce

CarotenoidConcentration in Red Lettuce (µg/g Fresh Weight)
This compound19.05 ± 0.67
LuteinNot specified
β-caroteneNot specified
ViolaxanthinNot specified
NeoxanthinNot specified

Data extracted from a study on Aruncus dioicus var. kamtschaticu, which included a comparative analysis of red lettuce[3].

Table 2: HPLC Conditions for Carotenoid Analysis

ParameterSpecification
HPLC System Reverse-phase HPLC with DAD detector
Column YMC Carotenoid (C30), 25 cm × 4.6 mm, 3 µm
Injection Volume 10 µL
Detection Wavelength 454 nm
Column Temperature 25 °C
Flow Rate 1 mL/min
Mobile Phase A Water:Methanol (25:75)
Mobile Phase B Ethyl acetate
Gradient Elution 0 min: 83% A; 10 min: 70% A; 25 min: 70% A; 30 min: 20% A; 35 min: 100% B; 40 min: 100% B; 50 min: 83% A; 55 min: 83% A

These conditions are suitable for the quantitative analysis of carotenoids, including this compound, from lettuce extracts[4].

Experimental Protocols

Extraction of Total Pigments from Lettuce Leaves

This protocol is designed to efficiently extract total carotenoids and chlorophylls from fresh lettuce tissue.

Materials:

  • Fresh lettuce leaves

  • Acetone (100%)

  • Methanol

  • Chloroform

  • Liquid nitrogen

  • Mortar and pestle or a blender

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Ultrasonic bath

Methodology:

  • Weigh approximately 10-20 g of fresh lettuce leaves. Wash them with deionized water and pat dry.

  • Freeze the tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle.

  • Add 100 mL of a chloroform:methanol (1:1, v/v) mixture to the powdered tissue[4].

  • Homogenize the mixture for 1-2 minutes until a uniform slurry is formed.

  • Perform the extraction in an ultrasonic bath at room temperature for 30 minutes[4].

  • Filter the homogenate through a Büchner funnel to separate the liquid extract from the solid residue.

  • Re-extract the residue with the solvent mixture until the residue becomes colorless.

  • Combine all filtrates and transfer them to a round-bottom flask.

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 35-40°C. This will result in a dark, oily pigment extract.

  • Store the extract under a nitrogen atmosphere in the dark at -20°C until further processing.

Saponification for Removal of Chlorophylls and Lipids

Saponification is a crucial step to hydrolyze chlorophylls and lipids, which can interfere with the chromatographic purification of this compound.

Materials:

  • Pigment extract from Step 1

  • Methanolic potassium hydroxide (KOH) solution (10% w/v)

  • Diethyl ether or hexane

  • Saturated NaCl solution

  • Deionized water

  • Separatory funnel

Methodology:

  • Dissolve the pigment extract in a minimal amount of diethyl ether.

  • For every 10 mL of the ethereal solution, add 1 mL of 10% methanolic KOH.

  • Gently swirl the mixture and leave it in the dark at room temperature for 2-4 hours to allow for complete saponification.

  • After saponification, transfer the mixture to a separatory funnel.

  • Add 50 mL of deionized water and 50 mL of diethyl ether (or hexane).

  • Shake gently to partition the phases. Caution: Vigorous shaking can cause emulsion formation.

  • Allow the layers to separate. The upper organic layer contains the carotenoids, while the lower aqueous/methanolic layer contains hydrolyzed chlorophylls and other polar compounds.

  • Collect the upper organic layer.

  • Re-extract the lower aqueous layer twice more with 50 mL portions of diethyl ether.

  • Combine all organic extracts and wash them repeatedly with saturated NaCl solution and then with deionized water until the washings are neutral (pH ~7).

  • Dry the organic phase over anhydrous sodium sulfate.

  • Evaporate the solvent under a stream of nitrogen.

Purification of this compound by HPLC

Preparative High-Performance Liquid Chromatography (HPLC) is used for the final purification of this compound.

Materials:

  • Saponified extract from Step 2

  • HPLC-grade solvents (as per the conditions in Table 2)

  • Preparative HPLC system with a C30 column

  • Fraction collector

Methodology:

  • Dissolve the saponified extract in a small volume of the initial mobile phase.

  • Filter the solution through a 0.45 µm PTFE membrane filter[4].

  • Set up the preparative HPLC system with the conditions optimized for carotenoid separation (refer to Table 2, may require scaling for a preparative column).

  • Inject the sample onto the column.

  • Collect fractions corresponding to the this compound peak, which can be identified based on its retention time and spectral characteristics if a standard is available, or by collecting all major peaks for subsequent analysis.

  • Verify the purity of the collected fraction by re-injecting a small aliquot into an analytical HPLC system.

  • Evaporate the solvent from the purified fraction under a stream of nitrogen.

  • Store the purified this compound at -20°C or lower in the dark, preferably under an inert atmosphere.

Mandatory Visualizations

Lactucaxanthin_Extraction_Workflow Start Start: Fresh Lettuce Leaves SamplePrep Sample Preparation (Wash, Dry, Weigh) Start->SamplePrep Grinding Cryogenic Grinding (Liquid Nitrogen) SamplePrep->Grinding Extraction Solvent Extraction (Chloroform:Methanol, Ultrasonication) Grinding->Extraction Filtration Filtration (Separate extract from residue) Extraction->Filtration Evaporation1 Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation1 CrudeExtract Crude Pigment Extract Evaporation1->CrudeExtract Saponification Saponification (Methanolic KOH) CrudeExtract->Saponification Partitioning Liquid-Liquid Partitioning (Diethyl Ether & Water) Saponification->Partitioning Washing Washing & Drying (NaCl, Na2SO4) Partitioning->Washing Evaporation2 Solvent Evaporation (Nitrogen Stream) Washing->Evaporation2 SaponifiedExtract Saponified Carotenoid Extract Evaporation2->SaponifiedExtract HPLC Preparative HPLC (C30 Column) SaponifiedExtract->HPLC FractionCollection Fraction Collection HPLC->FractionCollection PurityCheck Purity Verification (Analytical HPLC) FractionCollection->PurityCheck FinalProduct Purified this compound PurityCheck->FinalProduct

Caption: Experimental workflow for this compound extraction.

Carotenoid_Stability_Factors This compound This compound (Target Compound) Degradation Degradation This compound->Degradation is susceptible to Light Light Exposure Degradation->Light Heat High Temperature Degradation->Heat Oxygen Oxygen (Air) Degradation->Oxygen Acid Acidic Conditions Degradation->Acid Darkness Work in Dark/Amber Vials Light->Darkness LowTemp Low Temperature Storage (-20°C or below) Heat->LowTemp InertAtmosphere Inert Atmosphere (Nitrogen/Argon) Oxygen->InertAtmosphere NeutralpH Maintain Neutral pH Acid->NeutralpH ProtectiveMeasures Protective Measures Darkness->ProtectiveMeasures LowTemp->ProtectiveMeasures InertAtmosphere->ProtectiveMeasures NeutralpH->ProtectiveMeasures

Caption: Factors affecting this compound stability.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of lactucaxanthin, a xanthophyll carotenoid found in various plant species, notably lettuce (Lactuca sativa). The method utilizes a reversed-phase C30 column, which is particularly effective in separating carotenoid isomers, ensuring high resolution and accurate quantification. This protocol is designed for researchers in natural product chemistry, food science, and drug development who require a precise and validated method for this compound analysis in plant extracts and other matrices.

Introduction

This compound is a naturally occurring xanthophyll that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various sources is crucial for research and development purposes. High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the separation and quantification of carotenoids due to its high resolution and sensitivity. This application note provides a detailed protocol for the analysis of this compound using a C30 reversed-phase column with UV-Vis detection, along with sample preparation guidelines and method validation parameters. While a fully validated method specifically for this compound is not widely published, this protocol is based on established methods for similar carotenoids and is intended to serve as a strong starting point for method development and validation.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of this compound from plant material, such as lettuce leaves.

Materials:

  • Fresh or lyophilized plant tissue

  • Mortar and pestle or homogenizer

  • Chloroform:Methanol (1:1, v/v)

  • 0.45 µm PTFE membrane filters

  • Rotary evaporator

  • Nitrogen gas

Procedure:

  • Weigh approximately 10 g of fresh (or an equivalent amount of dried) plant material.

  • Homogenize the sample with 100 mL of a chloroform:methanol (1:1) solution in a blender or with a mortar and pestle until a uniform consistency is achieved. This should be performed under dim light to prevent photodegradation of carotenoids.

  • Perform the extraction using ultrasonication at room temperature for 30 minutes.

  • Filter the extract through a 0.45 µm PTFE membrane filter to remove particulate matter.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 40°C.

  • Redissolve the dried extract in a known volume of the initial mobile phase and flush with nitrogen gas.

  • Store the final extract in a sealed, light-protected vial at -20°C until HPLC analysis.

HPLC System and Conditions

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

ParameterValue
Column YMC Carotenoid C30, 3 µm, 4.6 x 250 mm
Mobile Phase A Water:Methanol (25:75, v/v)
Mobile Phase B Ethyl Acetate
Gradient Elution 0 min: 83% A, 17% B10 min: 70% A, 30% B25 min: 70% A, 30% B30 min: 20% A, 80% B35 min: 100% B40 min: 100% B50 min: 83% A, 17% B55 min: 83% A, 17% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 439 nm
Injection Volume 10 µL
Method Validation

Method validation should be performed according to the International Council on Harmonisation (ICH) guidelines to ensure the reliability of the results. The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated by the baseline resolution of the this compound peak from other components in the sample matrix.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be constructed by plotting the peak area against a series of known concentrations of a this compound standard.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by recovery studies, by spiking a blank matrix with a known concentration of this compound standard.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for a series of measurements.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The following tables summarize the expected performance characteristics of the HPLC method for this compound analysis, based on data from similar carotenoid analyses.[1]

Table 1: HPLC Method Parameters

ParameterSpecification
Column YMC Carotenoid C30, 3 µm, 4.6 x 250 mm
Mobile Phase Gradient of Water:Methanol and Ethyl Acetate
Flow Rate 1.0 mL/min
Detection UV-Vis at 439 nm
Run Time 55 minutes

Table 2: Method Validation Parameters (Reference Data for Similar Carotenoids)

ParameterExpected Value
Linearity (R²) > 0.998
LOD (mg/L) 0.020 - 0.063
LOQ (mg/L) 0.067 - 0.209
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 2%

Visualization

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Plant Material homogenize Homogenization in Chloroform:Methanol start->homogenize extract Ultrasonic Extraction homogenize->extract filter Filtration (0.45 µm) extract->filter concentrate Concentration (Rotary Evaporator) filter->concentrate reconstitute Reconstitution in Mobile Phase concentrate->reconstitute end_prep Prepared Sample reconstitute->end_prep inject Injection (10 µL) end_prep->inject separate Chromatographic Separation (C30 Column, Gradient Elution) inject->separate detect Detection (UV-Vis at 439 nm) separate->detect end_hplc Chromatogram detect->end_hplc integrate Peak Integration end_hplc->integrate quantify Quantification (External Standard) integrate->quantify report Reporting quantify->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound. The use of a C30 reversed-phase column with a gradient elution method allows for the effective separation and quantification of this xanthophyll. The provided sample preparation and method validation guidelines will enable researchers to obtain accurate and reproducible results. This method is a valuable tool for the analysis of this compound in various matrices, supporting further research into its properties and applications.

References

Application Note: Quantification of Lactucaxanthin in Plant Tissues using UPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin, a xanthophyll carotenoid found in various leafy green vegetables, particularly lettuce (Lactuca sativa), is of growing interest to the scientific community. Recent studies have highlighted its potential as an anti-diabetic agent by inhibiting α-amylase and α-glucosidase activity[1]. As a bioactive compound, accurate and robust quantification of this compound in plant tissues is crucial for quality control in the food and nutraceutical industries, as well as for ongoing research into its therapeutic benefits. This application note provides a detailed protocol for the quantification of this compound in plant tissues using Ultra-Performance Liquid Chromatography with Ultraviolet (UPLC-UV) detection. The method is designed to be rapid, sensitive, and reproducible, making it suitable for high-throughput analysis.

Principle

This method involves the extraction of this compound from plant tissues using an organic solvent mixture, followed by separation and quantification using a UPLC system equipped with a UV detector. The separation is achieved on a C18 reversed-phase column with a gradient elution program. Quantification is performed by comparing the peak area of this compound in the sample to that of a known concentration of a this compound standard. The detection wavelength is set at approximately 450 nm, which is the maximum absorption wavelength for many carotenoids.

Experimental Protocols

Sample Preparation and Extraction

This protocol is adapted from a method for the extraction of lipophilic metabolites from green leafy vegetables[2].

Materials:

  • Fresh plant tissue (e.g., lettuce leaves)

  • Liquid nitrogen

  • Mortar and pestle or a cryogenic grinder

  • Extraction solvent: Acetone/Methanol/Ethyl acetate (1:1:1, v/v/v) with 0.1% Butylated hydroxytoluene (BHT)

  • Deionized water

  • Centrifuge

  • Rotary evaporator or nitrogen evaporator

  • Acetone (HPLC grade)

  • 0.22 µm syringe filters (PTFE)

Procedure:

  • Weigh approximately 1 gram of fresh plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

  • Transfer the powdered sample to a centrifuge tube.

  • Add 10 mL of the extraction solvent to the tube.

  • Sonicate the mixture for 10 minutes in a sonication bath, followed by vigorous shaking for 2 minutes[2].

  • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant.

  • Repeat the extraction process on the pellet with an additional 10 mL of the extraction solvent to ensure complete extraction.

  • Pool the supernatants and evaporate to dryness using a rotary evaporator at 35°C or under a gentle stream of nitrogen[2].

  • Reconstitute the dried extract in 2 mL of acetone containing 0.1% BHT[2].

  • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into a UPLC vial.

  • Store the vials at -20°C, protected from light, until UPLC analysis.

UPLC-UV Analysis

The following UPLC conditions are based on established methods for carotenoid analysis[3][4][5].

Instrumentation:

  • UPLC system with a binary solvent manager, sample manager, and a photodiode array (PDA) or tunable UV detector.

  • UPLC Column: A C18 column (e.g., Waters Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm) is recommended for good separation of carotenoids[4].

Chromatographic Conditions:

ParameterValue
Mobile Phase A Acetonitrile/Methanol (85:15, v/v) with 0.1% BHT
Mobile Phase B Ethyl acetate with 0.1% BHT
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 30°C
Detection Wavelength 450 nm
Run Time Approximately 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.05050
10.0595
12.0595
12.1955
15.0955
Standard Preparation and Calibration

Materials:

  • This compound standard (if commercially available) or a previously purified and characterized standard.

  • Acetone (HPLC grade) with 0.1% BHT.

Procedure:

  • Accurately weigh a small amount of the this compound standard.

  • Dissolve the standard in acetone with 0.1% BHT to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Protect the stock solution from light and store at -20°C.

  • Prepare a series of working standard solutions by diluting the stock solution with acetone to cover a linear range (e.g., 0.1, 0.5, 1, 5, 10, and 20 µg/mL).

  • Inject each standard solution into the UPLC system in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

Quantification of this compound in Samples
  • Inject the prepared sample extracts into the UPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the this compound standard.

  • Calculate the concentration of this compound in the sample extract using the calibration curve.

  • Express the final concentration of this compound in the plant tissue as mg per 100 g of fresh weight (FW) or dry weight (DW).

Method Validation

To ensure the reliability of the results, the analytical method should be validated according to standard guidelines. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by injecting a series of diluted standard solutions. LOD is typically the concentration that gives a signal-to-noise ratio of 3, while LOQ has a signal-to-noise ratio of 10. For similar xanthophylls, LOD and LOQ values in the range of 1-2 µg/mL and 5-6 µg/mL, respectively, have been reported[4].

  • Precision: Evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should be less than 15%.

  • Accuracy: Determined by performing recovery studies on spiked samples. A known amount of this compound standard is added to a sample, and the recovery percentage is calculated. Recoveries in the range of 85-115% are generally considered acceptable.

Quantitative Data Summary

The following table summarizes the reported concentrations of this compound in different plant tissues.

Plant SpeciesCultivar/VarietyThis compound Content (mg/100g FW)Reference
Lactuca sativaRomaine0.59 - 0.63[6]
Lactuca sativaRed Lettuce1.91 ± 0.07[2]
Aruncus dioicus var. kamtschaticusGoat's Beard4.54 ± 0.08[2]

Visualizations

experimental_workflow sample_prep Sample Preparation extraction Extraction sample_prep->extraction Fresh plant tissue centrifugation Centrifugation extraction->centrifugation Add extraction solvent & sonicate evaporation Evaporation centrifugation->evaporation Collect supernatant reconstitution Reconstitution & Filtration evaporation->reconstitution Dry extract uplc_analysis UPLC-UV Analysis reconstitution->uplc_analysis Filtered sample in vial data_analysis Data Analysis & Quantification uplc_analysis->data_analysis Chromatographic data

Caption: Experimental workflow for this compound quantification.

logical_relationship This compound This compound in Plant Tissue extraction Efficient Extraction This compound->extraction separation UPLC Separation extraction->separation detection UV Detection (450 nm) separation->detection quantification Accurate Quantification detection->quantification

Caption: Key steps for accurate this compound analysis.

Conclusion

The UPLC-UV method detailed in this application note provides a reliable and efficient means for quantifying this compound in plant tissues. The protocol is straightforward and can be implemented in laboratories equipped with standard UPLC instrumentation. Accurate quantification of this bioactive compound is essential for further research into its health benefits and for the quality assessment of food and nutraceutical products. The provided method, with proper validation, will be a valuable tool for researchers, scientists, and professionals in the field of drug development.

References

Application Note: Identification and Fragmentation Analysis of Lactucaxanthin using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the identification and structural elucidation of lactucaxanthin, a xanthophyll carotenoid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology covers sample preparation, chromatographic separation on a C30 column, and mass spectrometric analysis using atmospheric pressure chemical ionization (APCI). The characteristic fragmentation pattern of this compound is discussed, and a proposed fragmentation pathway is presented. This guide is intended for researchers, scientists, and professionals in drug development and natural product analysis.

Introduction

This compound is a hydroxylated carotenoid with the molecular formula C₄₀H₅₆O₂. It is found in various natural sources, including lettuce (Lactuca sativa) and goat's beard (Aruncus dioicus var. kamtschaticus). As with other carotenoids, this compound exhibits antioxidant properties and has potential health benefits. Accurate identification and characterization of such bioactive compounds are crucial for research and development in the pharmaceutical and nutraceutical industries. LC-MS/MS is a powerful analytical technique for the sensitive and selective analysis of carotenoids, providing information on their molecular weight and structure through fragmentation analysis.

This application note outlines a robust LC-MS/MS method for the analysis of this compound, providing researchers with a practical guide for its identification in complex matrices.

Experimental

Sample Preparation

A representative protocol for the extraction of this compound from plant material is as follows:

  • Homogenization: Weigh 1 gram of fresh, frozen, or lyophilized plant material. Homogenize the sample with 10 mL of a mixture of methanol and ethyl acetate (6:4, v/v) in a high-speed blender. To prevent degradation of carotenoids, it is recommended to work under subdued light and to add an antioxidant such as butylated hydroxytoluene (BHT) to the extraction solvent.

  • Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes at 4°C.

  • Solvent Partitioning: Collect the supernatant. Add 10 mL of a saturated NaCl solution and 10 mL of hexane to the supernatant in a separatory funnel. Shake vigorously and allow the layers to separate.

  • Collection and Drying: Collect the upper hexane layer containing the carotenoids. Repeat the hexane extraction on the lower aqueous layer twice. Pool the hexane extracts and dry them under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of a mixture of methyl tert-butyl ether (MTBE) and methanol (1:1, v/v) for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C30 reversed-phase column (e.g., 4.6 x 150 mm, 3 µm) is recommended for optimal separation of carotenoid isomers.

  • Mobile Phase A: Methanol with 0.1% formic acid.

  • Mobile Phase B: Methyl tert-butyl ether (MTBE) with 0.1% formic acid.

  • Gradient: A representative gradient is as follows:

    • 0-2 min: 95% A, 5% B

    • 2-20 min: Linear gradient to 50% A, 50% B

    • 20-25 min: Hold at 50% A, 50% B

    • 25-26 min: Linear gradient back to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Mass Spectrometry
  • System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is commonly used for carotenoids.

  • Nebulizer Gas (Nitrogen): 60 psi

  • Vaporizer Temperature: 400°C

  • Ion Source Gas (Nitrogen): 50 psi

  • Capillary Voltage: 3.5 kV

  • Collision Gas: Argon

Data Presentation

The identification of this compound is based on its retention time and its characteristic mass spectral data. The expected protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 569.4. Due to the presence of two hydroxyl groups, this compound readily loses one or two water molecules in the ion source or during collision-induced dissociation (CID), resulting in prominent ions at m/z 551.4 [M+H-H₂O]⁺ and 533.4 [M+H-2H₂O]⁺.

The tandem mass spectrum of the [M+H-H₂O]⁺ precursor ion (m/z 551.4) yields several characteristic product ions. A recent study on this compound from red lettuce and goat's beard reported the following fragments.

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss
569.4551.4H₂O
569.4533.42H₂O
551.4413.3C₉H₁₄O (ε-ring moiety and hydroxyl)
551.4237.2-
551.4211.2-
551.4187.1-
551.4157.1-
551.4145.1-
551.4119.1-

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound
  • System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the reconstituted sample extract onto the C30 column.

  • Chromatographic Separation: Perform the chromatographic separation using the gradient profile described in the Liquid Chromatography section.

  • Mass Spectrometric Detection:

    • Acquire full scan mass spectra in the range of m/z 100-700 to identify the protonated molecule of this compound ([M+H]⁺ at m/z 569.4) and its water loss fragments.

    • Perform product ion scans on the precursor ions m/z 569.4 and m/z 551.4 to obtain their respective fragmentation patterns.

    • For targeted quantification, set up a Multiple Reaction Monitoring (MRM) method using the transitions listed in the Data Presentation table. Optimize collision energies for each transition to maximize signal intensity.

Visualizations

LC-MS/MS Workflow for this compound Identification

LCMS_Workflow LC-MS/MS Workflow for this compound Identification cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis Sample Plant Material Homogenization Homogenization in Solvent Sample->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation HPLC/UHPLC Separation (C30 Column) Reconstitution->LC_Separation Injection APCI_Source APCI Ion Source (Positive Mode) LC_Separation->APCI_Source Mass_Analyzer Mass Analyzer (Q1) Precursor Ion Selection (m/z 569.4, 551.4) APCI_Source->Mass_Analyzer CID Collision Cell (Q2) Fragmentation Mass_Analyzer->CID MS_Detector Mass Analyzer (Q3) Product Ion Detection CID->MS_Detector Data_Analysis Identification & Structural Elucidation MS_Detector->Data_Analysis Data Acquisition & Analysis

Caption: A flowchart illustrating the key steps in the LC-MS/MS analysis of this compound.

Proposed Fragmentation Pathway of this compound

Fragmentation_Pathway Proposed Fragmentation Pathway of this compound node_M_H This compound [M+H]⁺ m/z 569.4 node_M_H_H2O [M+H-H₂O]⁺ m/z 551.4 node_M_H->node_M_H_H2O - H₂O node_M_H_2H2O [M+H-2H₂O]⁺ m/z 533.4 node_M_H_H2O->node_M_H_2H2O - H₂O node_413 Fragment m/z 413.3 node_M_H_H2O->node_413 - C₉H₁₄O (ε-ring & OH) node_other_frags Other Fragments (m/z 237.2, 211.2, etc.) node_M_H_H2O->node_other_frags Further Fragmentation

Caption: Proposed fragmentation of protonated this compound under CID conditions.

Application Notes and Protocols: In Vitro Antioxidant Assays for Lactucaxanthin Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactucaxanthin is a carotenoid found in various natural sources, including lettuce.[1][2][3] Like other carotenoids, it is reputed to possess significant antioxidant properties.[1][4] These properties are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. This compound has been shown to augment the activity of antioxidant enzymes and reduce oxidative stress markers in vivo.[5][6] This document provides detailed protocols for common in vitro antioxidant assays—DPPH, ABTS, FRAP, and ORAC—to evaluate the antioxidant capacity of this compound.

Data Presentation

Quantitative analysis of this compound's antioxidant activity can be summarized for comparative purposes. The following table provides a template for presenting such data.

AssayMethod PrincipleEndpoint MeasurementThis compound Activity (IC50/TEAC/FRAP Value)Positive Control (e.g., Trolox, Ascorbic Acid)
DPPH Radical ScavengingDecrease in absorbance at 517 nmIC50 (µg/mL or µM)IC50 (µg/mL or µM)
ABTS Radical Cation ScavengingDecrease in absorbance at 734 nmTrolox Equivalent Antioxidant Capacity (TEAC, mM Trolox/mg)Trolox
FRAP Ferric Ion ReductionIncrease in absorbance at 593 nmFRAP Value (mM Fe(II)/g)FeSO4 or Ascorbic Acid
ORAC Peroxyl Radical ScavengingInhibition of fluorescein decayTrolox Equivalent Antioxidant Capacity (TEAC, µM Trolox/mg)Trolox

Experimental Protocols

Detailed methodologies for key in vitro antioxidant assays are provided below. These protocols are fundamental and may require optimization based on specific laboratory conditions and the purity of the this compound sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[7][8] The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[8][9]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound sample

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO, ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.

  • Assay Reaction:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • For the blank, add 100 µL of the solvent used for this compound.

    • For the positive control, use a known antioxidant like ascorbic acid or Trolox at various concentrations.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[10]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[7][10]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

    • The IC50 value (the concentration of this compound required to inhibit 50% of the DPPH radical) can be determined by plotting the percentage of inhibition against the concentration of this compound.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Solution Prepare 0.1 mM DPPH in Methanol Add_DPPH Add 100 µL DPPH to 96-well Plate DPPH_Solution->Add_DPPH Lactucaxanthin_Solutions Prepare Serial Dilutions of this compound Add_Sample Add 100 µL this compound or Control Lactucaxanthin_Solutions->Add_Sample Add_DPPH->Add_Sample Incubate Incubate in Dark (30 min, RT) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 517 nm Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Value Measure_Absorbance->Calculate_Inhibition

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay evaluates the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[11] The pre-formed radical cation has a blue-green color, which becomes colorless upon reduction by an antioxidant. The change in color is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound sample

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[11]

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[11][12]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12][13][14]

  • Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.

  • Assay Reaction:

    • Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.

    • Add 10 µL of the this compound dilutions to the respective wells.

    • A blank containing the solvent and a positive control (Trolox) should be included.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[11]

  • Measurement: Measure the absorbance at 734 nm.[11]

  • Calculation: The scavenging activity is calculated as a percentage of inhibition. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM solution of the sample.

ABTS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ABTS_Radical Generate ABTS•+ (ABTS + K2S2O8) Working_Solution Dilute ABTS•+ to Absorbance of 0.7 ABTS_Radical->Working_Solution Add_ABTS Add 190 µL ABTS•+ to 96-well Plate Working_Solution->Add_ABTS Lactucaxanthin_Solutions Prepare this compound Dilutions Add_Sample Add 10 µL this compound or Control Lactucaxanthin_Solutions->Add_Sample Add_ABTS->Add_Sample Incubate Incubate at RT (6 min) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 734 nm Incubate->Measure_Absorbance Calculate_TEAC Calculate % Inhibition and TEAC Value Measure_Absorbance->Calculate_TEAC

ABTS Assay Workflow

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.[16]

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • This compound sample

  • Positive control (e.g., FeSO₄, Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[17] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare a stock solution of this compound and make serial dilutions.

  • Assay Reaction:

    • Add 180 µL of the FRAP reagent to each well of a 96-well plate.

    • Add 20 µL of the this compound dilutions, blank (solvent), or standard (FeSO₄) to the respective wells.

  • Incubation: Incubate the plate at 37°C for 4 minutes.[15][17]

  • Measurement: Measure the absorbance at 593 nm.[15][18]

  • Calculation: Construct a standard curve using a ferrous sulfate (FeSO₄) solution. The FRAP value of the sample is determined from the standard curve and is expressed as mM Fe(II) equivalents per gram of sample.

FRAP_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis FRAP_Reagent Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) Add_FRAP Add 180 µL FRAP Reagent to 96-well Plate FRAP_Reagent->Add_FRAP Lactucaxanthin_Solutions Prepare this compound Dilutions Add_Sample Add 20 µL this compound or Standard Lactucaxanthin_Solutions->Add_Sample Add_FRAP->Add_Sample Incubate Incubate at 37°C (4 min) Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 593 nm Incubate->Measure_Absorbance Calculate_FRAP Calculate FRAP Value (Fe(II) Equivalents) Measure_Absorbance->Calculate_FRAP

FRAP Assay Workflow

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator, such as AAPH.[19][20] The antioxidant capacity is quantified by the degree of inhibition of the fluorescence decay.

Materials:

  • Fluorescein sodium salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Phosphate buffer (75 mM, pH 7.4)

  • This compound sample

  • Positive control (e.g., Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a fluorescein working solution (e.g., 10 nM) in phosphate buffer.

    • Prepare an AAPH solution (e.g., 240 mM) in phosphate buffer. This should be made fresh daily.

  • Sample Preparation: Prepare a stock solution of this compound and make serial dilutions in phosphate buffer.

  • Assay Reaction:

    • Add 150 µL of the fluorescein working solution to each well of a 96-well black plate.

    • Add 25 µL of the this compound dilutions, blank (buffer), or Trolox standard to the respective wells.

    • Incubate the plate at 37°C for 30 minutes in the plate reader.

  • Initiation and Measurement:

    • Add 25 µL of the AAPH solution to each well to initiate the reaction.[21]

    • Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[22]

  • Calculation: The antioxidant activity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as Trolox equivalents.

ORAC_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Fluorescein_Solution Prepare Fluorescein Working Solution Add_Fluorescein Add 150 µL Fluorescein to Black 96-well Plate Fluorescein_Solution->Add_Fluorescein AAPH_Solution Prepare AAPH Solution Initiate_Reaction Add 25 µL AAPH AAPH_Solution->Initiate_Reaction Lactucaxanthin_Solutions Prepare this compound Dilutions Add_Sample Add 25 µL this compound or Trolox Lactucaxanthin_Solutions->Add_Sample Add_Fluorescein->Add_Sample Pre_Incubate Incubate at 37°C (30 min) Add_Sample->Pre_Incubate Pre_Incubate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence Decay (Ex: 485 nm, Em: 520 nm) Initiate_Reaction->Measure_Fluorescence Calculate_AUC Calculate Area Under Curve (AUC) and TEAC Value Measure_Fluorescence->Calculate_AUC Antioxidant_Signaling_Pathway This compound This compound Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, GR, GST) This compound->Antioxidant_Enzymes Upregulates Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Antioxidant_Enzymes Inhibited by Cellular_Protection Cellular Protection (Reduced Damage) Antioxidant_Enzymes->Cellular_Protection Promotes

References

Application Notes and Protocols: Investigating the Cellular Effects of Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin, a carotenoid found in various leafy green vegetables, most notably lettuce (Lactuca sativa), is emerging as a compound of significant interest in the fields of nutrition and pharmacology. Carotenoids, as a class, are well-regarded for their bioactive properties, including antioxidant and anti-inflammatory effects. Emerging research suggests that this compound possesses a range of beneficial biological activities, including anti-diabetic, anti-angiogenic, anti-tumor, and potent antioxidant properties.[1] These characteristics position this compound as a promising candidate for further investigation in the prevention and treatment of chronic diseases.

Cell culture models provide an invaluable platform for elucidating the mechanisms of action of bioactive compounds like this compound. They offer a controlled environment to study cellular responses, signaling pathways, and dose-dependent effects, which are crucial for preclinical assessment. These in vitro studies are foundational for guiding further research in animal models and eventual human clinical trials.

These application notes provide a comprehensive guide for researchers to design and execute experiments aimed at characterizing the effects of this compound using established cell culture models and assays. Detailed protocols for assessing its antioxidant, anti-inflammatory, and anti-cancer properties are provided, along with recommendations for appropriate cell lines and data interpretation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize key quantitative data on the bioactivity of this compound from published studies. This information is critical for dose-range finding in new experimental setups.

Table 1: Antioxidant Activity of this compound

Assay TypeParameterValueReference
DPPH Radical ScavengingIC5035.65 ± 0.85 µg/mL[1]
ABTS Radical ScavengingIC504.92 ± 0.81 µg/mL[1]

Table 2: Enzyme Inhibitory Activity of this compound

EnzymeParameterValueReference
α-amylaseIC50435.5 µg/mL[2]
α-glucosidaseIC501.84 mg/mL[2]

Table 3: Cytotoxicity of this compound

Cell LineIncubation TimeConcentration for 86-89% ViabilityReference
3T3-L124 hoursUp to 10 µM[1]

Recommended Cell Culture Models

The choice of cell line is paramount for obtaining relevant and translatable results. Below are recommendations for cell lines suitable for investigating the various effects of this compound.

  • For Antioxidant and Toxicology Studies:

    • HepG2 (Human Hepatocellular Carcinoma): Widely used for studying drug metabolism and oxidative stress. These cells express a variety of antioxidant and xenobiotic-metabolizing enzymes, making them a suitable model for assessing the antioxidant potential of compounds.[3][4]

    • ARPE-19 (Human Retinal Pigment Epithelial Cells): A non-cancerous cell line relevant for studying retinal health. Given that carotenoids play a crucial role in ocular health, this cell line is particularly relevant for investigating the protective effects of this compound against oxidative stress in the eye.[5][6][7]

  • For Anti-inflammatory Studies:

    • RAW 264.7 (Murine Macrophage): A well-established cell line for studying inflammation. These cells can be activated with lipopolysaccharide (LPS) to induce an inflammatory response, providing a model to test the anti-inflammatory effects of this compound by measuring the production of inflammatory mediators.[8][9]

  • For Anti-cancer Studies:

    • A549 (Human Lung Carcinoma): A commonly used cell line for lung cancer research and for screening the anti-cancer potential of new compounds.[10][11][12]

    • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive breast cancer cell line that is a cornerstone in breast cancer research and for testing the efficacy of potential cancer therapeutics.[13][14][15]

Experimental Workflows and Protocols

General Preparation of this compound for in vitro Studies

Due to the lipophilic nature of carotenoids, proper preparation of this compound for cell culture applications is crucial.

  • Stock Solution Preparation: Dissolve this compound in a biocompatible solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-20 mM). Ensure complete dissolution.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in complete cell culture medium to the desired final concentrations. The final concentration of the solvent in the culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Controls: Always include a vehicle control (medium with the same final concentration of the solvent used to dissolve this compound) in all experiments to account for any effects of the solvent on the cells.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Analysis prep_lact Prepare this compound Stock seed_cells Seed Cells in Plates prep_lact->seed_cells cell_culture Culture Selected Cell Lines cell_culture->seed_cells treat_cells Treat with this compound seed_cells->treat_cells antioxidant Antioxidant Assays (DPPH, ABTS) treat_cells->antioxidant anti_inflam Anti-inflammatory Assays (ELISA for TNF-α, IL-6) treat_cells->anti_inflam anti_cancer Anti-cancer Assays (MTT, Apoptosis) treat_cells->anti_cancer data_analysis Data Analysis and Interpretation antioxidant->data_analysis anti_inflam->data_analysis anti_cancer->data_analysis

Caption: General experimental workflow for studying this compound effects.

Detailed Experimental Protocols

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.

  • Materials:

    • DPPH solution (0.1 mM in methanol or ethanol)

    • This compound working solutions

    • Ascorbic acid or Trolox (positive control)

    • Methanol or ethanol (solvent)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare a series of dilutions of this compound and the positive control in the appropriate solvent.

    • In a 96-well plate, add 100 µL of each dilution of the sample or control to respective wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to reduce the ABTS radical cation (ABTS•+).

  • Materials:

    • ABTS solution (7 mM)

    • Potassium persulfate (2.45 mM)

    • This compound working solutions

    • Trolox (positive control)

    • Phosphate-buffered saline (PBS)

    • 96-well microplate

    • Microplate reader

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm to prepare the working solution.

    • Prepare a series of dilutions of this compound and the positive control.

    • In a 96-well plate, add 10 µL of each dilution of the sample or control to respective wells.

    • Add 200 µL of the ABTS•+ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Anti-inflammatory Activity Assay

a) Measurement of TNF-α and IL-6 Production in LPS-Stimulated Macrophages

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of pro-inflammatory cytokines secreted by RAW 264.7 macrophages.

  • Cell Line: RAW 264.7

  • Materials:

    • RAW 264.7 cells

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound working solutions

    • Lipopolysaccharide (LPS) from E. coli

    • ELISA kits for mouse TNF-α and IL-6

    • 24-well cell culture plates

  • Protocol:

    • Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Anti-cancer Activity Assays

a) Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Lines: A549, MCF-7, or other cancer cell lines of interest.

  • Materials:

    • Selected cancer cell line

    • Complete culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well cell culture plates

  • Protocol:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm with a reference wavelength of 630 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

b) Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Lines: A549, MCF-7, or other cancer cell lines.

  • Materials:

    • Selected cancer cell line

    • Complete culture medium

    • This compound working solutions

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • 6-well cell culture plates

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

    • Harvest the cells (including both adherent and floating cells) by trypsinization and centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Signaling Pathway Analysis

To delve deeper into the molecular mechanisms of this compound, the modulation of key signaling pathways can be investigated using Western blotting.

Western Blot Analysis of NF-κB and Nrf2 Pathways
  • NF-κB Pathway (Anti-inflammatory): In LPS-stimulated RAW 264.7 cells, assess the expression and phosphorylation status of key proteins such as IκBα, p65, and the phosphorylated form of p65 (p-p65). A decrease in IκBα degradation and p-p65 levels would suggest an inhibitory effect of this compound on the NF-κB pathway.

  • Nrf2 Pathway (Antioxidant): In HepG2 or ARPE-19 cells subjected to oxidative stress (e.g., with H₂O₂), examine the nuclear translocation of Nrf2 and the expression of its downstream target genes like heme oxygenase-1 (HO-1). An increase in nuclear Nrf2 and HO-1 expression would indicate activation of this protective antioxidant pathway by this compound.

Signaling Pathway Diagrams

G cluster_nfkb NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65_p50 IκBα-p65/p50 IKK->IkBa_p65_p50 P p65_p50 p65/p50 IkBa_p65_p50->p65_p50 IκBα degradation nucleus Nucleus p65_p50->nucleus inflammation Inflammatory Gene Expression (TNF-α, IL-6) nucleus->inflammation Lactucaxanthin_nfkb This compound Lactucaxanthin_nfkb->IKK Inhibition G cluster_nrf2 Nrf2 Antioxidant Pathway Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Oxidative_Stress->Keap1_Nrf2 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 release nucleus_nrf2 Nucleus Nrf2->nucleus_nrf2 ARE ARE nucleus_nrf2->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes Lactucaxanthin_nrf2 This compound Lactucaxanthin_nrf2->Keap1_Nrf2 Activation

References

Application Notes and Protocols for Investigating Lactucaxanthin Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin is a carotenoid found in lettuce (Lactuca sativa) with potential health benefits, including anti-diabetic properties.[1][2] Understanding its bioavailability—the extent to which it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for evaluating its efficacy and developing potential nutraceutical or pharmaceutical applications.[3][4][5] This document provides detailed application notes and protocols for designing and conducting preclinical studies in animal models to investigate the bioavailability of this compound. While direct and extensive research on this compound bioavailability is limited, the following protocols are synthesized from established methodologies for other carotenoids, such as lutein and zeaxanthin, and can be adapted for this compound.[6][7][8]

Animal Model Selection

The choice of animal model is a critical first step in designing a bioavailability study. Rodent models, particularly rats and mice, are commonly used due to their well-characterized physiology, ease of handling, and cost-effectiveness.

Recommended Models:

  • Wistar or Sprague-Dawley Rats: These outbred strains are frequently used in toxicological and pharmacological studies, including investigations into the bioavailability of various compounds.[1][7][9][10]

  • C57BL/6 Mice: This inbred mouse strain is widely used in metabolic research and is suitable for studying the tissue distribution of carotenoids.[6]

Considerations for Model Selection:

  • Research Objective: The specific scientific question will influence the choice of model. For example, if investigating the anti-diabetic effects of this compound, a diabetic rat model (e.g., streptozotocin-induced) may be appropriate.[1]

  • Metabolic Similarities: While not perfect analogs, rodents share many metabolic pathways with humans, making them suitable for initial bioavailability assessments.

  • Background Diet: The basal diet of the animals should be controlled and ideally low in other carotenoids to avoid interference with this compound measurement.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic Study in Rats

This protocol aims to determine the absorption and elimination kinetics of this compound after a single oral dose.

Materials:

  • Male Wistar rats (8-10 weeks old)

  • This compound (purified extract or synthesized)

  • Vehicle for administration (e.g., corn oil, sunflower oil)

  • Oral gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Freezer (-80°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[8][11]

Procedure:

  • Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment. Provide a standard chow diet and water ad libitum.

  • Fasting: Fast the animals overnight (12-16 hours) before dosing to ensure an empty stomach, which can reduce variability in absorption.

  • Dosing: Prepare a suspension of this compound in the chosen vehicle. Administer a single oral dose of this compound (e.g., 10-50 mg/kg body weight) via oral gavage. A control group should receive the vehicle only.

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 15 minutes at 4°C) to separate the plasma.[12]

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • This compound Analysis: Extract this compound from the plasma using a suitable solvent (e.g., hexane/ethanol mixture). Analyze the concentration of this compound in the plasma samples using a validated HPLC method.[11]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t1/2).

Protocol 2: Tissue Distribution Study in Mice

This protocol is designed to determine the distribution of this compound in various tissues after repeated dosing.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • This compound

  • Dietary formulation (this compound mixed into the chow)

  • Surgical instruments for tissue dissection

  • Liquid nitrogen

  • Homogenizer

  • Phosphate-buffered saline (PBS)

  • Freezer (-80°C)

  • HPLC system

Procedure:

  • Acclimatization and Diet: Acclimate mice for one week with a standard diet. Then, divide the mice into a control group (standard diet) and a treatment group (diet supplemented with a known concentration of this compound, e.g., 0.1% w/w) for a specified period (e.g., 2-4 weeks).

  • Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the mice. Immediately dissect key organs and tissues of interest, such as the liver, spleen, kidneys, lungs, adipose tissue, and eyes.

  • Tissue Processing: Rinse the collected tissues with ice-cold PBS to remove any remaining blood. Blot dry, weigh, and immediately freeze in liquid nitrogen. Store at -80°C until analysis.

  • Tissue Homogenization: On the day of analysis, thaw the tissues on ice and homogenize them in a suitable buffer.

  • This compound Extraction and Analysis: Extract this compound from the tissue homogenates and analyze the concentration using a validated HPLC method. Express the results as the amount of this compound per gram of tissue.

Data Presentation

Quantitative data from bioavailability studies should be summarized in clear and concise tables to facilitate comparison between different experimental groups and time points.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose

ParameterUnitValue (Mean ± SD)
Cmaxµg/mL[Insert Value]
Tmaxh[Insert Value]
AUC(0-t)µg·h/mL[Insert Value]
t1/2h[Insert Value]

Table 2: Tissue Distribution of this compound in Mice After 4 Weeks of Dietary Supplementation

TissueThis compound Concentration (µg/g tissue) (Mean ± SD)
Liver[Insert Value]
Spleen[Insert Value]
Kidney[Insert Value]
Lung[Insert Value]
Adipose Tissue[Insert Value]
Eye[Insert Value]

Visualization of Experimental Workflow and Pathways

Experimental Workflow for a Single-Dose Pharmacokinetic Study

G cluster_setup Experimental Setup cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis animal_model Select Animal Model (e.g., Wistar Rats) acclimatization Acclimatization (1 week) animal_model->acclimatization fasting Overnight Fasting (12-16 hours) acclimatization->fasting dosing Single Oral Gavage of this compound fasting->dosing blood_collection Serial Blood Sampling (0-24 hours) dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage extraction This compound Extraction storage->extraction hplc HPLC Analysis extraction->hplc pk_analysis Pharmacokinetic Analysis hplc->pk_analysis G cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_metabolism_distribution Metabolism & Distribution cluster_excretion Excretion This compound Dietary this compound Micelles Incorporation into Micelles This compound->Micelles Enterocytes Uptake by Enterocytes Micelles->Enterocytes Chylomicrons Incorporation into Chylomicrons Enterocytes->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Blood Bloodstream (Lipoproteins) Lymph->Blood Liver Liver Metabolism Blood->Liver Tissues Distribution to Tissues Liver->Tissues Bile Biliary Excretion Liver->Bile Feces Feces Bile->Feces

References

Application Notes and Protocols for Evaluating Lactucaxanthin Efficacy in a Rat Model of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for inducing Type 2 Diabetes Mellitus (T2DM) in rats and subsequently evaluating the therapeutic efficacy of Lactucaxanthin. The methodologies outlined herein are based on established experimental models and analytical techniques.

Introduction

Type 2 Diabetes Mellitus is a multifactorial metabolic disorder characterized by insulin resistance and relative insulin deficiency. Animal models are crucial for understanding the pathophysiology of T2DM and for the preclinical evaluation of novel therapeutic agents. The combination of a high-fat diet (HFD) to induce insulin resistance followed by a low dose of streptozotocin (STZ) to cause partial pancreatic β-cell dysfunction is a widely accepted method for creating a T2DM model in rats that closely mimics the human condition.[1][2][3][4]

This compound, a carotenoid found in lettuce (Lactuca sativa), has demonstrated potential anti-diabetic properties.[5][6] Studies have shown its ability to inhibit α-amylase and α-glucosidase, enzymes responsible for carbohydrate digestion, thereby reducing postprandial hyperglycemia.[5][7][8] Furthermore, this compound has been reported to mitigate diabetic complications by reducing oxidative stress, endoplasmic reticulum (ER) stress, and inflammation in diabetic rats.[9][10]

These application notes provide a step-by-step guide for researchers to induce a T2DM rat model and to assess the efficacy of this compound through a series of biochemical and histological evaluations.

Part 1: Induction of Type 2 Diabetes Mellitus in Rats

This protocol describes the induction of T2DM in Wistar or Sprague-Dawley rats using a high-fat diet followed by a low-dose streptozotocin injection.[1][2][3][11]

Materials:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old, 200-250 g)[1][11]

  • High-Fat Diet (HFD): Typically 40-60% of total calories from fat.[1][2][12] A common composition is 66.5% commercial feed, 13.5% lard, and 20% sugar.[1]

  • Standard rodent chow

  • Streptozotocin (STZ)

  • Citrate buffer (0.1 M, pH 4.5), cold

  • Nicotinamide (NA) (optional, for an alternative T2DM model)[13][14]

  • Glucometer and test strips

  • Animal handling and injection equipment

Protocol:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water.[13]

  • Induction of Insulin Resistance:

    • Divide the rats into two main groups: a control group receiving standard chow and an experimental group receiving a high-fat diet.

    • Feed the experimental group the HFD for a period of 4-8 weeks to induce insulin resistance.[3][15]

  • Induction of β-Cell Dysfunction:

    • After the HFD feeding period, fast the HFD-fed rats overnight (approximately 12-16 hours).[4][16]

    • Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5) immediately before use. STZ is light-sensitive.[14][16]

    • Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg body weight).[1][2][12] Higher doses (50-65 mg/kg) are typically used to induce Type 1 diabetes.[11][17]

    • The control group should be injected with an equivalent volume of citrate buffer.

  • Confirmation of Diabetes:

    • Three days to one week after STZ injection, measure fasting blood glucose levels from the tail vein using a glucometer.[18][19]

    • Rats with fasting blood glucose levels ≥ 250 mg/dL (or ≥ 15 mM) are considered diabetic and can be included in the study.[18][20]

    • To prevent STZ-induced hypoglycemia within the first 24 hours, provide a 10% sucrose solution for drinking.[11][17]

Part 2: Evaluation of this compound Efficacy

This section details the experimental design and procedures to assess the anti-diabetic effects of this compound.

Experimental Groups:

  • Group 1: Normal Control (NC): Healthy rats on a standard diet, receiving the vehicle.

  • Group 2: Diabetic Control (DC): Diabetic rats on a standard or high-fat diet, receiving the vehicle.

  • Group 3: this compound-Treated Diabetic (Lxn): Diabetic rats receiving this compound (specific dosage to be determined by preliminary studies, e.g., orally gavaged daily).[9][10]

  • Group 4: Positive Control (PC): Diabetic rats receiving a standard anti-diabetic drug (e.g., Metformin).

Treatment Protocol:

  • After the successful induction of diabetes, randomly assign the diabetic rats to the DC, Lxn, and PC groups.

  • Administer this compound (dissolved in a suitable vehicle like corn oil) and the positive control drug orally by gavage daily for a period of 4-8 weeks.[9] The NC and DC groups should receive the vehicle alone.

  • Monitor body weight, food, and water intake weekly throughout the study.

Part 3: Key Experimental Protocols

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the body's ability to clear a glucose load, indicating improvements in glucose tolerance.[21][22][23]

Protocol:

  • At the end of the treatment period, fast the rats overnight (16-18 hours).[23]

  • Record the baseline fasting blood glucose level (t=0) from the tail vein.

  • Administer a glucose solution (2 g/kg body weight) orally via gavage.[24]

  • Collect blood samples from the tail vein at 30, 60, 90, and 120 minutes post-glucose administration.[22][25]

  • Measure blood glucose levels at each time point.

  • Calculate the Area Under the Curve (AUC) for glucose to quantify the overall glucose excursion.[22]

Biochemical Analysis

At the end of the study, euthanize the rats and collect blood and tissue samples for analysis.

Blood Sample Analysis:

  • Serum Insulin: Measure serum insulin levels using an ELISA kit.[26][27]

  • Lipid Profile: Determine the levels of total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL).[28][29][30]

  • Liver Function Markers: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[28]

  • Kidney Function Markers: Measure levels of urea and creatinine.[31]

  • Glycated Hemoglobin (HbA1c): A long-term marker of glycemic control.[28]

Histopathological Examination of the Pancreas

Histological analysis of the pancreas provides insight into the protective effects of this compound on β-cell morphology.[32][33][34][35]

Protocol:

  • Carefully dissect the pancreas and fix it in 10% neutral buffered formalin.[32]

  • Embed the tissue in paraffin, section it at 4-5 µm, and stain with Hematoxylin and Eosin (H&E).[32]

  • Examine the sections under a light microscope for changes in the islets of Langerhans, such as islet size, number, and signs of degeneration or regeneration of β-cells.[34][35][36]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison between the experimental groups.

Table 1: Effect of this compound on Body Weight, Food and Water Intake

GroupInitial Body Weight (g)Final Body Weight (g)Food Intake ( g/day )Water Intake (mL/day)
Normal Control
Diabetic Control
Lxn-Treated
Positive Control

Table 2: Oral Glucose Tolerance Test (OGTT) - Blood Glucose Levels (mg/dL)

Group0 min30 min60 min90 min120 minAUC (mg/dL*min)
Normal Control
Diabetic Control
Lxn-Treated
Positive Control

Table 3: Serum Biochemical Parameters

ParameterNormal ControlDiabetic ControlLxn-TreatedPositive Control
Fasting Blood Glucose (mg/dL)
Serum Insulin (ng/mL)
HbA1c (%)
Total Cholesterol (mg/dL)
Triglycerides (mg/dL)
HDL-C (mg/dL)
LDL-C (mg/dL)
ALT (U/L)
AST (U/L)
Urea (mg/dL)
Creatinine (mg/dL)

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Diabetes Induction cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Efficacy Evaluation Acclimatization Acclimatization (1 week) HFD_Feeding High-Fat Diet Feeding (4-8 weeks) Acclimatization->HFD_Feeding STZ_Injection Low-Dose STZ Injection (30-40 mg/kg, i.p.) HFD_Feeding->STZ_Injection Confirmation Confirmation of Diabetes (Fasting Glucose ≥ 250 mg/dL) STZ_Injection->Confirmation Grouping Random Grouping of Diabetic Rats Confirmation->Grouping Treatment Daily Oral Gavage (4-8 weeks) Grouping->Treatment Monitoring Weekly Monitoring (Body Weight, Food/Water Intake) Treatment->Monitoring OGTT Oral Glucose Tolerance Test Monitoring->OGTT Sacrifice Euthanasia and Sample Collection OGTT->Sacrifice Biochem Biochemical Analysis (Blood) Sacrifice->Biochem Histo Histopathology (Pancreas) Sacrifice->Histo G Diabetes Diabetes (Hyperglycemia) Oxidative_Stress Oxidative Stress Diabetes->Oxidative_Stress ER_Stress ER Stress Diabetes->ER_Stress Inflammation Inflammation Diabetes->Inflammation This compound This compound Antioxidant_Activity Increased Antioxidant Activity This compound->Antioxidant_Activity Reduced_Markers Reduced Stress Markers (ATF4, ATF6, XBP1) This compound->Reduced_Markers Reduced_Inflammation Reduced Inflammatory Markers (TNF-α, IL-6, NF-κB) This compound->Reduced_Inflammation Enzyme_Inhibition Inhibition of α-amylase & α-glucosidase This compound->Enzyme_Inhibition Antioxidant_Activity->Oxidative_Stress Inhibits Improved_Glucose Improved Glucose Tolerance Antioxidant_Activity->Improved_Glucose Improved_Lipid Improved Lipid Profile Antioxidant_Activity->Improved_Lipid Reduced_Markers->ER_Stress Inhibits Reduced_Markers->Improved_Glucose Reduced_Inflammation->Inflammation Inhibits Reduced_Inflammation->Improved_Glucose Reduced_Inflammation->Improved_Lipid Enzyme_Inhibition->Improved_Glucose

References

Application Notes and Protocols for α-Amylase and α-Glucosidase Inhibition Assays of Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactucaxanthin is a carotenoid found in green leafy vegetables such as lettuce (Lactuca sativa) and goat's beard (Aruncus dioicus var. kamtschaticus).[1][2] Emerging research has highlighted its potential as an anti-diabetic agent due to its ability to inhibit key carbohydrate-hydrolyzing enzymes, α-amylase and α-glucosidase.[1][3][4][5] These enzymes play a crucial role in the digestion of complex carbohydrates into absorbable monosaccharides, such as glucose.[6][7][8] α-Amylase, found in saliva and the pancreas, is responsible for the initial breakdown of starch into smaller oligosaccharides.[6][7] Subsequently, α-glucosidase, located in the brush border of the small intestine, hydrolyzes these oligosaccharides into glucose, which is then absorbed into the bloodstream.[7]

By inhibiting these enzymes, compounds like this compound can delay carbohydrate digestion and consequently reduce the rate of glucose absorption.[8] This mechanism helps in lowering postprandial blood glucose levels, a key therapeutic strategy for managing type 2 diabetes mellitus.[5][7][8] These application notes provide a summary of this compound's inhibitory activity and detailed protocols for assessing its efficacy in vitro.

Application Notes

This compound's inhibitory action on α-amylase and α-glucosidase suggests its potential application in the development of functional foods, nutraceuticals, and pharmacological agents for glycemic control.[1][5] The investigation of natural compounds like this compound is driven by the need for safer and more cost-effective alternatives to synthetic anti-diabetic drugs, which can have significant side effects.[8][9] this compound can be isolated from common dietary sources like lettuce, with a purity of up to 96% achievable through methods like HPLC and LCMS.[1][3] Its potential as a dual inhibitor for both α-amylase and α-glucosidase makes it a compelling candidate for further pre-clinical and clinical investigation.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potential of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro inhibitory activity of this compound compared to acarbose, a well-known anti-diabetic drug.

CompoundTarget EnzymeIC50 Value
This compound α-Amylase435.5 µg/mL
α-Glucosidase1.84 mg/mL
Acarbose (Control) α-Amylase2.5 µg/mL
α-Glucosidase16.19 µg/mL
Data sourced from Gopal et al. (2017).[1][3]

Signaling Pathway and Inhibition Mechanism

The diagram below illustrates the digestive pathway of carbohydrates and the points of inhibition by α-amylase and α-glucosidase inhibitors like this compound.

G Carbohydrate Digestion and Inhibition Pathway cluster_digestion Digestive Tract Starch Dietary Starch (Complex Carbohydrate) Oligo Oligosaccharides Starch->Oligo Hydrolysis Glucose Glucose Oligo->Glucose Hydrolysis Bloodstream Bloodstream Absorption Glucose->Bloodstream Amylase_Inhibitor This compound (α-Amylase Inhibitor) Amylase α-Amylase (Saliva, Pancreas) Amylase_Inhibitor->Amylase Inhibits Glucosidase_Inhibitor This compound (α-Glucosidase Inhibitor) Glucosidase α-Glucosidase (Intestinal Brush Border) Glucosidase_Inhibitor->Glucosidase Inhibits

Caption: Mechanism of this compound inhibiting carbohydrate digestion.

Experimental Workflow

The following diagram outlines the general workflow for conducting the in vitro α-amylase and α-glucosidase inhibition assays.

G In Vitro Enzyme Inhibition Assay Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_analysis 3. Data Analysis P1 Prepare Phosphate Buffer P2 Prepare Enzyme Solution (α-Amylase or α-Glucosidase) P1->P2 P3 Prepare Substrate Solution (Starch or pNPG) P1->P3 A1 Pre-incubate Enzyme with This compound/Control P2->A1 P4 Prepare this compound Solutions (Varying Concentrations) P4->A1 P5 Prepare Positive Control (Acarbose) P5->A1 A2 Add Substrate to Initiate Reaction A1->A2 A3 Incubate at 37°C A2->A3 A4 Stop Reaction (e.g., DNSA or Na2CO3) A3->A4 D1 Measure Absorbance (Spectrophotometer) A4->D1 D2 Calculate Percentage Inhibition D1->D2 D3 Determine IC50 Value D2->D3

Caption: General workflow for enzyme inhibition assays.

Experimental Protocols

Protocol 1: In Vitro α-Amylase Inhibition Assay

This protocol is adapted from methods described in the literature for assessing α-amylase inhibitors.[1][10]

1. Materials and Reagents

  • Porcine pancreatic α-amylase (EC 3.2.1.1)

  • This compound (isolated and purified)

  • Acarbose (positive control)

  • Potato starch

  • Sodium phosphate buffer (20 mM, pH 6.9 with 6 mM NaCl)

  • 3,5-Dinitrosalicylic acid (DNSA) color reagent

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

  • Water bath

2. Preparation of Solutions

  • α-Amylase Solution: Prepare a 0.5 mg/mL solution of porcine pancreatic α-amylase in 20 mM sodium phosphate buffer (pH 6.9).

  • Starch Solution: Prepare a 1% (w/v) starch solution by dissolving 100 mg of potato starch in 10 mL of the phosphate buffer. Heat and stir until the starch is fully dissolved, then cool to room temperature.

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mg/mL). Prepare serial dilutions using the phosphate buffer to achieve the desired final concentrations for the assay.

  • Acarbose Solution: Prepare a stock solution and serial dilutions of acarbose in the phosphate buffer to serve as the positive control.

  • DNSA Reagent: Prepare the DNSA color reagent according to standard laboratory procedures.

3. Assay Procedure

  • Add 50 µL of this compound solution (or acarbose, or buffer for control) to the wells of a 96-well microplate.

  • Add 50 µL of the α-amylase solution to each well.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the 1% starch solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 100 µL of the DNSA color reagent to each well.

  • Heat the plate in a boiling water bath for 5 minutes to allow for color development.

  • Cool the plate to room temperature and add 900 µL of distilled water to dilute the mixture.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Prepare a blank for each test concentration by replacing the enzyme solution with buffer.

4. Calculation of Inhibition The percentage of α-amylase inhibition is calculated using the following formula:

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Where:

  • Abs_control: Absorbance of the control (enzyme and buffer, without inhibitor).

  • Abs_sample: Absorbance of the reaction with the this compound or acarbose.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: In Vitro α-Glucosidase Inhibition Assay

This protocol is based on standard methods utilizing p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[1][11][12]

1. Materials and Reagents

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • This compound (isolated and purified)

  • Acarbose (positive control)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃, 1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions

  • α-Glucosidase Solution: Prepare a 1.0 U/mL solution of α-glucosidase in 50 mM phosphate buffer (pH 6.8).

  • pNPG Solution: Prepare a 3 mM solution of pNPG in 50 mM phosphate buffer (pH 6.8).

  • This compound Stock Solution: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions using the phosphate buffer to achieve the desired final assay concentrations.

  • Acarbose Solution: Prepare a stock solution and serial dilutions of acarbose in the phosphate buffer.

  • Stopping Reagent: Prepare a 1 M solution of sodium carbonate (Na₂CO₃).

3. Assay Procedure

  • Add 20 µL of the this compound solution (or acarbose, or buffer for control) to the wells of a 96-well plate.

  • Add 50 µL of the α-glucosidase solution to each well.

  • Pre-incubate the mixture at 37°C for 5 minutes.[11]

  • Initiate the reaction by adding 50 µL of the 3 mM pNPG substrate solution.[1]

  • Incubate the reaction mixture at 37°C for 20 minutes.[11]

  • Terminate the reaction by adding 50 µL of 1 M sodium carbonate.[11]

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Prepare blanks for each sample concentration containing the test sample and buffer but no enzyme.

4. Calculation of Inhibition The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(Ac - As) / Ac] x 100

Where:

  • Ac: Absorbance of the control (enzyme activity without inhibitor).

  • As: Absorbance of the sample (with this compound or acarbose), corrected for the sample blank.

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

Measuring Lactucaxanthin Uptake in Caco-2 Cell Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin, a carotenoid found in lettuce (Lactuca sativa), is a subject of growing interest for its potential health benefits, including anti-diabetic properties.[1][2][3] Understanding the intestinal absorption of this compound is crucial for evaluating its bioavailability and physiological significance. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocyte-like cells, is a widely accepted in vitro model for studying the intestinal absorption of nutrients and drugs.[4][5] This document provides detailed application notes and protocols for measuring the uptake of this compound in Caco-2 cell models.

Carotenoid uptake by intestinal cells is a complex process that is believed to be facilitated by membrane proteins, most notably the Scavenger Receptor Class B Type I (SR-B1).[6][7] This receptor mediates the uptake of various lipids, including carotenoids, from mixed micelles in the intestinal lumen. This protocol will, therefore, focus on methods to assess this compound uptake in a system that mimics the in vivo environment, including the preparation of this compound-containing micelles.

Data Presentation

Table 1: Comparative Uptake of Various Carotenoids in Caco-2 Cells

CarotenoidInitial Concentration in MediumIncubation TimeUptake/Absorption (%)Reference
β-Carotene (all-trans) Not specified (linear concentration)16 h11%[1][8]
α-Carotene Not specified (linear concentration)16 h10%[1][8]
Lutein Not specified (linear concentration)16 h7%[1][8]
Lycopene Not specified (linear concentration)16 h2.5%[1][8]
Astaxanthin Not specifiedNot specifiedHigher than other tested carotenoids[5][9]
Zeaxanthin Not specifiedNot specifiedEfficiently transported (5.5% to 13.4%)[5][9]
β-Cryptoxanthin Not specifiedNot specifiedLower than lutein, zeaxanthin, and astaxanthin[5][9]

Note: The data presented are for comparative purposes and were obtained from different studies with varying experimental conditions. Direct comparison of absolute values should be made with caution. This table serves to provide a general understanding of the relative uptake efficiencies of different carotenoids in Caco-2 cells.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_experiment Phase 2: Uptake Experiment cluster_analysis Phase 3: Analysis caco2_culture Caco-2 Cell Culture & Seeding on Transwell Inserts teer_measurement TEER Measurement (Monolayer Integrity) caco2_culture->teer_measurement micelle_prep This compound Micelle Preparation lactucaxanthin_incubation Incubation with this compound Micelles micelle_prep->lactucaxanthin_incubation teer_measurement->lactucaxanthin_incubation sample_collection Collection of Apical & Basolateral Media and Cell Lysate lactucaxanthin_incubation->sample_collection extraction This compound Extraction sample_collection->extraction hplc_analysis HPLC Quantification extraction->hplc_analysis data_analysis Data Analysis & Interpretation hplc_analysis->data_analysis

Experimental workflow for measuring this compound uptake in Caco-2 cells.

signaling_pathway cluster_extracellular Extracellular Space (Intestinal Lumen) cluster_membrane Apical Membrane of Enterocyte cluster_intracellular Intracellular Space micelle This compound in Mixed Micelle sr_b1 SR-B1 Receptor micelle->sr_b1 Binding This compound Free this compound sr_b1->this compound Facilitated Diffusion transport Intracellular Transport (e.g., via carrier proteins) This compound->transport metabolism Potential Metabolism transport->metabolism chylomicron Incorporation into Chylomicrons transport->chylomicron basolateral To Lymphatics chylomicron->basolateral Secretion to Basolateral Side

Proposed signaling pathway for this compound uptake via SR-B1.

Experimental Protocols

Caco-2 Cell Culture and Seeding on Transwell® Inserts

This protocol describes the standard procedure for culturing Caco-2 cells and seeding them onto permeable supports to form a polarized monolayer.

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[10]

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • T-75 cell culture flasks

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12- or 24-well format)

  • Incubator at 37°C with 5% CO₂ and 95% relative humidity

Procedure:

  • Cell Culture Maintenance: Culture Caco-2 cells in T-75 flasks with supplemented DMEM. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the monolayer with PBS, add 3-5 mL of Trypsin-EDTA, and incubate for 5-10 minutes at 37°C until cells detach. Neutralize trypsin with complete culture medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium. Seed new T-75 flasks at a split ratio of 1:4 to 1:6.[10]

  • Seeding on Transwell® Inserts:

    • Prepare a single-cell suspension of Caco-2 cells.

    • Determine cell density using a hemocytometer.

    • Seed cells onto the apical side of the Transwell® inserts at a density of approximately 3.5 x 10⁴ cells/cm².[6]

    • Add fresh culture medium to the basolateral chamber.

    • Incubate the plates at 37°C with 5% CO₂.

  • Differentiation: Culture the cells for 21-25 days post-seeding to allow for full differentiation and formation of a tight monolayer. Change the medium in both apical and basolateral compartments every 2-3 days.[11]

Assessment of Monolayer Integrity (TEER Measurement)

Transepithelial electrical resistance (TEER) is a key indicator of the integrity of the Caco-2 cell monolayer.

Materials:

  • Epithelial Voltohmmeter with "chopstick" electrodes

  • Transwell® plates with differentiated Caco-2 monolayers

  • Blank Transwell® insert with medium only (for background resistance)

Procedure:

  • Equilibrate the Transwell® plate to room temperature.

  • Sterilize the electrodes with 70% ethanol and rinse with sterile PBS.

  • Measure the resistance of the blank insert and subtract this value from the resistance of the cell monolayers.

  • A TEER value of ≥240 Ω·cm² is generally considered acceptable for transport studies.[12]

Preparation of this compound Micelles

To mimic the physiological conditions of absorption, this compound should be incorporated into mixed micelles.

Materials:

  • Purified this compound

  • Sodium taurocholate

  • Oleic acid

  • Phosphatidylcholine

  • Lysophosphatidylcholine

  • Hanks' Balanced Salt Solution (HBSS)

  • Sonicator

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., tetrahydrofuran or ethanol).

  • In a glass tube, combine sodium taurocholate, oleic acid, phosphatidylcholine, and lysophosphatidylcholine in HBSS. The final concentrations should be optimized but can be based on previously published methods for other carotenoids (e.g., 2 mM sodium taurocholate, 100 µM monoacylglycerol, 33.3 µM fatty acid).[12]

  • Add the this compound stock solution to the micelle mixture. The final concentration of the organic solvent should be kept low (e.g., <1%) to avoid cytotoxicity.

  • Sonicate the mixture until it becomes a clear solution.

  • Filter-sterilize the micellar solution through a 0.22 µm filter.

This compound Uptake Assay

Procedure:

  • Wash the differentiated Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

  • Add the prepared this compound micellar solution to the apical (upper) chamber of the Transwell® inserts.

  • Add fresh, pre-warmed HBSS to the basolateral (lower) chamber.

  • Incubate the plates at 37°C for a predetermined time course (e.g., 0.5, 1, 2, 4, and 6 hours) to determine the kinetics of uptake.

  • At each time point, collect the media from both the apical and basolateral chambers.

  • Wash the cell monolayers with ice-cold PBS.

  • Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and scraping the cells from the insert.

  • Store all samples at -80°C until analysis.

Quantification of this compound by HPLC

A. Sample Preparation and Extraction:

  • Cell Lysate:

    • Thaw the cell lysate on ice.

    • Add an equal volume of a mixture of hexane and ethanol (e.g., 2:1 v/v) containing an antioxidant like butylated hydroxytoluene (BHT).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper organic phase containing this compound.

    • Repeat the extraction twice.

    • Pool the organic phases and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • Apical and Basolateral Media:

    • Follow a similar liquid-liquid extraction procedure as described for the cell lysate.

B. HPLC Analysis:

  • HPLC System: An HPLC system equipped with a photodiode array (PDA) detector is recommended.

  • Column: A C18 or C30 reverse-phase column is suitable for carotenoid separation.[13][14]

  • Mobile Phase: A gradient of solvents such as acetonitrile, methanol, and methylene chloride or methyl tert-butyl ether is commonly used. A specific example could be a gradient of acetonitrile, hexane, and methanol.[13]

  • Detection: Monitor the absorbance at the maximum wavelength for this compound (approximately 420-450 nm).

  • Quantification: Create a standard curve using purified this compound of known concentrations to quantify the amount in the samples. Express the results as pmol or ng of this compound per mg of cell protein.

Data Analysis and Interpretation

The amount of this compound in the cell lysate represents the cellular uptake. The amount in the basolateral medium represents the amount that has been transported across the cell monolayer. The apparent permeability coefficient (Papp) can be calculated to quantify the rate of transport across the Caco-2 monolayer using the following formula:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of appearance of this compound in the basolateral chamber.

  • A is the surface area of the Transwell® membrane.

  • C₀ is the initial concentration of this compound in the apical chamber.

By following these detailed protocols, researchers can obtain reliable and reproducible data on the intestinal uptake of this compound using the Caco-2 cell model, providing valuable insights into its bioavailability and potential as a bioactive compound.

References

Application of Lactucaxanthin as a Natural Food Colorant: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactucaxanthin is a xanthophyll carotenoid found in various leafy green vegetables, most notably in lettuce (Lactuca sativa) and more recently identified in higher concentrations in goat's beard (Aruncus dioicus var. kamtschaticus)[1]. As a natural pigment, it presents a promising alternative to synthetic food colorants, aligning with the growing consumer demand for clean-label ingredients. Beyond its coloring properties, this compound has demonstrated potential health benefits, including anti-diabetic effects through the inhibition of α-amylase and α-glucosidase, as well as antioxidant and anti-inflammatory activities[2][3].

These application notes provide a comprehensive overview of the use of this compound as a natural food colorant, detailing its extraction, stability, and application in food matrices. The information is intended to guide researchers and professionals in the food and pharmaceutical industries in harnessing the potential of this bioactive pigment.

Physicochemical Properties and Color Characteristics

Table 1: General Color Characteristics of Carotenoid-Rich Products

ParameterDescriptionExpected Trend with Increased this compound Concentration
L Lightness (0=black, 100=white)May decrease as color intensity increases.
a Redness-greennessExpected to be positive and increase with concentration.
b Yellowness-bluenessExpected to be positive and be the dominant chromatic value.
C Chroma (color saturation)Expected to increase with concentration.
Hue angleExpected to be in the yellow-orange quadrant (approx. 70-90°).

Experimental Protocols

Extraction and Purification of this compound

This protocol is a composite method based on general carotenoid extraction techniques from plant materials.

Objective: To extract and purify this compound from fresh lettuce or goat's beard leaves for use as a food colorant.

Materials:

  • Fresh lettuce (Lactuca sativa) or goat's beard (Aruncus dioicus var. kamtschaticus) leaves

  • Acetone (food grade)

  • Hexane (food grade)

  • Saponification reagent: 10% (w/v) potassium hydroxide in methanol

  • Diatomaceous earth

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Chromatography column

  • Silica gel 60 (70-230 mesh)

  • Elution solvent: Hexane-acetone gradient

Procedure:

  • Sample Preparation: Wash the fresh leaves thoroughly and blot dry. Homogenize the leaves in a blender to a fine pulp.

  • Extraction:

    • Mix the homogenized plant material with acetone at a 1:10 (w/v) ratio.

    • Stir the mixture for 1 hour at room temperature in the dark.

    • Filter the mixture through diatomaceous earth to remove solid plant debris.

    • Repeat the extraction process on the residue to ensure maximum carotenoid recovery.

    • Combine the acetone extracts.

  • Saponification (Optional - to remove chlorophylls and lipids):

    • Add the saponification reagent to the acetone extract at a 1:1 (v/v) ratio.

    • Stir the mixture for 2 hours at room temperature in the dark. This step hydrolyzes chlorophylls and triglycerides, which can interfere with purification.

  • Phase Separation:

    • Transfer the saponified extract to a separatory funnel.

    • Add an equal volume of hexane and 10% aqueous NaCl solution.

    • Shake gently and allow the layers to separate. The upper hexane layer will contain the carotenoids.

    • Collect the upper hexane layer and wash it with distilled water until the washings are neutral.

  • Drying and Concentration:

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume using a rotary evaporator at a temperature below 40°C.

  • Purification by Column Chromatography:

    • Prepare a silica gel column using hexane.

    • Load the concentrated extract onto the column.

    • Elute the column with a gradient of increasing acetone concentration in hexane (e.g., starting from 100% hexane and gradually increasing to 30% acetone in hexane).

    • Collect the yellow-orange fraction corresponding to this compound.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified this compound.

Workflow for this compound Extraction and Purification

Extraction_Workflow Start Fresh Leaves (Lettuce/Goat's Beard) Homogenization Homogenization Start->Homogenization Extraction Acetone Extraction Homogenization->Extraction Filtration Filtration Extraction->Filtration Saponification Saponification (Optional) Filtration->Saponification PhaseSeparation Hexane/Water Partitioning Saponification->PhaseSeparation Drying Drying with Sodium Sulfate PhaseSeparation->Drying Concentration Rotary Evaporation Drying->Concentration Purification Column Chromatography Concentration->Purification FinalProduct Purified this compound Purification->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Stability Assessment of this compound

Objective: To evaluate the stability of purified this compound under various conditions relevant to food processing and storage.

Parameters to be Tested:

  • pH: Prepare buffer solutions at pH 3, 5, and 7.

  • Temperature: Store samples at 4°C (refrigeration), 25°C (ambient), and 60°C (pasteurization).

  • Light: Expose samples to continuous light (e.g., fluorescent lamp) and dark conditions.

Procedure:

  • Dissolve a known concentration of purified this compound in a suitable solvent (e.g., ethanol or a food-grade oil).

  • Aliquot the solution into separate amber vials for each condition to be tested.

  • For pH testing, add the this compound solution to the respective buffer solutions.

  • Store the vials under the specified temperature and light conditions.

  • At predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each vial.

  • Analyze the concentration of this compound using a spectrophotometer at its maximum absorbance wavelength (~439 nm) or by HPLC.

  • Calculate the percentage degradation over time for each condition.

Table 2: Predicted Stability of this compound Based on General Carotenoid Behavior

ConditionExpected StabilityRationale
Acidic pH (e.g., 3) LowCarotenoids are generally less stable in acidic conditions.
Neutral pH (e.g., 7) HighCarotenoids tend to be more stable around neutral pH.
Low Temperature (4°C) HighLow temperatures slow down degradation reactions.
High Temperature (60°C) LowHeat accelerates the oxidation and isomerization of carotenoids.
Light Exposure LowLight, especially UV light, can cause photo-oxidation and degradation.
Darkness HighProtects against light-induced degradation.

Application in Food Matrices

Application in Yogurt

Objective: To incorporate this compound as a natural colorant in a yogurt formulation.

Materials:

  • Plain yogurt base

  • Purified this compound extract (dissolved in a small amount of food-grade oil to aid dispersion)

  • High-shear mixer

Procedure:

  • Determine the desired color intensity for the final product.

  • Prepare a stock solution of this compound in a food-grade oil (e.g., sunflower oil).

  • Cool the yogurt base to below 10°C after fermentation to minimize any heat-related degradation of the colorant.

  • Slowly add the this compound oil solution to the yogurt base while stirring gently.

  • Homogenize the mixture using a high-shear mixer to ensure uniform color distribution and prevent phase separation.

  • Package the colored yogurt in opaque containers to protect it from light and store under refrigeration.

Application in a Beverage

Objective: To use this compound to color a model beverage system.

Materials:

  • Beverage base (e.g., water, sugar, citric acid to a desired pH)

  • Purified this compound extract

  • Emulsifier (e.g., polysorbate 80, gum arabic)

  • High-pressure homogenizer

Procedure:

  • Prepare the beverage base and adjust the pH. A pH above 4 is recommended for better carotenoid stability.

  • Prepare a pre-emulsion by dissolving the this compound extract in a food-grade oil and then mixing it with an aqueous solution of the emulsifier.

  • Pass the pre-emulsion through a high-pressure homogenizer to create a stable oil-in-water emulsion with a small particle size. This will enhance the color stability and prevent ringing or creaming in the beverage.

  • Add the this compound emulsion to the beverage base and mix thoroughly.

  • Pasteurize the beverage using a high-temperature, short-time (HTST) method to minimize heat exposure.

  • Package the beverage in light-protective packaging (e.g., amber bottles or cartons).

Biological Activity and Signaling Pathways

This compound has been shown to possess anti-diabetic properties by inhibiting the enzymes α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption[3]. By inhibiting these enzymes, this compound can help to lower post-prandial blood glucose levels. Furthermore, studies in diabetic rats have indicated that this compound can regulate signaling pathways associated with oxidative stress and endoplasmic reticulum (ER) stress in the retina[2][5]. It has been observed to suppress the expression of inflammatory markers such as TNF-α, IL-6, and NF-κB[2].

Signaling Pathway of this compound in Diabetic Complications

Signaling_Pathway cluster_digestive Digestive System cluster_cellular Cellular Level (Retina) This compound This compound AlphaAmylase α-Amylase Inhibition This compound->AlphaAmylase inhibits AlphaGlucosidase α-Glucosidase Inhibition This compound->AlphaGlucosidase inhibits CarbDigestion Carbohydrate Digestion & Glucose Absorption AlphaAmylase->CarbDigestion AlphaGlucosidase->CarbDigestion Hyperglycemia Hyperglycemia CarbDigestion->Hyperglycemia leads to OxidativeStress Oxidative Stress Hyperglycemia->OxidativeStress induces ERStress ER Stress Hyperglycemia->ERStress induces Inflammation Inflammation (TNF-α, IL-6, NF-κB) OxidativeStress->Inflammation promotes ERStress->Inflammation promotes RetinalDamage Retinal Damage Inflammation->RetinalDamage leads to Lactucaxanthin_cellular This compound Lactucaxanthin_cellular->OxidativeStress suppresses Lactucaxanthin_cellular->ERStress suppresses Lactucaxanthin_cellular->Inflammation suppresses

Caption: this compound's mechanism in mitigating diabetic complications.

Safety and Regulatory Information

Currently, there is no specific safety evaluation for this compound as a food additive by major regulatory bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) or the U.S. Food and Drug Administration (FDA). However, xanthophylls, the class of carotenoids to which this compound belongs, have been evaluated. For instance, JECFA has established a group Acceptable Daily Intake (ADI) "not specified" for lutein from Tagetes erecta and synthetic zeaxanthin, indicating their low toxicity[6]. Given that this compound is a naturally occurring component of a commonly consumed vegetable (lettuce), it is generally considered safe for consumption as part of the food itself[2][4]. However, for its use as a concentrated food colorant, further toxicological studies would likely be required for regulatory approval.

Table 3: Summary of Safety and Regulatory Status

AspectStatusComments
JECFA Evaluation Not specifically evaluated.Xanthophylls as a class have been reviewed, with some having an ADI "not specified"[5][6][7].
FDA GRAS Status No specific GRAS notice found for this compound.Other xanthophylls like lutein and zeaxanthin have received "no questions" letters from the FDA for their use in food[8].
Toxicity No specific toxicity studies on isolated this compound as a food additive were found.Ingestion of lettuce, a primary source, is considered safe, although wild lettuce can have toxic effects[2][4].

Conclusion

This compound holds significant promise as a natural yellow-orange food colorant. Its presence in common vegetables and its potential health benefits make it an attractive ingredient for clean-label food and beverage formulations. While further research is needed to establish its specific colorimetric properties in various food systems and to obtain regulatory approval for its use as a concentrated additive, the protocols and data presented here provide a solid foundation for its application. The stability of this compound, like other carotenoids, is a critical factor to consider during processing and storage, with pH, temperature, and light being key parameters to control. Its demonstrated biological activities suggest that beyond its coloring function, this compound could also contribute to the development of functional foods.

References

Application Notes and Protocols: Lactucaxanthin in Cosmetic and Dermatological Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known antioxidant and anti-inflammatory properties of lactucaxanthin derived from non-dermatological studies, and by drawing parallels with other well-researched carotenoids. To date, there is a lack of direct studies on the topical application of this compound for cosmetic and dermatological purposes. The provided protocols are intended to serve as a guide for future research and development.

Introduction to this compound

This compound is a xanthophyll carotenoid naturally found in lettuce (Lactuca sativa) and other leafy green vegetables.[1][2] Like other carotenoids, its molecular structure suggests potent antioxidant capabilities.[3] While research into its dermatological benefits is nascent, existing studies on its oral administration for other health applications have demonstrated significant antioxidant and anti-inflammatory properties.[4] These characteristics make this compound a promising candidate for inclusion in cosmetic and dermatological formulations aimed at protecting the skin from environmental stressors and mitigating the signs of aging.

Carotenoids, in general, are known to protect the skin against UV-induced damage, reduce oxidative stress, and may help in maintaining skin hydration and elasticity.[5][6][7] They function by quenching reactive oxygen species (ROS) and modulating inflammatory pathways.[8][9] This document outlines the potential applications of this compound in skincare, supported by its known biological activities, and provides detailed protocols for its evaluation.

Potential Dermatological Applications and Mechanisms of Action

Based on its demonstrated systemic antioxidant and anti-inflammatory effects, this compound is hypothesized to offer the following benefits when applied topically:

  • Antioxidant Protection: Neutralization of free radicals generated by UV radiation and pollution, thereby preventing cellular damage that leads to premature aging.[3][4]

  • Anti-inflammatory Effects: Reduction of inflammatory responses in the skin, which can soothe irritated skin and potentially manage symptoms of inflammatory skin conditions.[4]

  • Anti-Aging Properties: By inhibiting matrix metalloproteinases (MMPs) and stimulating collagen synthesis, as seen with other carotenoids, this compound could help in maintaining the structural integrity of the skin, reducing the appearance of fine lines and wrinkles.[6][10][11]

  • Photoprotection: Carotenoids can absorb light in the UV-visible spectrum and may offer a degree of protection against sun-induced erythema and photodamage.[8][12]

Hypothesized Signaling Pathways in Skin

The known anti-inflammatory action of this compound involves the suppression of key inflammatory mediators.[4] It is plausible that in skin cells, this compound could modulate similar pathways to counteract inflammatory stimuli.

Lactucaxanthin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., UV, Pollutants) NF_kB NF-κB Inflammatory_Stimuli->NF_kB Activates This compound This compound This compound->NF_kB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NF_kB->Inflammatory_Cytokines Promotes Transcription Cellular_Response Inflammation Skin Aging Inflammatory_Cytokines->Cellular_Response

Hypothesized anti-inflammatory pathway of this compound in skin cells.

Quantitative Data Summary

The following tables summarize the existing quantitative data on this compound's biological activities from non-dermatological in vivo studies, which provide a rationale for its potential use in cosmetics.

Table 1: Antioxidant Enzyme Activity Modulation by this compound in Diabetic Rats (Oral Administration)

EnzymeTissueFold Increase vs. Diabetic Control
Glutathione Reductase (GR)Serum9.6
Retina4.9
Glutathione Peroxidase (GPx)Serum1.8
Retina7.2
Glutathione S-Transferase (GST)Serum3.0
Retina5.6
Catalase (CAT)Serum6.7
Retina15.0
Superoxide Dismutase (SOD)Serum2.1
Retina3.5

Data adapted from an in vivo study on diabetic rats.[4]

Table 2: Suppression of Inflammatory and Endoplasmic Reticulum Stress Markers by this compound in Diabetic Rat Retina (Oral Administration)

MarkerFold Decrease vs. Diabetic Control
ATF41.9
ATF62.9
XBP11.2

Data adapted from an in vivo study on diabetic rats, indicating anti-inflammatory potential.[4]

Proposed Experimental Protocols for Dermatological Evaluation

The following section details proposed methodologies for evaluating the efficacy and safety of this compound for cosmetic applications.

Proposed Experimental Workflow

Lactucaxanthin_Dermatological_Evaluation_Workflow Start This compound (Purified Extract) In_Vitro_Safety In Vitro Safety Assessment - Cytotoxicity (HaCaT, HDF) - Skin Irritation (RHE) - Phototoxicity (3T3 NRU) Start->In_Vitro_Safety In_Vitro_Efficacy In Vitro Efficacy Assessment - Antioxidant Capacity (ROS Assay) - Anti-inflammatory (Cytokine Array) - Collagen Synthesis (ELISA) - MMP Inhibition (Zymography) In_Vitro_Safety->In_Vitro_Efficacy If Safe Formulation Formulation Development - Stability Testing - Penetration Studies In_Vitro_Efficacy->Formulation If Efficacious Ex_Vivo Ex Vivo Human Skin Model - Gene Expression Analysis - Immunohistochemistry Formulation->Ex_Vivo Clinical_Trial Human Clinical Trial - Safety & Tolerability - Efficacy (e.g., Wrinkle Reduction, Hydration) Ex_Vivo->Clinical_Trial End Product Application Clinical_Trial->End

Proposed workflow for evaluating this compound for cosmetic use.
In Vitro Safety Assessment

  • Objective: To determine the non-toxic concentration range of this compound on human skin cells.

  • Cell Lines: Human epidermal keratinocytes (HaCaT) and human dermal fibroblasts (HDF).

  • Method:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.

    • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • Measure absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control.

  • Objective: To assess the potential of this compound to cause skin irritation.

  • Model: Reconstituted human epidermis (RHE) models (e.g., EpiDerm™, SkinEthic™ RHE).

  • Method (following OECD TG 439):

    • Apply a defined amount of this compound formulation to the RHE tissue surface.

    • Incubate for a specified period (e.g., 60 minutes).

    • Rinse the tissue and incubate for a post-exposure period (e.g., 42 hours).

    • Assess tissue viability using the MTT assay. A reduction in viability below 50% indicates irritation potential.[1][13]

  • Objective: To evaluate the phototoxic potential of this compound upon exposure to UV radiation.

  • Method (following OECD TG 432):

    • Culture Balb/c 3T3 fibroblasts in two separate 96-well plates.

    • Treat cells with various concentrations of this compound.

    • Irradiate one plate with a non-cytotoxic dose of UVA light, while the other plate is kept in the dark.

    • After incubation, assess cell viability using the Neutral Red Uptake (NRU) assay.

    • A significant difference in cytotoxicity between the irradiated and non-irradiated plates indicates phototoxicity.[14]

In Vitro Efficacy Assessment
  • Objective: To measure the ability of this compound to reduce intracellular ROS in skin cells.

  • Cell Line: HaCaT keratinocytes.

  • Method:

    • Pre-treat HaCaT cells with non-toxic concentrations of this compound.

    • Induce oxidative stress by exposing cells to H₂O₂ or UVA radiation.

    • Stain cells with 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a fluorescent probe for ROS.

    • Measure fluorescence intensity using a plate reader or fluorescence microscope. A decrease in fluorescence indicates antioxidant activity.[15]

  • Objective: To determine if this compound can reduce the production of pro-inflammatory cytokines in skin cells.

  • Cell Line: HaCaT keratinocytes or HDFs.

  • Method:

    • Pre-treat cells with this compound.

    • Induce an inflammatory response using lipopolysaccharide (LPS) or UVB radiation.

    • After 24 hours, collect the cell culture supernatant.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Objective: To evaluate the effect of this compound on collagen production in fibroblasts.

  • Cell Line: Human dermal fibroblasts (HDF).

  • Method:

    • Treat HDFs with this compound for 72 hours.

    • Collect the cell culture supernatant.

    • Measure the amount of secreted pro-collagen type I using an ELISA kit. An increase in pro-collagen I indicates a stimulatory effect on collagen synthesis.[10][16]

  • Objective: To assess the ability of this compound to inhibit the activity of collagen-degrading enzymes.

  • Cell Line: HDFs.

  • Method:

    • Treat HDFs with this compound and an MMP inducer (e.g., UV radiation or TNF-α).

    • Collect the conditioned media containing secreted MMPs (MMP-2 and MMP-9).

    • Perform gelatin zymography by running the media on a polyacrylamide gel containing gelatin.

    • After electrophoresis, incubate the gel in a developing buffer.

    • Stain the gel with Coomassie Blue. Clear bands indicate gelatin degradation by MMPs. A reduction in the intensity of these bands in this compound-treated samples indicates MMP inhibition.[11][17][18]

Formulation and Stability Considerations

Carotenoids, including this compound, are susceptible to degradation by light, heat, and oxygen.[19] Therefore, formulation strategies should focus on enhancing their stability.

  • Packaging: Use opaque, airless packaging to protect the formulation from light and air.

  • Antioxidant Synergy: Incorporate other antioxidants, such as tocopherol (Vitamin E) and ascorbic acid (Vitamin C), into the formulation to create a regenerative antioxidant network.

  • Encapsulation: Consider microencapsulation or nanoemulsion technologies to protect this compound from degradation and improve its penetration into the skin.[18][20]

  • pH: The optimal pH for stability should be determined, but formulations should generally be kept within the skin's natural pH range (4.5-5.5).

Conclusion

This compound presents a compelling profile as a potential bioactive ingredient for cosmetic and dermatological applications due to its proven antioxidant and anti-inflammatory properties. While direct research on its topical effects is currently unavailable, the methodologies outlined in these application notes provide a comprehensive framework for researchers to investigate its efficacy and safety for skin health. Future studies are essential to validate its hypothesized benefits, including anti-aging, photoprotective, and soothing effects, and to establish optimal formulation strategies for its delivery into the skin.

References

In Silico Modeling of Lactucaxanthin-Protein Interactions: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lactucaxanthin, a carotenoid found in lettuce (Lactuca sativa) and other leafy greens, has garnered interest for its potential therapeutic properties, including anti-diabetic, anti-inflammatory, and anticancer activities.[1][2] Understanding the molecular mechanisms underlying these effects is crucial for developing novel therapeutics. In silico modeling, particularly molecular docking, offers a powerful and cost-effective approach to investigate the interactions between this compound and its potential protein targets at an atomic level. This allows for the prediction of binding affinities and the elucidation of interaction patterns, thereby guiding further experimental validation and drug design efforts.

These application notes provide a summary of known quantitative data on this compound-protein interactions and a detailed protocol for performing in silico molecular docking studies to explore novel interactions. The focus is on proteins involved in inflammation and cancer signaling pathways, which are promising areas for this compound's therapeutic application.

Quantitative Data on this compound-Protein Interactions

Currently, detailed in silico and in vitro interaction data for this compound is primarily available for its role in carbohydrate metabolism. A key study by Gopal et al. (2017) investigated its inhibitory effects on α-amylase and α-glucosidase, enzymes involved in starch digestion.[1][3][4] The binding energies from molecular docking and the corresponding in vitro inhibition data are summarized in the table below.

Target ProteinLigandBinding Energy (kcal/mol)In Vitro IC50Reference
α-AmylaseThis compound-6.05435.5 µg/mL[Gopal et al., 2017][1][3][4]
Acarbose (Inhibitor)-0.212.5 µg/mL[Gopal et al., 2017][1][3][4]
α-GlucosidaseThis compound-6.341.84 mg/mL[Gopal et al., 2017][1][3][4]
Miglitol (Inhibitor)-2.7816.19 µg/mL[Gopal et al., 2017][1][3][4]

Experimental Protocols: In Silico Molecular Docking

This protocol outlines a general workflow for performing molecular docking of this compound with a protein target using AutoDock Vina, a widely used open-source docking program. As an example, we will consider the interaction with the NF-κB p50/p65 heterodimer, a key regulator of inflammation.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulation.

  • PyMOL or UCSF Chimera: For visualization and analysis of results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or similar database: For obtaining the 3D structure of this compound.

Protocol Workflow

The overall workflow for the molecular docking process is depicted below:

G cluster_prep Preparation cluster_adt AutoDockTools cluster_vina AutoDock Vina cluster_analysis Analysis PDB 1. Obtain Protein Structure (PDB) PrepProt 3. Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand 2. Obtain Ligand Structure (PubChem) PrepLig 4. Prepare Ligand (Define Torsion Tree) Ligand->PrepLig GridBox 5. Define Grid Box PrepProt->GridBox Docking 6. Run Docking Simulation PrepLig->Docking GridBox->Docking Analyze 7. Analyze Results (Binding Affinity, Pose) Docking->Analyze

Figure 1: General workflow for molecular docking.
Step-by-Step Procedure

Step 1: Protein Preparation

  • Download Protein Structure: Obtain the crystal structure of the target protein from the PDB (e.g., PDB ID: 1SVC for NF-κB p50/p65).

  • Clean the Protein: Open the PDB file in a molecular viewer like PyMOL or Chimera. Remove water molecules, co-crystallized ligands, and any non-essential heteroatoms. For NF-κB, you would typically isolate the p50 and p65 chains.

  • Prepare in AutoDockTools (ADT):

    • Open the cleaned PDB file in ADT.

    • Add polar hydrogens to the protein (Edit > Hydrogens > Add).

    • Compute Gasteiger charges (Edit > Charges > Compute Gasteiger).

    • Save the prepared protein in PDBQT format (Grid > Macromolecule > Choose).

Step 2: Ligand Preparation

  • Download Ligand Structure: Obtain the 3D structure of this compound from a database like PubChem (e.g., CID: 5281246) in SDF or MOL2 format.

  • Prepare in AutoDockTools (ADT):

    • Open the ligand file in ADT (Ligand > Input > Open).

    • Detect the root and define the number of rotatable bonds (Ligand > Torsion Tree > Detect Root and Choose Torsions).

    • Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

Step 3: Grid Box Generation

  • Open Prepared Protein in ADT: Load the PDBQT file of the prepared protein.

  • Define the Binding Site: Open the Grid Box tool (Grid > Grid Box).

  • Position and Size the Grid: Center the grid box on the active site of the protein. The active site can be identified from the literature or by the location of the co-crystallized ligand in the original PDB file. Adjust the dimensions of the grid box to encompass the entire binding pocket. For NF-κB, the DNA-binding region is a common target.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:

  • Run Vina from the Command Line:

Step 5: Analysis of Results

  • Binding Affinity: The predicted binding affinity (in kcal/mol) will be reported in the output PDBQT file (docking_results.pdbqt) and the log file. A more negative value indicates a stronger predicted binding.

  • Binding Pose: Visualize the output PDBQT file in PyMOL or Chimera along with the protein structure. This will show the predicted binding conformation of this compound within the protein's active site.

  • Intermolecular Interactions: Analyze the hydrogen bonds and hydrophobic interactions between this compound and the amino acid residues of the protein to understand the molecular basis of the interaction.

Signaling Pathways and Potential Interactions

This compound's reported anti-inflammatory and potential anticancer activities suggest its interaction with key signaling pathways. The diagrams below illustrate these pathways and highlight potential protein targets for this compound.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. This compound may inhibit this pathway by interacting with key proteins like IKK, IκBα, or the NF-κB subunits themselves.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription This compound This compound This compound->IKK This compound->NFkB G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_nuc ERK ERK->ERK_nuc Akt Akt PI3K->Akt Genes Genes for Proliferation, Survival, Angiogenesis Akt->Genes Inhibits Apoptosis TF Transcription Factors (e.g., AP-1) ERK_nuc->TF TF->Genes This compound This compound This compound->Ras This compound->PI3K This compound->Akt

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Lactucaxanthin Extraction from Lactuca sativa

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of lactucaxanthin from Lactuca sativa (lettuce).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it of interest?

A1: this compound is a xanthophyll, a type of carotenoid pigment, found in lettuce (Lactuca sativa) and a few other plants.[1][2] It is of growing interest due to its potential health benefits, including antioxidant and anti-diabetic properties. Research suggests it may inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion, indicating its potential in managing post-prandial hyperglycemia.

Q2: Which varieties of Lactuca sativa are best for this compound extraction?

A2: While many lettuce varieties contain this compound, those with darker green or red leaves generally have higher concentrations of carotenoids. However, the exact concentration can vary based on the specific cultivar, growing conditions, and plant maturity. It is advisable to screen several commercially available cultivars to identify the one with the highest this compound content for your specific geographical location and growing season.

Q3: What are the critical factors affecting this compound extraction yield?

A3: The critical factors influencing this compound extraction yield include the choice of solvent, extraction temperature, extraction time, and the physical state of the lettuce sample (fresh, frozen, or freeze-dried). The presence of interfering compounds like chlorophylls and lipids can also impact the purity of the extract.

Q4: Is a saponification step necessary for this compound extraction?

A4: Saponification is a process that uses a strong base to hydrolyze lipids and chlorophylls, which can interfere with the quantification of carotenoids.[3][4] For green leafy vegetables like lettuce, saponification is highly recommended to obtain a cleaner extract and more accurate quantification of this compound, especially for spectrophotometric analysis.[3][4][5] However, this step should be performed carefully as it can lead to the degradation of some carotenoids if not optimized.[3][6]

Q5: How should I store my Lactuca sativa samples before extraction?

A5: To minimize the degradation of this compound, fresh lettuce leaves should be processed as quickly as possible. If immediate extraction is not possible, it is recommended to freeze the samples at -20°C or, ideally, at -80°C. For long-term storage, freeze-drying (lyophilization) is the best option as it preserves the integrity of the carotenoids. All storage should be in the dark to prevent photodegradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The solvent used may not have the optimal polarity to efficiently extract this compound. 2. Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of this compound from the plant matrix. 3. Degradation During Extraction: Exposure to light, heat, or oxygen can degrade this compound. 4. Improper Sample Preparation: Inefficient grinding or homogenization of the lettuce leaves can limit solvent access to the target compound.1. Optimize Solvent System: Test a range of solvents with varying polarities. Mixtures of acetone and hexane (e.g., 4:3 v/v) are often effective for carotenoids.[7] For xanthophylls like this compound, more polar solvents like ethanol or acetone are generally preferred.[8] 2. Increase Extraction Time: Extend the extraction time and take aliquots at different time points to determine the optimal duration. Be mindful that prolonged exposure to solvents can also lead to degradation. 3. Control Extraction Conditions: Perform the extraction in a dark or amber-colored vessel to protect from light. Use moderate temperatures (e.g., 30-40°C) as higher temperatures can cause degradation.[9] Purging the extraction vessel with nitrogen can minimize oxidation. 4. Improve Sample Preparation: Freeze-dry the lettuce leaves and grind them into a fine powder to increase the surface area for solvent interaction.
Green Tint in Final Extract 1. Chlorophyll Contamination: Chlorophylls are co-extracted with carotenoids and can interfere with analysis.1. Perform Saponification: Incorporate a saponification step using methanolic potassium hydroxide (KOH) to remove chlorophylls.[3][5][6] 2. Use a Solid-Phase Extraction (SPE) Resin: A strongly basic resin can selectively remove chlorophylls and fatty acids from the extract.[6][10]
Inconsistent Results Between Batches 1. Variability in Plant Material: Differences in lettuce cultivar, age, and growing conditions can lead to variations in this compound content. 2. Inconsistent Extraction Protocol: Minor deviations in the extraction procedure can lead to significant differences in yield.1. Standardize Plant Material: Use the same cultivar of lettuce at a consistent maturity stage. If possible, grow the lettuce under controlled environmental conditions. 2. Strictly Adhere to Protocol: Ensure all parameters of the extraction protocol (e.g., solvent volumes, extraction time, temperature) are kept consistent for all samples.
Degradation of this compound in Storage 1. Exposure to Light, Oxygen, or Heat: this compound is sensitive to these environmental factors.1. Proper Storage Conditions: Store the final extract in an amber-colored vial under a nitrogen or argon atmosphere at -20°C or -80°C.

Data Presentation

Table 1: Comparison of Solvents for Carotenoid Extraction from Plant Sources

Solvent/Solvent SystemTarget CarotenoidsPlant SourceKey FindingsReference
Acetone:Hexane (4:3 v/v)Total CarotenoidsCarrot and PumpkinOptimized proportion for highest yield and total carotenoid content.[7]
AcetoneTotal CarotenoidsLettuce and NettleHigher levels of carotene pigment in lettuce compared to methanol.[11]
MethanolTotal CarotenoidsLettuce and NettleBest solvent for chlorophyll extraction, but toxic.[11]
EthanolTotal CarotenoidsVarious Flower PetalsEffective for extracting a range of carotenoids, with yield depending on the specific flower.[12]
Ethanol/Water (70:30 v/v)Total CarotenoidsUlva lactucaMost efficient for recovering bioactive compounds, including carotenoids.[13]
Ethyl AcetateTotal CarotenoidsPumpkinHigh yield of β-carotene.[9]
Virgin Coconut OilTotal CarotenoidsPumpkinOptimized for carotenoid extraction at 30°C for 12 hours.[9]

Table 2: Effect of Temperature on Carotenoid Extraction Yield

Temperature (°C)Plant SourceKey FindingsReference
30Marigold FlowersMaximum lutein extraction.[14]
45TomatoMost efficient for lycopene extraction.[14]
60CarrotOptimal for β-carotene extraction, but degradation observed with longer exposure.[14]
45PumpkinDecreased carotenoid yield observed at this temperature.[9]
60Phaleria macrocarpa fruitsHighest extraction yield.[15]
190Fucus vesiculosusMaximum extraction yield for bioactive compounds.[16]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Lactuca sativa
  • Sample Preparation:

    • Harvest fresh, healthy lettuce leaves.

    • Wash the leaves thoroughly with distilled water and pat dry.

    • Freeze-dry the leaves to a constant weight.

    • Grind the dried leaves into a fine powder using a mortar and pestle or a grinder.

  • Extraction:

    • Weigh 1 gram of the powdered lettuce into a 50 mL conical tube.

    • Add 20 mL of acetone and vortex for 1 minute.

    • Place the tube in an ultrasonic bath for 20 minutes at room temperature, protected from light.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of acetone.

    • Combine the supernatants from both extractions.

  • Saponification (Optional but Recommended):

    • To the combined acetone extract, add 10 mL of 10% (w/v) methanolic potassium hydroxide (KOH).

    • Incubate the mixture in a shaker at room temperature for 2 hours in the dark.

    • After incubation, add 20 mL of diethyl ether and 20 mL of distilled water to the mixture in a separatory funnel.

    • Shake gently and allow the layers to separate.

    • Collect the upper diethyl ether layer containing the carotenoids.

    • Wash the diethyl ether layer twice with 20 mL of distilled water to remove residual KOH.

  • Final Preparation:

    • Dry the diethyl ether extract over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of a suitable solvent (e.g., HPLC mobile phase or ethanol) for quantification.

Protocol 2: Quantification of this compound by HPLC
  • HPLC System: A standard HPLC system with a C30 or C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of methanol, methyl tert-butyl ether (MTBE), and water is commonly used. A typical gradient could be:

    • 0-15 min: 80% Methanol, 15% MTBE, 5% Water

    • 15-25 min: 50% Methanol, 45% MTBE, 5% Water

    • 25-30 min: 80% Methanol, 15% MTBE, 5% Water

  • Flow Rate: 1.0 mL/min.

  • Detection: A photodiode array (PDA) detector set to scan from 250-600 nm, with a specific wavelength for quantification of this compound (approximately 420, 445, and 472 nm).

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare a standard curve using a purified this compound standard of known concentrations.

  • Quantification: Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Protocol 3: Spectrophotometric Quantification of Total Carotenoids
  • Sample Preparation: Prepare the this compound extract as described in Protocol 1.

  • Measurement:

    • Take an aliquot of the final extract and dilute it with a suitable solvent (e.g., ethanol or acetone) to obtain an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8).

    • Measure the absorbance at 470 nm.[11]

  • Calculation: Use the following formula to calculate the total carotenoid content:

    Total Carotenoids (µg/g) = (A * V * 10^4) / (E * W)

    Where:

    • A = Absorbance at 470 nm

    • V = Total volume of the extract (mL)

    • E = Molar extinction coefficient of this compound in the chosen solvent (This value may need to be determined experimentally or sourced from literature). For general carotenoids in acetone, a value of 2500 is often used.

    • W = Weight of the initial sample (g)

Mandatory Visualizations

Carotenoid_Biosynthesis_Pathway cluster_branches Lycopene Cyclization Branches GPP Geranyl Pyrophosphate (GPP) FPP Farnesyl Pyrophosphate (FPP) GPP->FPP GGPP Geranylgeranyl Pyrophosphate (GGPP) FPP->GGPP GGPS Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS / ZDS delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB (x2) epsilon_Carotene ε-Carotene Lycopene->epsilon_Carotene LCYE (x2) alpha_Carotene α-Carotene delta_Carotene->alpha_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein CHYE, CHYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CHYB (x2) This compound This compound epsilon_Carotene->this compound CHYE (x2) GGPS GGPP Synthase PSY Phytoene Synthase PDS_ZDS PDS / ZDS LCYB Lycopene β-cyclase LCYE Lycopene ε-cyclase CHYB β-hydroxylase CHYE ε-hydroxylase Extraction_Workflow start Start: Fresh Lactuca sativa Leaves prep Sample Preparation (Wash, Dry, Grind) start->prep extraction Solvent Extraction (e.g., Acetone) prep->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant pellet Pellet centrifugation->pellet combine Combine Supernatants supernatant->combine re_extraction Re-extract Pellet pellet->re_extraction re_extraction->centrifugation saponification Saponification (optional) (e.g., Methanolic KOH) combine->saponification partition Solvent Partitioning (e.g., Diethyl Ether/Water) saponification->partition collect_organic Collect Organic Phase partition->collect_organic dry Dry over Na2SO4 collect_organic->dry evaporate Evaporate Solvent (under Nitrogen) dry->evaporate reconstitute Reconstitute in Known Volume evaporate->reconstitute analysis Analysis (HPLC or Spectrophotometry) reconstitute->analysis

References

Technical Support Center: Lactucaxanthin Purification from Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of lactucaxanthin from plant extracts, primarily lettuce (Lactuca sativa).

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound purification experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low this compound Yield

Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low this compound yield can stem from several factors throughout the extraction and purification process. Here’s a systematic approach to troubleshooting:

  • Incomplete Cell Lysis: The robust cell walls of plant tissue can prevent the complete release of this compound.

    • Solution: Ensure thorough homogenization of the plant material. Using a high-speed blender or a mortar and pestle with liquid nitrogen can significantly improve cell disruption.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficiently extracting carotenoids.

    • Solution: An aqueous mixture of ethanol (70:30 v/v) has been shown to be effective for extracting carotenoids from plant tissues.[1] Acetone is also a common and effective solvent for initial extraction.[2][3]

  • Inefficient Extraction Parameters: Factors such as temperature, time, and the solvent-to-solid ratio play a crucial role.

    • Solution: Increasing the extraction temperature to around 40-60°C can enhance carotenoid recovery.[1] However, prolonged exposure to high temperatures can cause degradation.[4] An extraction time of 3 to 12 hours is often optimal.[1] Ensure a sufficient solvent-to-biomass ratio (e.g., 10:1 w/v) to facilitate efficient mass transfer.[1]

  • Degradation During Processing: this compound, like other carotenoids, is susceptible to degradation from light, heat, and oxygen.[1][4]

    • Solution: Work under dim light and use amber glassware to protect the extract from photodegradation.[5] Avoid excessive heat during solvent evaporation by using a rotary evaporator at a controlled temperature (e.g., below 40°C).[1] Blanketing the extract with an inert gas like nitrogen or argon can prevent oxidation.[4]

  • Losses During Purification Steps: Each purification step, particularly chromatography, can lead to a loss of the target compound.

    • Solution: Optimize your chromatographic method to ensure good separation and recovery. This includes selecting the appropriate stationary and mobile phases and carefully monitoring fractions.

Issue 2: Chlorophyll Contamination

Q: My purified this compound fraction is still green, indicating chlorophyll contamination. How can I effectively remove chlorophyll?

A: Chlorophyll is a common impurity in carotenoid extracts from green plant material. Saponification is a highly effective method for its removal.

  • Principle of Saponification: This process involves alkaline hydrolysis, which cleaves the phytol tail from the chlorophyll molecule, converting it into chlorophyllin.[6] Chlorophyllin is significantly more polar than the carotenoids and can be easily separated.

  • Saponification Protocol:

    • To your crude extract (e.g., in 80% acetone), add a 50% volume of a 1 M potassium hydroxide (KOH) solution.[6]

    • Stir or vortex the mixture for several minutes at room temperature.

    • Perform a liquid-liquid extraction with a non-polar solvent like petroleum ether or hexane.

    • The less polar carotenoids, including this compound, will partition into the upper non-polar phase, while the more polar chlorophyllins will remain in the lower aqueous/acetone phase.[6]

  • Alternative Gentle Saponification: For sensitive carotenoids, a gentler method using a strongly basic resin like Ambersep 900 OH can be employed. Stirring the extract with the resin for about 30 minutes can effectively remove chlorophylls with high recovery of most carotenoids.[7]

Issue 3: Poor Chromatographic Separation

Q: I'm having difficulty separating this compound from other carotenoids, like lutein, using column chromatography. What can I do to improve the resolution?

A: Achieving good separation of carotenoid isomers requires careful optimization of your chromatographic conditions.

  • Choice of Stationary Phase:

    • Silica Gel: Standard silica gel is commonly used for carotenoid separation. However, its slightly acidic nature can cause degradation of acid-labile carotenoids.[6]

    • Modified Silica Gel: Treating silica gel with an aqueous sodium bicarbonate solution to neutralize its acidity can prevent the degradation of sensitive carotenoids while maintaining good separation capacity.[6]

    • Reversed-Phase C18 and C30 Columns: For High-Performance Liquid Chromatography (HPLC), C18 and especially C30 columns are highly effective for separating carotenoid isomers.[8]

  • Mobile Phase Optimization:

    • Normal Phase Chromatography (Silica Gel): A gradient of non-polar to moderately polar solvents is typically used. Start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding small amounts of a more polar solvent like acetone or isopropanol. This will elute the carotenoids based on their polarity, with less polar carotenes eluting before the more polar xanthophylls like this compound.

    • Reversed-Phase HPLC: A mobile phase consisting of a mixture of solvents like methanol, acetonitrile, and ethyl acetate is often employed.[8] The exact composition and gradient will need to be optimized for your specific column and carotenoid mixture.

Frequently Asked Questions (FAQs)

Q1: What is the typical this compound content in lettuce?

A1: The this compound content can vary depending on the lettuce cultivar. For example, some romaine lettuce cultivars have been reported to contain between 0.59 and 0.63 mg/100 g fresh weight (FW).[9] Red lettuce has been found to contain approximately 19.05 µg/g FW.[10]

Q2: How can I prevent the degradation of this compound during storage?

A2: To minimize degradation, store purified this compound and extracts at low temperatures (-20°C or lower), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[1] Storing in a solvent containing an antioxidant like butylated hydroxytoluene (BHT) can also be beneficial.[5]

Q3: What analytical techniques are best for identifying and quantifying this compound?

A3: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) or diode array detector (DAD) is the most common and effective method for both quantification and tentative identification based on the UV-Vis absorption spectrum.[8][11] For definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[11]

Q4: Can I use "green" solvents for this compound extraction?

A4: Yes, there is a growing interest in using environmentally friendly solvents. Ethyl acetate is a potential green solvent for carotenoid extraction. Supercritical fluid extraction (SFE) with carbon dioxide is another green alternative, though it may require a co-solvent like ethanol for efficient extraction of more polar carotenoids.

Q5: What are the main co-extractants I should be aware of besides chlorophyll?

A5: Besides chlorophylls, other lipids and phenolic compounds are often co-extracted.[12] While some phenolics have antioxidant properties that might offer some protection to this compound, high concentrations can interfere with purification and analysis. The saponification step for chlorophyll removal also helps in removing lipids by converting them into soaps.

Data Presentation

Table 1: this compound Content in Different Lettuce Varieties

Lettuce VarietyThis compound ContentReference
Romaine Cultivars0.59 - 0.63 mg/100 g FW[9]
Red Lettuce19.05 µg/g FW[10]
General Lettuce~13% of total carotenoids

Table 2: Comparison of Solvents for Carotenoid Extraction Efficiency from Ulva lactuca

SolventTotal Carotenoid Content (mg/g)
Ethanol/Water (70:30 v/v)~1.3
Ethanol~0.8
Water~0.4
Ethyl Acetate~0.2
(Data adapted from a study on Ulva lactuca, providing general insights into solvent efficiency for carotenoid extraction)[1]

Experimental Protocols

Protocol 1: Extraction and Saponification of this compound from Lettuce

  • Sample Preparation: Weigh approximately 10 g of fresh lettuce leaves and freeze-dry or use fresh. Homogenize the leaves into a fine powder or paste using a blender or mortar and pestle.

  • Extraction:

    • Transfer the homogenized sample to a flask.

    • Add 100 mL of an ethanol/water mixture (70:30 v/v).

    • Stir the mixture for 3-6 hours at room temperature, protected from light.

    • Separate the extract from the solid residue by vacuum filtration or centrifugation.

  • Saponification for Chlorophyll Removal:

    • To the liquid extract, add 50 mL of 1 M potassium hydroxide (KOH) in methanol.

    • Stir the mixture for 2 hours in the dark at room temperature.

  • Liquid-Liquid Extraction:

    • Transfer the saponified extract to a separatory funnel.

    • Add 50 mL of petroleum ether or hexane and shake vigorously. Allow the layers to separate.

    • Collect the upper, colored (yellow-orange) layer containing this compound.

    • Repeat the extraction of the lower aqueous layer with another 50 mL of petroleum ether/hexane to maximize recovery.

    • Combine the upper layers.

  • Washing: Wash the combined organic phase with distilled water to remove residual alkali and water-soluble impurities.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate. Filter and evaporate the solvent using a rotary evaporator at a temperature below 40°C.

Protocol 2: Purification of this compound by Open Column Chromatography

  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into a glass column and allow it to pack evenly.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Redissolve the concentrated extract from Protocol 1 in a minimal amount of the initial mobile phase (e.g., hexane).

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane.

    • Gradually increase the solvent polarity by adding increasing percentages of a more polar solvent like acetone or ethyl acetate (e.g., 2%, 5%, 10% acetone in hexane).

    • Collect fractions and monitor the separation of colored bands. This compound, being a xanthophyll, is more polar than carotenes and will elute after them.

  • Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing pure this compound.

  • Concentration: Combine the pure this compound fractions and evaporate the solvent under reduced pressure.

Mandatory Visualization

Lactucaxanthin_Purification_Workflow cluster_extraction Extraction cluster_saponification Chlorophyll Removal cluster_purification Purification Start Fresh Lettuce Leaves Homogenization Homogenization Start->Homogenization Solvent_Extraction Solvent Extraction (e.g., 70% Ethanol) Homogenization->Solvent_Extraction Filtration Filtration/Centrifugation Solvent_Extraction->Filtration Crude_Extract Crude Pigment Extract Filtration->Crude_Extract Saponification Saponification (KOH) Crude_Extract->Saponification Liquid_Liquid_Extraction Liquid-Liquid Extraction (Petroleum Ether) Saponification->Liquid_Liquid_Extraction Separation Phase Separation Liquid_Liquid_Extraction->Separation Aqueous_Phase Aqueous Phase (Chlorophyllins, Soaps) Separation->Aqueous_Phase Organic_Phase Organic Phase (Carotenoids) Separation->Organic_Phase Concentration Concentration Organic_Phase->Concentration Column_Chromatography Column Chromatography (e.g., Silica Gel) Concentration->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Purity_Analysis Purity Analysis (HPLC, TLC) Fraction_Collection->Purity_Analysis Pure_this compound Pure this compound Purity_Analysis->Pure_this compound

Caption: Workflow for the extraction and purification of this compound from lettuce.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low this compound Yield Cause1 Incomplete Cell Lysis Problem->Cause1 Cause2 Suboptimal Extraction Problem->Cause2 Cause3 Degradation Problem->Cause3 Cause4 Purification Losses Problem->Cause4 Solution1 Improve Homogenization Cause1->Solution1 Solution2 Optimize Solvent & Parameters Cause2->Solution2 Solution3 Protect from Light, Heat, O2 Cause3->Solution3 Solution4 Optimize Chromatography Cause4->Solution4

Caption: Troubleshooting logic for low this compound yield.

References

Preventing Lactucaxanthin degradation during extraction and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of lactucaxanthin during extraction and storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a xanthophyll, a type of carotenoid pigment, found in various leafy green vegetables, most notably lettuce (Lactuca sativa). Like other carotenoids, it possesses antioxidant properties and is susceptible to degradation, which can impact the accuracy of experimental results and the potency of derived products.

Q2: What are the primary factors that cause this compound degradation?

A2: The main factors contributing to the degradation of this compound, and carotenoids in general, are exposure to light, heat, and oxygen.[1] These factors can induce isomerization (conversion from the trans to cis form) and oxidation, leading to a loss of the compound's characteristic color and bioactivity.

Q3: What are the visible signs of this compound degradation?

A3: The most noticeable sign of degradation is the fading of the extract's color. This compound is a yellow-orange pigment, and its degradation leads to a less intense color or a complete loss of color.

Q4: Can I use saponification to remove chlorophyll during extraction?

A4: While saponification is a common method to remove interfering lipids and chlorophylls, it should be performed with caution as it can lead to carotenoid degradation. Exposure to oxygen and high temperatures during this step can cause oxidative degradation and isomerization. If saponification is necessary, it is crucial to de-gas all solutions with nitrogen before use.

Q5: Which solvents are best for extracting this compound?

A5: Polar solvents are generally effective for extracting xanthophylls. Acetone, often in a mixture with water, is a commonly used solvent for carotenoid extraction from leafy greens. For non-polar carotenoids, solvents like hexane are often employed. A mixture of polar and non-polar solvents may be necessary for optimal extraction from a complex matrix.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and storage of this compound.

Issue Potential Cause Recommended Solution
Low this compound Yield Incomplete cell disruption: The plant matrix was not sufficiently homogenized to release the carotenoids.Ensure thorough homogenization of the sample. Using liquid nitrogen to freeze and grind the sample can improve cell disruption.
Inappropriate solvent selection: The solvent used may not be optimal for extracting xanthophylls.Experiment with different polar solvents such as acetone or ethanol, or mixtures thereof. For complex matrices, a combination of polar and non-polar solvents might be more effective.
Insufficient extraction time or repetitions: A single extraction may not be enough to recover all the this compound.Repeat the extraction process with fresh solvent until the sample residue is colorless. Typically, three extractions are sufficient.
Degradation During Extraction Exposure to light: Carotenoids are light-sensitive and can degrade upon exposure to UV or even ambient light.Work in a dimly lit environment and use amber-colored glassware or wrap containers in aluminum foil to protect the sample from light.
High temperatures: Heat can accelerate the degradation of this compound.Perform extractions at low temperatures. If possible, use chilled solvents and keep samples on ice.
Oxidation: The presence of oxygen can lead to the oxidative breakdown of carotenoids.Add an antioxidant, such as 0.1% Butylated Hydroxytoluene (BHT), to the extraction solvent.[2] Purging storage containers with an inert gas like nitrogen can also minimize oxidation.
Poor Chromatographic Resolution (HPLC/UPLC) Inappropriate column: The HPLC/UPLC column may not be suitable for separating xanthophylls.C18 or C30 reversed-phase columns are commonly used for carotenoid separation. C30 columns can offer better resolution for isomers.
Mobile phase issues: The mobile phase composition may not be optimized for your specific sample.Adjust the mobile phase gradient and components. Common solvents include acetonitrile, methanol, and methyl-tert-butyl ether (MTBE). Ensure the mobile phase is properly degassed.
Sample overload: Injecting too much sample can lead to broad and poorly resolved peaks.Dilute the sample and re-inject.
Extract Instability During Storage Improper storage temperature: Storing extracts at room temperature or higher accelerates degradation.Store extracts at low temperatures. For short-term storage (up to a few weeks), 4°C is recommended. For long-term storage, -20°C or -80°C is preferable.
Exposure to light and oxygen: Continuous exposure to light and air during storage will lead to significant degradation.Store extracts in amber-colored vials, purge with nitrogen before sealing, and store in the dark.
Inappropriate solvent for storage: Some solvents may not be ideal for long-term stability.Evaporate the extraction solvent under a stream of nitrogen and redissolve the extract in a small volume of a stable solvent like acetone or a mobile phase component for storage.

Quantitative Data on Carotenoid Stability

While specific kinetic data for this compound is limited, the following table provides data on the stability of other common carotenoids under various storage conditions, which can serve as a general guideline.

Table 1: Stability of Carotenoids in a Beverage Stored in the Dark at Different Temperatures for 42 Days

Carotenoid% Loss at 10°C% Loss at 20°C% Loss at 35°C (36 days)% Loss at 45°C (36 days)
all-trans-β-carotene 30%32%36%38%
all-trans-antheraxanthin 14%19%30%38%
Data extrapolated from a study on pumpkin-based carotenoids.[3]

Table 2: Stability of Total Carotenoids in Diets With and Without Antioxidant Over 8 Weeks

Storage ConditionAntioxidantInitial TC (mg/kg)Final TC (mg/kg)% Loss
Room Temperature (26-28°C) Without10.441.4785.92%
With10.447.8624.71%
4°C Without10.446.6436.40%
With10.449.3510.44%
TC = Total Carotenoids.[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Lettuce

This protocol is designed to maximize the extraction of this compound while minimizing its degradation.

Materials:

  • Fresh lettuce leaves

  • Liquid nitrogen

  • Mortar and pestle

  • Acetone (HPLC grade) containing 0.1% BHT

  • Deionized water

  • Centrifuge and centrifuge tubes (amber-colored)

  • Rotary evaporator or nitrogen evaporator

  • Syringe filters (0.45 µm, PTFE)

  • Amber-colored HPLC vials

Procedure:

  • Sample Preparation: Weigh approximately 5 grams of fresh lettuce leaves. Freeze the leaves with liquid nitrogen and grind them into a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the powdered sample to an amber-colored centrifuge tube.

    • Add 20 mL of acetone containing 0.1% BHT.

    • Vortex the mixture for 1 minute and then sonicate for 15 minutes in a cold water bath.

    • Centrifuge the mixture at 5000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant into a separate amber-colored flask.

    • Repeat the extraction process on the pellet with another 20 mL of acetone (with BHT) until the pellet is colorless.

  • Phase Separation (if necessary):

    • Pool the supernatants.

    • To remove water, add an equal volume of petroleum ether and 10% NaCl solution. Shake gently and allow the layers to separate.

    • Collect the upper organic layer containing the carotenoids.

  • Solvent Evaporation:

    • Evaporate the solvent from the extract using a rotary evaporator at a temperature below 35°C or under a gentle stream of nitrogen.

  • Reconstitution and Filtration:

    • Redissolve the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for HPLC/UPLC analysis.

    • Filter the reconstituted extract through a 0.45 µm PTFE syringe filter into an amber-colored HPLC vial.

  • Storage:

    • If not analyzing immediately, purge the vial with nitrogen, seal tightly, and store at -20°C or below in the dark.

Protocol 2: Quantification of this compound by UPLC

This UPLC method is suitable for the separation and quantification of this compound and other carotenoids.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system with a photodiode array (PDA) detector.

  • C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase:

  • Mobile Phase A: Acetonitrile:Methanol (75:25, v/v) with 0.1% BHT

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE) with 0.1% BHT

Gradient Program:

Time (min) % A % B
0 95 5
10 50 50
15 5 95
20 5 95
21 95 5

| 25 | 95 | 5 |

UPLC Conditions:

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 5 µL

  • Detection Wavelength: 450 nm (for this compound) and scan from 250-600 nm for other compounds.

Quantification:

  • Prepare a calibration curve using a certified this compound standard of known concentrations.

  • Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

Visualizations

Experimental_Workflow start Start: Fresh Lettuce Sample homogenization Sample Homogenization (with Liquid Nitrogen) start->homogenization extraction Extraction with Acetone + 0.1% BHT (Sonication & Centrifugation) homogenization->extraction repeat_extraction Repeat Extraction (until residue is colorless) extraction->repeat_extraction Check residue color repeat_extraction->extraction evaporation Solvent Evaporation (Rotary or N2 Evaporator) repeat_extraction->evaporation Residue is colorless reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm PTFE filter) reconstitution->filtration analysis UPLC Analysis filtration->analysis storage Storage (-20°C or below, dark, N2) filtration->storage If not immediate analysis end End: Data Acquisition analysis->end storage->analysis

Caption: Experimental workflow for this compound extraction and analysis.

Degradation_Pathway This compound This compound (All-trans) cis_isomers Cis-Isomers of this compound This compound->cis_isomers oxidation_products Oxidation Products (Epoxides, Apocarotenals) This compound->oxidation_products degraded_products Degraded, Colorless Products cis_isomers->degraded_products oxidation_products->degraded_products light_heat Light, Heat light_heat->cis_isomers oxygen Oxygen oxygen->oxidation_products

Caption: General degradation pathways of this compound.

References

Technical Support Center: Improving the Resolution of Lactucaxanthin from Lutein in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of lactucaxanthin from lutein.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve baseline separation of this compound and lutein?

This compound and lutein are structural isomers, specifically ε,ε-carotene-3,3'-diol and β,ε-carotene-3,3'-diol, respectively. Their chemical structures and physicochemical properties, such as polarity and hydrophobicity, are remarkably similar. This leads to comparable interactions with both the stationary and mobile phases in reversed-phase HPLC, often resulting in co-elution or poor resolution, particularly on standard C18 columns.

Q2: What is the most critical factor for improving the resolution between this compound and lutein?

The choice of the stationary phase is paramount. For separating carotenoid isomers, a C30 column is highly recommended over a conventional C18 column.[1][2] C30 columns, with their longer alkyl chains, provide enhanced shape selectivity for long, rigid carotenoid molecules, which is crucial for differentiating between closely related isomers like this compound and lutein.[3][4][5][6]

Q3: Can I improve the separation on my existing C18 column?

While achieving baseline resolution on a C18 column is challenging, some improvements may be possible.[1] However, C18 columns are often insufficient for resolving geometrical or positional carotenoid isomers.[2] Strategies to try include:

  • Mobile Phase Optimization: Modifying the mobile phase composition, for instance by introducing methyl-tert-butyl ether (MTBE), can alter selectivity.[7]

  • Temperature Adjustment: Lowering the column temperature can sometimes increase the resolution of carotenoid isomers.[2][8]

  • Flow Rate Reduction: Decreasing the flow rate can lead to better resolution by allowing more time for interaction with the stationary phase.[7]

Q4: How does temperature influence the separation of these xanthophylls?

Column temperature is a critical parameter that affects selectivity and retention time.[9][10] Lowering the temperature generally increases retention and can improve the resolution of closely eluting compounds.[8][9] For some carotenoid isomer separations, lower temperatures (e.g., around 13°C) have been shown to maximize selectivity, while higher temperatures might be better for separating different classes of carotenoids.[2] It is essential to maintain a stable and controlled column temperature for reproducible results.[11]

Q5: What are the recommended starting conditions for separating this compound and lutein?

A good starting point would be to use a C30 reversed-phase column with a mobile phase consisting of a gradient of methanol, methyl-tert-butyl ether (MTBE), and water.[12][13] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at approximately 450 nm.[14][15][16]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound and lutein.

Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution / Co-elution Inappropriate column chemistry (e.g., C18).Switch to a C30 column for enhanced shape selectivity.[1][2][3]
Suboptimal mobile phase composition.Optimize the mobile phase. Try different solvent compositions and gradients. Incorporating MTBE can improve selectivity.
Column temperature is not optimized.Systematically evaluate the effect of column temperature. Start at a lower temperature (e.g., 15-20°C) and gradually increase to find the optimal resolution.[17]
High flow rate.Reduce the flow rate to allow for better separation.
Peak Tailing Silanol interactions with the stationary phase.Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase.
Column overload.Reduce the sample concentration or injection volume.
Column degradation.Replace the column with a new one.
Irreproducible Retention Times Fluctuations in ambient temperature.Use a column oven to maintain a constant and controlled temperature.[11]
Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase for each run.
Column equilibration is insufficient.Allow sufficient time for the column to equilibrate with the mobile phase before each injection.

Experimental Protocols

Below is a detailed experimental protocol that can be used as a starting point for optimizing the separation of this compound and lutein.

1. Sample Preparation:

  • Extract carotenoids from the sample matrix using an appropriate solvent system (e.g., a mixture of hexane, acetone, and ethanol).

  • Saponify the extract if necessary to remove interfering lipids, using a methanolic potassium hydroxide solution.[16]

  • Evaporate the solvent under a stream of nitrogen and redissolve the residue in the initial mobile phase.

  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A binary or quaternary HPLC system with a UV-Vis or PDA detector.

  • Column: C30 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[18]

  • Mobile Phase A: Methanol/Water (e.g., 95:5, v/v)

  • Mobile Phase B: Methyl-tert-butyl ether (MTBE)

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 50 50
    30 5 95
    35 5 95
    40 95 5

    | 45 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C (to be optimized)[12]

  • Injection Volume: 20 µL

  • Detection: 450 nm

Data Presentation

The following table summarizes typical parameters that can be varied to optimize the separation, with example values found in the literature for similar separations.

Parameter Condition 1 Condition 2 Condition 3
Column C18 (4.6 x 250 mm, 5 µm)C30 (4.6 x 150 mm, 3 µm)Chiral (e.g., amylose-based)
Mobile Phase Acetonitrile/Methanol (85:15)Methanol/MTBE/Water (gradient)Hexane/Isopropanol (90:10)
Temperature 30°C20°C25°C
Flow Rate 1.0 mL/min0.8 mL/min1.2 mL/min
Expected Outcome Poor resolutionImproved resolutionSeparation of stereoisomers

Visualizations

TroubleshootingWorkflow Troubleshooting Poor Resolution start Poor Resolution or Co-elution check_column Are you using a C30 column? start->check_column switch_column Switch to a C30 column check_column->switch_column No optimize_mp Optimize Mobile Phase (e.g., adjust gradient, add MTBE) check_column->optimize_mp Yes switch_column->optimize_mp optimize_temp Optimize Column Temperature (e.g., test lower temperatures) optimize_mp->optimize_temp optimize_flow Reduce Flow Rate optimize_temp->optimize_flow end_good Resolution Achieved optimize_flow->end_good

Caption: A flowchart for troubleshooting poor resolution in HPLC.

ExperimentalWorkflow Experimental Workflow for Method Optimization cluster_prep Sample Preparation cluster_hplc HPLC Analysis & Optimization extraction Extraction of Carotenoids saponification Saponification (optional) extraction->saponification reconstitution Reconstitution in Mobile Phase saponification->reconstitution filtration Filtration (0.22 µm) reconstitution->filtration injection Inject Sample onto C30 Column filtration->injection run_initial Run Initial Method (e.g., MeOH/MTBE/H2O gradient) injection->run_initial evaluate Evaluate Resolution run_initial->evaluate optimize Systematically Adjust: 1. Mobile Phase Gradient 2. Temperature 3. Flow Rate evaluate->optimize Resolution < 1.5 final_method Final Optimized Method evaluate->final_method Resolution ≥ 1.5 optimize->run_initial

Caption: Workflow for optimizing HPLC separation of this compound and lutein.

References

Addressing matrix effects in LC-MS analysis of Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Lactucaxanthin.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In LC-MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1] For a carotenoid like this compound, which may be extracted from complex biological or food matrices, components like lipids, proteins, and other pigments are common sources of matrix effects.[2]

Q2: How can I detect if matrix effects are impacting my this compound analysis?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Extraction Spike Method: This is a quantitative approach where you compare the response of this compound in a pure solvent standard to the response of a blank matrix extract spiked with the same concentration of this compound.[3] A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion Method: This is a qualitative method used to identify regions in the chromatogram where ion suppression or enhancement occurs.[1][3] A solution of this compound is continuously infused into the mobile phase after the analytical column and before the MS detector. A blank matrix extract is then injected. Any dip or rise in the baseline signal for this compound indicates at which retention times co-eluting matrix components are causing ion suppression or enhancement.[1][3]

  • Matrix Effect Factor Calculation: This calculation provides a quantitative measure of the matrix effect. The formula is: Matrix Effect (%) = (Peak area of analyte in post-extraction spiked sample / Peak area of analyte in pure solvent) x 100 A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[4]

Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible before LC-MS analysis.[1] Common techniques include:

    • Solid-Phase Extraction (SPE): Selectively isolates analytes while removing interfering compounds.[2]

    • Liquid-Liquid Extraction (LLE): Separates compounds based on their relative solubilities in two different immiscible liquids.[5]

    • Protein Precipitation: Removes proteins from biological samples, which are a common source of matrix effects.[2]

  • Chromatographic Separation: Modifying your HPLC or UHPLC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1][6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase, such as a C30 column which is effective for carotenoid separations.[7]

  • Calibration Strategies:

    • Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for correcting matrix effects.[1][6] A SIL-IS for this compound would have a similar chemical structure but a different mass. It is added to the sample at the beginning of the workflow and experiences the same matrix effects as the analyte, allowing for accurate correction of the signal.[1][8][9]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is as similar as possible to the actual samples.[10] This helps to compensate for matrix effects by ensuring that the standards and samples are affected similarly.

    • Standard Addition: The sample is divided into several aliquots, and known amounts of this compound standard are added to each.[1][3] This method is effective but can be time-consuming as each sample requires its own calibration curve.[3]

  • Sample Dilution: A simple approach to reduce the concentration of interfering matrix components.[1][11] However, this may compromise the sensitivity if the concentration of this compound is already low.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Poor reproducibility of this compound peak area between injections Inconsistent matrix effects due to high sample complexity.- Improve sample cleanup using SPE or LLE. - Use a stable isotope-labeled internal standard for normalization.[1][6] - Optimize chromatographic separation to better resolve the analyte from interferences.[1]
Low signal intensity or poor sensitivity for this compound Significant ion suppression from co-eluting matrix components.- Perform a post-column infusion experiment to identify the region of suppression and adjust chromatography to move the this compound peak.[1][3] - Enhance sample preparation to remove interfering substances.[2] - Consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI), as it can be less susceptible to matrix effects for certain compounds.[7]
Overestimation of this compound concentration Ion enhancement caused by co-eluting matrix components.- Implement matrix-matched calibration or the standard addition method.[3][10] - Improve chromatographic resolution.[6]
Drifting retention time for this compound Buildup of matrix components on the analytical column.- Incorporate a column wash step at the end of each run. - Use a guard column to protect the analytical column. - Improve sample cleanup procedures.[2]

Quantitative Data Summary

The following table summarizes typical matrix effect data from various studies, illustrating the range of signal suppression or enhancement that can be observed. Note that these are general examples and not specific to this compound, but they demonstrate the importance of evaluating matrix effects.

Analyte Class Matrix Matrix Effect (%) Reference
MycotoxinsSpicesUp to -89% (suppression)[12]
PesticidesVarious Food MatricesVaries by pesticide and matrix[10]
Veterinary DrugsCompound FeedSignal suppression is the main source of deviation[13][14]
PropranololPlasma (after protein precipitation)~75% reduction in response (suppression)[2]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
  • Prepare a this compound stock solution in a suitable organic solvent (e.g., methanol/MTBE).

  • Prepare a series of working standard solutions by diluting the stock solution.

  • Source a blank matrix sample that is free of this compound.

  • Extract the blank matrix using your established sample preparation protocol.

  • Spike a known volume of the blank matrix extract with a known amount of this compound standard solution. The final concentration should be within your calibration range.

  • Prepare a solvent standard by adding the same amount of this compound standard solution to an equivalent volume of the final elution solvent from your sample preparation.

  • Analyze both the spiked extract and the solvent standard by LC-MS under the same conditions.

  • Calculate the matrix effect by comparing the peak area of this compound in the spiked extract to that in the solvent standard.

Protocol 2: Mitigation of Matrix Effects using Solid-Phase Extraction (SPE)
  • Select an appropriate SPE sorbent based on the physicochemical properties of this compound (e.g., a reversed-phase C18 or a normal-phase sorbent).

  • Condition the SPE cartridge with the recommended solvents (e.g., methanol followed by water for reversed-phase).

  • Load the sample extract onto the conditioned cartridge.

  • Wash the cartridge with a weak solvent to remove interfering matrix components while retaining this compound.

  • Elute this compound from the cartridge using a strong solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.

  • Compare the results with and without the SPE cleanup step to assess the reduction in matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_mitigation Matrix Effect Mitigation Sample Sample Containing This compound Extraction Extraction Sample->Extraction Cleanup Sample Cleanup (e.g., SPE, LLE) Extraction->Cleanup LC LC Separation Cleanup->LC Inject MS MS Detection LC->MS Data Data Analysis MS->Data Acquire Data IS Add SIL-IS IS->Sample Corrects for variability MM Matrix-Matched Calibration MM->Data SA Standard Addition SA->Data

Caption: Workflow for LC-MS analysis with integrated strategies for mitigating matrix effects.

logical_relationship ME Matrix Effects (Ion Suppression/Enhancement) Accuracy Inaccurate Quantification ME->Accuracy Precision Poor Precision ME->Precision Sensitivity Reduced Sensitivity ME->Sensitivity Coelution Co-elution of Matrix Components with this compound Coelution->ME Ionization Competition for Ionization in MS Source Ionization->ME

Caption: The causes and consequences of matrix effects in LC-MS analysis.

References

Enhancing the bioavailability of Lactucaxanthin in formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the bioavailability of Lactucaxanthin. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in formulation and experimental design.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation of this compound to improve its delivery and absorption.

Q1: What are the primary challenges limiting the oral bioavailability of this compound? A1: The primary challenges are rooted in its physicochemical properties. This compound, like other carotenoids, is a highly lipophilic (fat-soluble) molecule with extremely low water solubility.[1] This limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption. Furthermore, its structure with multiple conjugated double bonds makes it susceptible to degradation from exposure to light, heat, and oxygen.[1] Its natural crystalline state can also reduce dissolution rates.[2]

Q2: What are the most promising formulation strategies to enhance this compound bioavailability? A2: The most effective strategies focus on improving its solubility and stability. Key approaches include:

  • Lipid-Based Delivery Systems: Formulations such as emulsions, nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) are highly effective.[2][3] These systems pre-dissolve this compound in a lipid phase, facilitating its solubilization into mixed micelles in the small intestine.[3]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range significantly increases the surface area for dissolution.[4] Nanoencapsulation techniques can also protect the molecule from degradation in the harsh GI environment.[5][6]

  • Amorphous Solid Dispersions: Converting crystalline this compound into an amorphous form, often by dispersing it within a polymer matrix, can dramatically improve its dissolution rate and solubility.[2]

Q3: How do lipids in a formulation improve the absorption of this compound? A3: Lipids play a crucial role in the natural absorption pathway of fat-soluble compounds. The presence of lipids in a formulation stimulates the secretion of bile salts and pancreatic juices.[3] These digestive fluids help to break down the lipid carrier, and the this compound is then incorporated into mixed micelles. These micelles are tiny structures that transport the lipophilic compound across the aqueous layer of the intestine to the surface of the enterocytes (absorptive cells) for uptake.[7] Studies show that even a small amount of dietary fat (3-5 grams per meal) can significantly enhance carotenoid absorption.[8]

Q4: What specific advantages do nanoemulsions offer for this compound delivery? A4: Nanoemulsions are oil-in-water systems with droplet sizes typically under 200 nm. Their key advantages for this compound delivery include:

  • Enhanced Solubilization: They provide a large surface area for rapid dissolution and micellization in the gut.[1]

  • Improved Stability: The small droplet size and the presence of surfactants can protect this compound from chemical degradation.[1]

  • Optical Clarity: Unlike conventional emulsions, nanoemulsions can be transparent, which is advantageous for liquid dosage forms or functional beverages.

  • Increased Bioavailability: The combination of these factors leads to a significant increase in oral bioavailability compared to simple oil suspensions.[9]

Q5: What is the role of antioxidants in this compound formulations? A5: Antioxidants are critical for maintaining the chemical integrity of this compound throughout the product's shelf-life and during the formulation process. Carotenoids are prone to oxidation, which destroys their bioactivity. Including antioxidants such as tocopherols (Vitamin E), butylated hydroxytoluene (BHT), or ascorbic acid in the formulation scavenges free radicals and prevents oxidative degradation.[10][11]

Section 2: Troubleshooting Guide

This guide provides solutions to specific issues that may be encountered during experimental work.

Problem Potential Cause Recommended Solution & Rationale
Low or inconsistent in vivo bioavailability results. 1. Formulation Instability: The formulation may be breaking down (e.g., particle aggregation, phase separation) before or after administration.Solution: Fully characterize the formulation immediately before each study. Measure particle size, polydispersity index (PDI), and zeta potential to ensure consistency. For nanoformulations, aim for a PDI < 0.3.
2. Insufficient Dietary Fat: The animal model's diet or the formulation's vehicle may lack sufficient lipids to trigger the natural absorption pathway.Solution: Co-administer the formulation with a standardized meal or vehicle containing a known amount of fat (e.g., corn oil). This ensures adequate bile salt secretion for micelle formation.
3. Incorrect Dosing Vehicle: Using an aqueous vehicle for a lipophilic compound without proper formulation can lead to precipitation and poor absorption.Solution: Ensure this compound is fully dissolved or homogeneously suspended in a lipid-based vehicle or as part of a well-designed delivery system (e.g., nanoemulsion, SEDDS).
This compound degrades during formulation or storage. 1. Exposure to Oxygen, Light, or Heat: this compound is highly susceptible to oxidation and isomerization under these conditions.Solution: Prepare formulations under subdued, amber lighting. Purge all solutions and the headspace of storage containers with an inert gas like nitrogen or argon. Store formulations at 4°C or -20°C in airtight, opaque containers.[1]
2. Incompatible Excipients: Certain impurities in excipients (e.g., peroxides in surfactants) can accelerate degradation.Solution: Use high-purity, pharmaceutical-grade excipients. Always incorporate an oil-soluble antioxidant like Vitamin E or BHT directly into the lipid phase of the formulation.[11]
Low encapsulation efficiency (EE%) in nanoparticles or liposomes. 1. Poor Drug-Lipid Solubility: this compound may have limited solubility in the chosen lipid matrix, leading to its expulsion during particle formation.Solution: Screen various oils and lipids to find one with maximal solubility for this compound. Consider using a mixture of solid and liquid lipids to create less-ordered nanostructured lipid carriers (NLCs), which can improve loading.[2]
2. Premature Crystallization: The compound may crystallize and be expelled from the formulation instead of remaining dissolved in the lipid core.Solution: Optimize the manufacturing process. For instance, in hot homogenization techniques for SLNs, ensure the cooling step is rapid enough to "trap" the this compound in an amorphous or molecularly dispersed state.[2]
Inaccurate quantification of this compound in formulations or biological samples. 1. Incomplete Extraction: The analytical method may not be efficiently extracting the this compound from the formulation matrix or tissue.Solution: Optimize the extraction protocol. Use a robust solvent system (e.g., acetone/ethanol/cyclohexane). Employ mechanical disruption methods like sonication or bead beating to ensure complete release from the matrix.[12]
2. Matrix Effects in HPLC Analysis: Components from the formulation (e.g., surfactants, polymers) or biological samples can interfere with the chromatographic peak.Solution: Implement a sample clean-up step, such as solid-phase extraction (SPE), before HPLC analysis. Utilize an internal standard to correct for variations in extraction and injection.
3. Degradation During Sample Prep: The compound can degrade after extraction but before analysis.Solution: Perform all sample preparation steps quickly and on ice. Use amber vials and add an antioxidant to the extraction solvent. Analyze samples immediately after preparation.

Section 3: Data & Experimental Protocols

Data Presentation

Table 1: Comparison of Formulation Strategies for Enhancing Carotenoid Bioavailability (Note: Data is representative of carotenoids like astaxanthin and lutein, illustrating the expected magnitude of improvement applicable to this compound.)

Formulation TypeActive CarotenoidModelBioavailability Increase (vs. Oil Suspension)Reference
Sustained-Release MatrixAstaxanthinHuman3.6-fold[13]
Lipid-Based FormulationAstaxanthinHumanEnhanced absorption noted[14]
NanoemulsionAstaxanthinIn vitro/In vivoEffective for improving oral bioavailability[9]
Co-ingestion with Fermented MilkMixed CarotenoidsHumanSignificant increase in absorption[15]
Nanoparticles (Chitosan)Ellagic Acid*In vivo80 nm particles showed fast dissolution[16]

*Ellagic acid is a polyphenol, but the principle of using nanoformulations to improve the bioavailability of poorly soluble compounds is analogous.

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Nanoemulsion via High-Pressure Homogenization

  • Preparation of Oil Phase:

    • Accurately weigh the desired amount of this compound.

    • Dissolve it in a suitable lipid carrier (e.g., medium-chain triglyceride oil) at 40-50°C with gentle stirring. Use a vessel protected from light.

    • Add an oil-soluble antioxidant (e.g., 0.1% w/w α-tocopherol) and a lipophilic surfactant (e.g., sorbitan monooleate) to the oil phase. Stir until fully dissolved.

  • Preparation of Aqueous Phase:

    • In a separate vessel, dissolve a hydrophilic surfactant (e.g., Polysorbate 80) in purified water.

    • Gently heat to 40-50°C to match the oil phase temperature.

  • Formation of Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This creates a pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately pass the coarse emulsion through a high-pressure homogenizer.

    • Homogenize at 15,000-20,000 PSI for 5-10 cycles.

    • Maintain the temperature of the system using a cooling water bath to prevent overheating and degradation.

  • Characterization:

    • Allow the nanoemulsion to cool to room temperature.

    • Measure the mean droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Measure the zeta potential to assess stability against aggregation.

    • Filter a sample through a 0.22 µm filter to confirm it is a true nanoemulsion.

Protocol 2: Quantification of this compound in Formulations by RP-HPLC

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard in a suitable organic solvent (e.g., acetone or a dichloromethane/methanol mix).

    • Perform serial dilutions to create a calibration curve (e.g., 1-50 µg/mL). Protect all solutions from light.

  • Sample Preparation (Extraction from Nanoemulsion):

    • Pipette a known volume of the nanoemulsion into a volumetric flask.

    • Add an organic solvent mix, such as hexane and isopropanol (3:2 v/v), to break the emulsion and extract the this compound.

    • Vortex vigorously for 2 minutes.

    • Add water to induce phase separation.

    • Centrifuge at 3,000 x g for 10 minutes.

    • Carefully collect the upper organic (hexane) layer containing the this compound.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C30 reversed-phase column (ideal for carotenoid isomer separation) or a standard C18 column.

    • Mobile Phase: A gradient of methanol, methyl-tert-butyl ether (MTBE), and water is typically effective.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis or Diode Array Detector (DAD) set at the λmax of this compound (typically in the 420-450 nm range).

    • Injection Volume: 20 µL.

  • Analysis:

    • Run the standards to establish the calibration curve.

    • Inject the prepared samples.

    • Identify the this compound peak by its retention time compared to the standard.

    • Quantify the concentration using the calibration curve. Calculate the total drug content and encapsulation efficiency.

Section 4: Visualizations

This section provides diagrams to illustrate key workflows and pathways relevant to this compound formulation and absorption.

G start_end start_end process process decision decision io io Start Start: Define Target Profile Formulation 1. Formulation Development (e.g., Nanoemulsion, SLN) Start->Formulation Characterization 2. Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization InVitro 3. In Vitro Testing (Stability, Dissolution, Release) Characterization->InVitro Screening Screening Successful? InVitro->Screening Screening->Formulation No (Re-formulate) InVivo 4. In Vivo Pharmacokinetic Study (Animal Model) Screening->InVivo Yes Analysis 5. Bioanalytical Quantification (LC-MS/MS) InVivo->Analysis Bioavailability Calculate Bioavailability (AUC, Cmax) Analysis->Bioavailability End End: Optimized Formulation Bioavailability->End

Caption: Workflow for developing and evaluating a this compound formulation.

G cluster_lumen GI Lumen cluster_enterocyte Enterocyte (Intestinal Cell) cluster_lymph Lymphatic System Formulation Lipid-Based Formulation (this compound in Oil Droplets) Micelle Mixed Micelles Formulation->Micelle Digestion by Bile Salts & Lipase Uptake Uptake via SR-BI / Passive Diffusion Micelle->Uptake Chylomicron Packaging into Chylomicrons Uptake->Chylomicron Secretion Basolateral Secretion Chylomicron->Secretion Lymph To Systemic Circulation Secretion->Lymph

Caption: Simplified pathway of lipid-mediated carotenoid absorption.

G problem_node problem_node question_node question_node solution_node solution_node p1 Problem: Low Bioavailability q1 Was the formulation physically stable during the study? p1->q1 q2 Was sufficient fat co-administered? q1->q2 Yes s1a Solution: Re-characterize formulation. Improve stability with different excipients or methods. q1->s1a No q3 Was the analytical method validated? q2->q3 Yes s1b Solution: Incorporate lipids into vehicle or administer with a fatty meal. q2->s1b No q3->p1 Yes (Investigate other factors) s1c Solution: Validate extraction recovery. Check for matrix effects. Use an internal standard. q3->s1c No

Caption: Troubleshooting logic for poor in vivo bioavailability results.

References

Troubleshooting low yield of Lactucaxanthin in lettuce cultivation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cultivation of lettuce for high-yield lactucaxanthin production.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during lettuce cultivation aimed at maximizing this compound yield. The guides are presented in a question-and-answer format to directly tackle specific experimental problems.

Question 1: My lettuce plants appear healthy, but the final this compound yield is significantly lower than expected. What are the primary areas to investigate?

Answer: Low this compound yield in healthy-looking plants typically points to suboptimal cultivation conditions or issues with the extraction and analysis process. A systematic approach is crucial for diagnosing the root cause. Key areas to investigate include environmental factors during cultivation, the developmental stage of the lettuce at harvest, and the integrity of your extraction and quantification protocols.

To begin troubleshooting, consider the following workflow:

Troubleshooting_Low_Lactucaxanthin_Yield cluster_extraction Extraction/Quantification Issues cluster_cultivation Cultivation Condition Issues start Low this compound Yield Detected check_extraction Verify Extraction & Quantification Protocol start->check_extraction check_cultivation Review Cultivation Parameters start->check_cultivation check_genetics Evaluate Lettuce Cultivar start->check_genetics extraction_solvent Inadequate Solvent? check_extraction->extraction_solvent Efficiency degradation Degradation (Light, Heat, Oxidation)? check_extraction->degradation Stability quant_method Incorrect Quantification? check_extraction->quant_method Accuracy light Suboptimal Light Intensity/Quality? check_cultivation->light nutrients Nutrient Deficiency (e.g., Nitrogen)? check_cultivation->nutrients harvest_stage Harvesting at Wrong Developmental Stage? check_cultivation->harvest_stage genetics_issue Consider Cultivar with Higher Carotenoid Potential check_genetics->genetics_issue optimize_protocol Optimize Protocol: - Test different solvents - Protect from light/heat - Use antioxidants (BHT) extraction_solvent->optimize_protocol degradation->optimize_protocol quant_method->optimize_protocol optimize_cultivation Adjust Conditions: - Increase light intensity - Ensure adequate nitrogen - Harvest at peak carotenoid accumulation light->optimize_cultivation nutrients->optimize_cultivation harvest_stage->optimize_cultivation

Troubleshooting workflow for low this compound yield.

Question 2: How does light intensity affect this compound production, and what are the optimal conditions?

Answer: Light is a critical factor influencing carotenoid biosynthesis. Generally, higher light intensities can lead to increased carotenoid content as part of the plant's photoprotective response.[1][2] For lettuce, increasing light intensity has been shown to enhance the concentration of various nutritional compounds.[3][4] However, excessively high light can cause stress and potentially inhibit overall growth.[3]

Data on Light Intensity Effects on Lettuce:

Light Intensity (µmol m⁻² s⁻¹)ObservationLettuce TypeReference
125 - 300Fresh weight increases with increasing light intensity.Butterhead[4]
200Optimal for production efficiency in some cultivars.Spanish Green[4]
210Resulted in higher soluble sugar, vitamin C, and free amino acids compared to 180 and 240 µmol m⁻² s⁻¹.Not specified[3]
300 - 500 (Natural Light)Higher fresh weight compared to 220 µmol m⁻² s⁻¹ (LED).'Lugano', 'Carmesi', 'Lollo Bionda', 'Lollo Rosa'[5]
> 300May cause tipburn.Not specified[3]

Recommendation: If you suspect low light is the issue, consider a controlled experiment with varying light intensities (e.g., 180, 210, and 240 µmol m⁻² s⁻¹) to determine the optimal level for your specific lettuce cultivar and cultivation system.[3]

Question 3: Could a nutrient deficiency be the cause of low this compound yield? If so, which nutrients are most important?

Answer: Yes, nutrient deficiencies can significantly impair this compound production. Nitrogen (N) is particularly crucial as it is a fundamental component of chlorophyll and is essential for overall plant growth and development, which in turn supports the biosynthesis of carotenoids.[6][7] A deficiency in nitrogen often presents as a general yellowing (chlorosis) of older, lower leaves and stunted growth.[6][7][8] While severe deficiency is visually obvious, even mild, sub-clinical deficiency can limit the production of secondary metabolites like this compound.

Symptoms of Common Nutrient Deficiencies in Hydroponic Lettuce: [7][8]

NutrientSymptom
Nitrogen (N) Light green color, progressing to uniform yellowing of older leaves; stunted growth.
Phosphorus (P) Stunted growth, sometimes with darker green or purplish leaves.
Potassium (K) Necrotic spots on the margins of older leaves.
Iron (Fe) Yellowing between the veins (interveinal chlorosis) of new growth.

Recommendation: Ensure your nutrient solution is well-balanced. For hydroponic systems, the pH should be maintained between 5.5 and 6.5 to ensure optimal nutrient uptake.[6] Regularly monitor the electrical conductivity (EC) of your nutrient solution to prevent general nutrient depletion.[6]

Question 4: At what developmental stage should I harvest my lettuce for maximum this compound yield?

Answer: The concentration of carotenoids in lettuce is not static and changes throughout the plant's life cycle. Research indicates that carotenoid levels, including β-carotene and lutein (which are structurally related to this compound), increase significantly from the seedling stage to a peak around 40 days after sowing (DAS).[9] After this point, as the plant reaches the typical commercial harvest stage (around 60 DAS), carotenoid levels may decline as the plant enters senescence and degradation processes begin to dominate.[9]

Recommendation: For maximizing this compound yield, it is advisable to harvest lettuce at a less mature stage, prior to the onset of senescence.[9] We recommend conducting a time-course experiment, harvesting plants at different intervals (e.g., 30, 40, 50, and 60 days after sowing) to pinpoint the peak accumulation of this compound for your specific cultivar and growing conditions.

Question 5: My this compound extract is pale, and the yield is low despite healthy plant material. What could be wrong with my extraction protocol?

Answer: A pale extract and low yield from vibrant green lettuce often indicate problems with the extraction process itself, such as incomplete extraction or degradation of the target compound.[10] Carotenoids, including this compound, are susceptible to degradation from light, heat, and oxidation.[10]

Common Extraction Pitfalls and Solutions: [10]

  • Incomplete Extraction: The choice of solvent is critical. A mixture of polar and non-polar solvents is often necessary. For instance, acetone is effective for initial extraction from the plant matrix, followed by partitioning into a less polar solvent like petroleum ether or hexane.[11]

  • Degradation During Extraction:

    • Light: Perform extractions under dim light and use amber-colored glassware or wrap containers in aluminum foil.[10]

    • Heat: Avoid high temperatures. Use a rotary evaporator at a low temperature (e.g., 35-37°C) for solvent removal.[11]

    • Oxidation: Minimize exposure to air. Consider flushing storage containers with an inert gas like nitrogen. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can also prevent oxidative degradation.[10][12]

  • Interference from Chlorophyll: High chlorophyll content can interfere with spectrophotometric quantification. A saponification step (using methanolic KOH) can be employed to degrade chlorophyll. However, this step must be performed carefully to avoid carotenoid loss.[12][13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound extraction and quantification, and for inducing environmental stresses to study their effects.

Protocol 1: this compound Extraction and Quantification via HPLC

This protocol is a synthesized method based on common practices for carotenoid analysis in leafy greens.[11][12][14]

  • Sample Preparation:

    • Harvest fresh lettuce leaves and immediately freeze them in liquid nitrogen or at -80°C to halt metabolic activity.

    • Lyophilize (freeze-dry) the samples to remove water, then grind into a fine powder. Store the powder at -80°C in the dark.

  • Extraction:

    • Accurately weigh approximately 1-2 g of lyophilized lettuce powder.

    • In a mortar and pestle, add the powder and a small amount of sand or celite to aid in grinding.

    • Add 10-15 mL of cold acetone (containing 0.1% BHT) and grind thoroughly until the tissue is pale. Perform this step under dim light.

    • Vacuum filter the extract through a Büchner funnel with filter paper.

    • Transfer the filtrate to a separatory funnel containing 20 mL of petroleum ether (or hexane) and 20 mL of a 10% sodium chloride solution.

    • Shake the funnel gently to partition the carotenoids into the petroleum ether layer. Allow the layers to separate.

    • Discard the lower aqueous layer. Wash the upper petroleum ether layer two more times with distilled water to remove residual acetone.

    • Dry the petroleum ether extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at <35°C.

    • Immediately redissolve the residue in a known volume (e.g., 2-5 mL) of the HPLC mobile phase.

  • HPLC Analysis:

    • Filter the redissolved sample through a 0.45 µm syringe filter into an HPLC vial.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

    • Mobile Phase: An isocratic mobile phase of methanol:acetonitrile:ethyl acetate (80:10:10, v/v/v) is a good starting point.[11] Gradient elution may also be used for better separation.

    • Flow Rate: 1.0 - 1.5 mL/min.[12]

    • Detection: Diode Array Detector (DAD) or UV-Vis detector set at 450 nm.[11][12]

    • Injection Volume: 20-30 µL.[11]

    • Quantification: Create a standard curve using a pure this compound standard of known concentrations. Identify the this compound peak in your sample by comparing the retention time and spectral data with the standard. Calculate the concentration in your sample based on the standard curve.

Protocol 2: Spectrophotometric Quantification of Total Carotenoids

This is a rapid method for estimating total carotenoid content but is less specific than HPLC.[13][15][16]

  • Extraction: Follow the extraction steps 1 and 2 from the HPLC protocol, redissolving the final dried extract in a known volume of acetone.

  • Measurement:

    • Use a spectrophotometer to measure the absorbance of the extract at 450 nm. Use acetone as the blank.

    • The presence of chlorophyll can interfere with this measurement. If a high amount of chlorophyll is present, a saponification step may be needed, or absorbance readings at additional wavelengths will be required to apply corrective equations. However, saponification can lead to carotenoid losses of around 12.6%.[13][16]

  • Calculation: Use the Beer-Lambert law (A = εbc) to calculate the concentration, where A is the absorbance, ε is the molar extinction coefficient for this compound (or an average for total carotenoids), b is the path length of the cuvette (usually 1 cm), and c is the concentration.

Protocol 3: Induction of Nitrogen Deficiency in Hydroponic Lettuce

This protocol is adapted from studies on nutrient deficiencies in hydroponic systems.[6][8]

  • Germination and Establishment:

    • Germinate lettuce seeds in a neutral medium like rockwool.

    • For the first 1-2 weeks, grow the seedlings in a complete, balanced hydroponic nutrient solution (e.g., Hoagland or a commercial lettuce formulation). This allows the plants to establish healthy growth.

  • Induction of Deficiency:

    • After the establishment period, divide the plants into two groups: a control group and a nitrogen-deficient group.

    • Control Group: Continue to supply the complete nutrient solution.

    • -N Group: Replace the complete solution with a specially formulated nitrogen-free solution. This solution should contain all other essential macro- and micronutrients at the same concentration as the control solution, with nitrogen salts (e.g., Ca(NO₃)₂, KNO₃) replaced by chloride or sulfate salts (e.g., CaCl₂, K₂SO₄) to maintain the concentration of other cations.

    • Maintain the pH of both solutions between 5.5 and 6.5.

  • Monitoring and Sampling:

    • Monitor the plants daily for visual signs of nitrogen deficiency in the -N group (e.g., yellowing of older leaves).

    • Harvest leaves from both groups at regular intervals (e.g., 1, 2, and 3 weeks after the start of the treatment) for this compound analysis. This will allow you to observe the effect of nitrogen deficiency on carotenoid production over time.

This compound Biosynthesis Pathway

This compound is a dihydroxy-carotenoid synthesized via the ε-ε branch of the carotenoid biosynthesis pathway, which originates from the cyclization of lycopene.

Lactucaxanthin_Biosynthesis cluster_branches Lycopene Cyclization Branches ggpp Geranylgeranyl diphosphate (GGPP) psy PSY ggpp->psy phytoene Phytoene pds_zds PDS/ZDS/CRTISO phytoene->pds_zds lycopene Lycopene lcyb LCYB lycopene->lcyb β-cyclization lcye LCYE lycopene->lcye ε-cyclization delta_carotene δ-Carotene delta_carotene->lcyb β-cyclization delta_carotene->lcye ε-cyclization alpha_carotene α-Carotene (β,ε-carotene) chy CHY alpha_carotene->chy Hydroxylation beta_carotene β-Carotene (β,β-carotene) beta_carotene->chy Hydroxylation epsilon_carotene ε-Carotene (ε,ε-carotene) epsilon_carotene->chy Hydroxylation This compound This compound lutein Lutein zeaxanthin Zeaxanthin psy->phytoene pds_zds->lycopene lcyb->alpha_carotene lcyb->beta_carotene lcye->delta_carotene lcye->epsilon_carotene chy->this compound chy->lutein chy->zeaxanthin

Simplified this compound biosynthesis pathway in lettuce.

References

Light and temperature effects on Lactucaxanthin stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lactucaxanthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, much of the quantitative guidance provided in this document is extrapolated from research on lutein, a structurally similar xanthophyll. Researchers are advised to use this information as a starting point and to perform their own stability studies for their specific experimental conditions.

Troubleshooting Guide

This guide addresses specific issues you might encounter that indicate the degradation of your this compound solution.

IssuePotential CauseRecommended Action
Fading of the characteristic yellow-orange color of the solution. Degradation of the this compound molecule due to exposure to light, heat, or oxygen.1. Minimize Light Exposure: Store solutions in amber vials or wrap containers in aluminum foil. Work in a dimly lit environment or use red light.[1] 2. Control Temperature: Store stock solutions at -20°C or below. For working solutions, maintain them on ice and away from heat sources.[2] 3. Exclude Oxygen: Use degassed solvents. Purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.
Precipitation or crystallization of this compound from the solution. Poor solubility in the chosen solvent or solvent evaporation.1. Optimize Solvent Choice: this compound, like other carotenoids, is lipophilic. Consider using solvents like tetrahydrofuran (THF), chloroform, or dichloromethane for stock solutions. For aqueous systems, consider creating a microemulsion or using a co-solvent. 2. Ensure Proper Sealing: Use tightly sealed containers with parafilm to prevent solvent evaporation.
Inconsistent results in analytical measurements (e.g., HPLC, spectrophotometry). Degradation of this compound during the analytical procedure.1. Use an Antioxidant: Add a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction and mobile phase solvents. 2. Control Temperature During Analysis: Use a temperature-controlled autosampler and column compartment if available. 3. Minimize Sample Exposure: Protect samples from light during preparation and while in the autosampler.
Appearance of new peaks in HPLC chromatogram. Formation of degradation products or isomers.1. Characterize New Peaks: Use a diode array detector (DAD) or mass spectrometry (MS) to obtain spectral information about the new peaks to help identify them as isomers or oxidation products.[3] 2. Adjust Experimental Conditions: If degradation is confirmed, refer to the recommended actions for color fading to minimize further degradation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound at room temperature?

A1: Based on data for the similar xanthophyll lutein, this compound is expected to degrade at room temperature (25°C), especially when exposed to light and oxygen.[2] For short-term storage during an experiment, it is crucial to keep solutions on ice and protected from light. For long-term storage, temperatures of -20°C or ideally -80°C are recommended.[2]

Q2: What is the effect of light on this compound stability?

A2: Light, particularly in the UV and blue regions of the spectrum, can cause significant degradation of xanthophylls through photo-oxidation and isomerization.[1][4] It is one of the most critical factors to control. Degradation is often accelerated in the presence of oxygen.

Q3: Does pH affect the stability of this compound?

A3: Yes, pH can influence the stability of carotenoids. Acidic conditions, in particular, can promote degradation. For instance, studies on lutein have shown greater instability at lower pH values.[5] It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise.

Q4: What is the expected shelf-life of a this compound solution?

A4: The shelf-life is highly dependent on storage conditions (temperature, light, oxygen exclusion) and the solvent used. Based on lutein data, at 4°C in the dark, a solution might have a half-life of several weeks to months.[2] However, at 25°C and exposed to light, the half-life could be on the order of hours to a few days.[4] It is strongly recommended to perform a stability study under your specific storage and experimental conditions.

Q5: Are there any known degradation products of this compound?

A5: While specific degradation products of this compound are not well-documented in readily available literature, carotenoid degradation generally proceeds through isomerization (formation of cis-isomers from the all-trans form) and oxidation, which can lead to the formation of apocarotenoids, epoxides, and other smaller molecules.[3]

Quantitative Data on Xanthophyll Stability (using Lutein as a proxy)

The following tables summarize kinetic data for the degradation of lutein under various conditions. This data can serve as an estimate for the stability of this compound. Degradation of carotenoids often follows first-order kinetics.[3][6][7]

Table 1: Thermal Degradation of Lutein in an Oil Model System

Temperature (°C)Rate Constant (k) (h⁻¹)Half-life (t₁/₂) (h)Activation Energy (Ea) (kJ/mol)
750.02133.038.9[3]
850.03519.8
950.05712.2

Data extrapolated from a study on lutein degradation in safflower oil.[6]

Table 2: Photodegradation of Lutein in Solution Under UV Light

Temperature (°C)ConditionHalf-life (t₁/₂) (h)
25Free Lutein in DMSO~1
25Nanoencapsulated Lutein>6
37Free Lutein in DMSO~1
37Nanoencapsulated Lutein~5

Data from a study on the photodegradation of lutein under UV light.[4]

Experimental Protocols

Protocol 1: General Procedure for Testing Thermal Stability of this compound

  • Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or THF) of a known concentration. To minimize degradation during preparation, work under dim light and use solvents containing an antioxidant like 0.1% BHT.

  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials with Teflon-lined caps.

  • Inert Atmosphere: Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing tightly.

  • Incubation: Place the vials in incubators or water baths set to the desired temperatures (e.g., 25°C, 40°C, 60°C). Include a control set of vials stored at -20°C or -80°C in the dark.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each temperature.

  • Analysis: Immediately analyze the concentration of this compound in each sample using a validated analytical method, such as HPLC-DAD.

  • Data Analysis: Plot the natural logarithm of the concentration versus time to determine if the degradation follows first-order kinetics. Calculate the degradation rate constant (k) and the half-life (t₁/₂ = 0.693/k) for each temperature.

Protocol 2: General Procedure for Testing Photostability of this compound

  • Solution Preparation and Aliquoting: Follow steps 1 and 2 from the thermal stability protocol. Use clear glass or quartz vials for light exposure.

  • Control Samples: Prepare a set of control samples by wrapping the vials completely in aluminum foil to protect them from light.

  • Light Exposure: Place the unwrapped and control vials in a photostability chamber with a controlled light source (e.g., a xenon lamp simulating sunlight or a specific wavelength UV lamp) and temperature.

  • Time Points: At specified time intervals, remove one exposed and one control vial.

  • Analysis: Analyze the this compound concentration in all samples by HPLC-DAD.

  • Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to determine the specific effect of light. Calculate the degradation rate and half-life under the specific light conditions.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Sample Preparation cluster_conditions Exposure Conditions cluster_analysis Analysis prep1 Prepare this compound Stock Solution prep2 Aliquot into Vials prep1->prep2 prep3 Purge with Inert Gas and Seal prep2->prep3 temp Thermal Stability (Different Temperatures, Dark) prep3->temp Incubate light Photostability (Controlled Light, Constant Temperature) prep3->light Incubate sampling Sample at Time Intervals temp->sampling light->sampling hplc HPLC-DAD Analysis sampling->hplc kinetics Kinetic Modeling (k, t½, Ea) hplc->kinetics

Caption: Workflow for this compound Stability Testing.

Factors_Affecting_Stability cluster_factors Degradation Factors cluster_products Degradation Products This compound This compound Stability Isomers Cis-Isomers This compound->Isomers Degrades to Oxidation Oxidation Products (Apocarotenoids, Epoxides) This compound->Oxidation Degrades to Light Light (UV, Blue Light) Light->this compound Promote Degradation Temp High Temperature Temp->this compound Promote Degradation Oxygen Oxygen Oxygen->this compound Promote Degradation pH Acidic pH pH->this compound Promote Degradation

Caption: Factors Influencing this compound Degradation.

References

Technical Support Center: Co-extraction of Interfering Compounds with Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lactucaxanthin. The following information addresses common issues related to the co-extraction of interfering compounds during the isolation of this compound from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering compounds co-extracted with this compound?

A1: this compound is a lipophilic xanthophyll found in green leafy vegetables. During solvent extraction, other lipophilic compounds are inevitably co-extracted. The most common interfering substances include:

  • Other Carotenoids: Structurally similar carotenoids are the most common contaminants. These include lutein, violaxanthin, neoxanthin, and β-carotene.[1]

  • Chlorophylls: As this compound is extracted from photosynthetic tissues, chlorophylls (a and b) are major contaminants that can interfere with spectroscopic analysis and biological assays.

  • Lipids and Fatty Acids: Neutral lipids and fatty acids are readily co-extracted and can complicate purification.[2]

  • Phytosterols: Plant sterols such as campesterol, stigmasterol, and β-sitosterol are also co-extracted.[1]

  • Tocopherols: α-tocopherol is another common lipophilic compound found in the extracts.[1]

Q2: Why is the purity of this compound important for my experiments?

A2: The purity of this compound is critical for obtaining accurate and reproducible results in biological assays. For instance, in a study investigating the anti-diabetic properties of this compound through the inhibition of α-amylase and α-glucosidase, a purity of 96% was used to ensure that the observed effects were attributable to this compound and not to interfering compounds.[3] Contaminants can lead to false positives or negatives, inaccurate IC50 values, and misinterpretation of the compound's bioactivity.

Q3: What are the primary methods for removing chlorophyll from a this compound extract?

A3: Chlorophyll is a significant interferent. The most common and effective method for its removal is saponification.[2][4] This process involves treating the extract with an alkali (e.g., potassium hydroxide or sodium hydroxide), which hydrolyzes the ester bonds in chlorophyll, converting it into water-soluble chlorophyllin that can be easily separated from the lipophilic this compound.[4] Other methods include using strong basic resins or specialized liquid-liquid extraction techniques.[5][6]

Q4: Can I selectively extract this compound to minimize co-extraction of other carotenoids?

A4: Due to the structural similarity of carotenoids, achieving highly selective solvent extraction is challenging. However, the choice of solvent can influence the extraction efficiency of different carotenoids. For instance, acetone is effective for extracting a broad range of carotenoids.[7] To isolate this compound from other carotenoids, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are necessary after the initial extraction.

Troubleshooting Guides

Issue 1: My this compound extract is dark green, indicating high chlorophyll contamination.
  • Cause: Inefficient removal of chlorophyll during the initial extraction and purification steps.

  • Solution: Saponification. This is the most effective method to remove chlorophyll. A detailed protocol is provided below. The principle is to hydrolyze chlorophyll into water-soluble compounds, allowing for their separation from the lipid-soluble this compound.

  • Troubleshooting Saponification:

    • Incomplete reaction: Ensure the alkali concentration and reaction time are sufficient. Mild saponification may not remove all chlorophyll.

    • Degradation of this compound: Avoid excessive heat and exposure to light and oxygen during the process, as carotenoids are sensitive to these conditions.

Issue 2: HPLC analysis shows co-eluting peaks with my this compound peak.
  • Cause: Co-extraction of structurally similar carotenoids (e.g., lutein, zeaxanthin) that are not fully resolved by the current HPLC method.

  • Solution: Optimization of HPLC conditions.

    • Mobile Phase Gradient: Implement a gradient elution to improve the separation of carotenoids with different polarities. Common mobile phases include mixtures of acetonitrile, methanol, water, and ethyl acetate.[8]

    • Column Selection: Use a C30 column, which is specifically designed for carotenoid separations and provides better resolution of isomers and structurally similar compounds compared to standard C18 columns.

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to enhance peak resolution.[8]

Issue 3: Low yield of this compound after purification.
  • Cause: Degradation of this compound during extraction and purification, or inefficient extraction from the plant matrix.

  • Solution:

    • Protection from Degradation: Carotenoids are susceptible to degradation by light, heat, and acid. Work in low light conditions, use amber glassware, and avoid high temperatures and acidic conditions. The addition of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidative degradation.[1]

    • Efficient Extraction: Ensure the plant material is thoroughly homogenized to break down cell walls. A combination of solvents, such as acetone, ethanol, and hexane, can improve extraction efficiency.[1]

Quantitative Data

Table 1: Co-extraction of Lipophilic Compounds with this compound from Goat's Beard (Aruncus dioicus var. kamtschaticus)

CompoundConcentration (µg/g Fresh Weight)
This compound 45.42 ± 0.80
Lutein65.30 ± 4.87
β-CaroteneNot specified
ViolaxanthinNot specified
NeoxanthinNot specified
α-TocopherolNot specified
Campesterol3.53 ± 0.20
Stigmasterol65.30 ± 4.87
β-Sitosterol89.54 ± 2.46

Data sourced from a study on the lipophilic metabolites of goat's beard.[1]

Experimental Protocols

Protocol 1: Extraction of Lipophilic Metabolites (including this compound)
  • Source Material: Fresh green leafy vegetables (e.g., lettuce, goat's beard).

  • Procedure:

    • Homogenize 2 g of fresh plant material in a 50 mL Falcon tube.

    • Add 25 mL of extraction solvent (acetone:ethanol:cyclohexane in a 1:1:2 ratio) containing 0.1% (w/v) butylated hydroxytoluene (BHT).

    • Sonicate the mixture for 10 minutes.

    • Shake vigorously for 2 minutes.

    • Filter the mixture under vacuum.

    • Re-extract the remaining solid pellet with 20 mL of the extraction solvent to ensure complete extraction.

    • Combine the filtrates for further purification.

This protocol is adapted from a method used for extracting lipophilic metabolites from goat's beard and lettuce.[1]

Protocol 2: Saponification for Chlorophyll Removal
  • Objective: To remove chlorophyll and interfering lipids from the crude extract.

  • Procedure:

    • Evaporate the solvent from the crude extract under a stream of nitrogen.

    • Redissolve the residue in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add an equal volume of 10% (w/v) potassium hydroxide in methanol.

    • Incubate the mixture in the dark at room temperature for 2-4 hours (or overnight for complete saponification).

    • After incubation, add an equal volume of water and extract the non-saponifiable fraction (containing this compound) with a non-polar solvent such as hexane or diethyl ether.

    • Repeat the extraction three times.

    • Wash the combined organic phases with water to remove any remaining alkali and water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the purified this compound-rich extract.

This is a general saponification protocol for carotenoid purification.[2]

Protocol 3: HPLC Analysis of this compound
  • Objective: To assess the purity of the this compound extract and quantify its concentration.

  • Instrumentation: A standard HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • Column: A C30 reverse-phase column is recommended for optimal separation of carotenoids.

  • Mobile Phase: A gradient elution is typically used. For example:

    • Solvent A: Methanol/water (95:5, v/v)

    • Solvent B: Methyl-tert-butyl ether (MTBE)

    • Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more non-polar carotenoids.

  • Detection: Monitor the eluent at the maximum absorption wavelength for this compound (approximately 422, 446, and 476 nm in ethanol).

  • Quantification: Use an external standard of purified this compound to create a calibration curve for accurate quantification.

This is a general HPLC method for carotenoid analysis; specific parameters may need to be optimized for your system and sample.

Visualizations

Experimental_Workflow cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_analysis Step 3: Analysis plant_material Plant Material (e.g., Lettuce) homogenization Homogenization plant_material->homogenization solvent_extraction Solvent Extraction (Acetone/Ethanol/Hexane + BHT) homogenization->solvent_extraction crude_extract Crude Lipophilic Extract solvent_extraction->crude_extract Filtration saponification Saponification (KOH in Methanol) crude_extract->saponification liquid_liquid_extraction Liquid-Liquid Extraction (Hexane/Water) saponification->liquid_liquid_extraction purified_extract Purified Extract liquid_liquid_extraction->purified_extract Evaporation hplc_analysis HPLC Analysis (C30 Column) purified_extract->hplc_analysis quantification Purity Assessment & Quantification hplc_analysis->quantification

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Troubleshooting_Logic cluster_problem1 Problem: High Chlorophyll Content cluster_problem2 Problem: Co-eluting Peaks cluster_problem3 Problem: Low Yield start Initial Extract Analysis problem1 Dark Green Extract? start->problem1 problem2 Co-eluting Peaks in HPLC? start->problem2 problem3 Low Yield? start->problem3 solution1 Perform Saponification problem1->solution1 Yes check1 Re-analyze Purity solution1->check1 end Pure this compound check1->end Purity Acceptable solution2 Optimize HPLC Method (Gradient, C30 Column) problem2->solution2 Yes check2 Improved Resolution? solution2->check2 check2->end Resolution Acceptable solution3 Protect from Degradation (Low light, BHT) Optimize Extraction problem3->solution3 Yes check3 Re-assess Yield solution3->check3 check3->end Yield Acceptable

Caption: Troubleshooting logic for common issues in this compound purification.

References

Technical Support Center: Optimization of Ultrasonic-Assisted Extraction of Carotenoids from Lettuce

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ultrasonic-assisted extraction (UAE) of carotenoids from lettuce (Lactuca sativa).

Frequently Asked Questions (FAQs)

Q1: What are the major carotenoids found in lettuce?

A1: The primary carotenoids in lettuce are lutein and β-carotene.[1][2][3] Minor carotenoids such as neoxanthin, violaxanthin, and the lettuce-specific lactucaxanthin are also present.[1][2]

Q2: What is the expected yield of carotenoids from lettuce?

A2: The concentration of carotenoids in lettuce varies depending on the variety, cultivation conditions, and developmental stage.[1][3][4] For fresh lettuce, β-carotene concentrations can range from approximately 2.27 to 6.83 mg/100g, and lutein can range from 3.06 to 8.58 mg/100g.[1]

Q3: Which solvent system is recommended for the UAE of carotenoids from lettuce?

A3: A mixture of solvents is generally most effective for extracting the range of carotenoids present in plant tissues.[5] A common and effective combination is a mixture of hexane and acetone (e.g., 60:40 v/v).[6] For a greener approach, ethyl lactate has shown higher extraction yields for carotenoids from tomato waste compared to conventional solvents like acetone and hexane.[7]

Q4: Can I use a single solvent for extraction?

A4: While a single solvent can be used, it may not be optimal for extracting all carotenoids due to their varying polarities. Acetone is effective for more polar carotenoids, while hexane is better for non-polar ones.[5] Using a combination of solvents is generally recommended to broaden the extraction efficiency.

Q5: How does ultrasonic power affect carotenoid extraction?

A5: Increasing ultrasonic power can enhance extraction efficiency by improving cavitation, which disrupts plant cell walls.[7] However, excessive power can generate free radicals and heat, leading to the degradation of sensitive carotenoids.[8][9] It is crucial to optimize the power to a level that maximizes yield without causing degradation. For instance, in the UAE of flavonoids from a type of lettuce, a power of around 400 W was found to be optimal.[10]

Q6: What is the impact of temperature on the UAE of carotenoids?

A6: Higher temperatures can increase solvent penetration and diffusion rates, but carotenoids are heat-sensitive.[11] Temperatures above 50-60°C can cause significant degradation.[11] For tomato waste, an optimal temperature of 65°C was identified when using a protective green solvent.[12][13] A lower temperature range of 30-50°C is often a good starting point for optimization.

Q7: How long should the ultrasonic extraction be performed?

A7: Extraction time is a critical parameter. Initially, the yield increases with time. However, prolonged exposure to ultrasonic waves can lead to carotenoid degradation.[11] Optimal times are often relatively short, for example, an extraction time of 12 minutes was found to be optimal for carotenoids from tomato waste.[12][13]

Troubleshooting Guide

Issue: Low Carotenoid Yield

  • Question: My carotenoid yield is consistently lower than expected. What are the possible causes?

    • Answer:

      • Inadequate Cell Disruption: Ensure the lettuce tissue is properly homogenized or powdered before extraction. The efficiency of UAE relies on the solvent accessing the intracellular contents.

      • Suboptimal Solvent Choice: The polarity of your solvent may not be suitable for the target carotenoids. Try a combination of polar and non-polar solvents, such as hexane/acetone.

      • Incorrect Solid-to-Liquid Ratio: A very high solid-to-liquid ratio can lead to incomplete extraction. A common starting point is 1:10 to 1:30 (g/mL). For a type of lettuce, a ratio of approximately 1:25 was found to be optimal for flavonoid extraction.[10]

      • Insufficient Ultrasonic Power or Time: The applied ultrasonic energy may not be enough to effectively disrupt the cell walls. Gradually increase the power and extraction time, but monitor for degradation.

Issue: Degradation of Carotenoids (e.g., color fading of the extract)

  • Question: My extract loses its characteristic yellow-orange color quickly, suggesting carotenoid degradation. How can I prevent this?

    • Answer:

      • Excessive Heat: High temperatures generated during sonication can degrade carotenoids.[8][9] Use an ultrasonic bath with a cooling system or perform the extraction in an ice bath.

      • Light and Oxygen Exposure: Carotenoids are sensitive to light and oxidation.[8][9] Conduct the extraction in amber-colored glassware or a dark room, and consider flushing the extraction vessel with nitrogen to create an inert atmosphere.

      • Prolonged Extraction Time: Extended exposure to ultrasonic waves can cause degradation. Optimize for the shortest effective extraction time.

      • Acidic Conditions: The presence of acids can degrade carotenoids.[8][9] Ensure the pH of your sample and solvent system is near neutral.

Issue: Inconsistent Results

  • Question: I am getting significant variations in my extraction yields between replicate samples. What could be the reason?

    • Answer:

      • Inhomogeneous Sample: Ensure your lettuce sample is thoroughly homogenized to a uniform consistency before taking aliquots for extraction.

      • Inconsistent Positioning in Ultrasonic Bath: The intensity of ultrasonic waves can vary at different points in the bath. Place your extraction vessel in the same position for each run.

      • Fluctuations in Temperature: Monitor and control the temperature of the ultrasonic bath, as temperature variations can affect extraction efficiency.

      • Solvent Evaporation: Use a sealed extraction vessel to prevent solvent evaporation during sonication, which would alter the solid-to-liquid ratio.

Data Presentation

Table 1: Optimized UAE Parameters for Carotenoids from Various Plant Sources

ParameterTomato WasteRhodopseudomonas faecalisPassion Fruit Peels
Ultrasonic Power 210 W187 WNot specified
Temperature 65 °C20 °C47 °C
Extraction Time 12 min4.5 min39 min
Solid-to-Liquid Ratio 1:20 (g/v)1:1 (mg/mL)30:100 (g/mL)
Solvent System Choline chloride:1,3-butanediol (1:5)n-hexane:Methanol (5:1)Olive oil
Reference [12][13][14][11]

Note: These parameters are for different plant materials and should be used as a starting point for the optimization of carotenoid extraction from lettuce.

Table 2: Carotenoid Content in Different Lettuce Varieties (Fresh Weight)

CarotenoidConcentration Range (mg/100g)Reference
β-carotene 2.27 - 6.83[1][15]
Lutein 3.06 - 8.58[1][15]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction (UAE) of Carotenoids from Lettuce
  • Sample Preparation:

    • Wash fresh lettuce leaves thoroughly with deionized water and pat dry.

    • Freeze-dry the leaves and then grind them into a fine powder using a mortar and pestle or a grinder. Store the powder at -20°C in the dark.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered lettuce into a 50 mL amber-colored centrifuge tube.

    • Add 25 mL of a hexane:acetone (60:40 v/v) solvent mixture to the tube.

    • Place the tube in an ultrasonic bath equipped with a temperature controller. Position the tube consistently in the bath.

    • Sonicate the sample at a specified power (e.g., 400 W) and temperature (e.g., 30°C) for a specific duration (e.g., 15 minutes).

    • After sonication, centrifuge the mixture at 5000 rpm for 10 minutes at 4°C.

    • Carefully decant the supernatant into a clean amber-colored flask.

    • Repeat the extraction process on the pellet with another 25 mL of the solvent mixture to ensure complete extraction.

    • Combine the supernatants.

  • Post-Extraction Processing:

    • Evaporate the solvent from the combined supernatant using a rotary evaporator at a temperature below 40°C.

    • Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., acetone or the HPLC mobile phase) for analysis.

    • Filter the re-dissolved extract through a 0.45 µm syringe filter into an HPLC vial.

Protocol 2: Quantification of Carotenoids by HPLC
  • Instrumentation:

    • A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.

    • A C30 reverse-phase column is recommended for carotenoid separation.[15]

  • Chromatographic Conditions (Example): [15]

    • Mobile Phase A: Methanol:Water (75:25 v/v)

    • Mobile Phase B: Ethyl Acetate

    • Gradient Elution:

      • 0 min: 83% A

      • 10 min: 70% A

      • 25 min: 70% A

      • 30 min: 20% A

      • 35 min: 100% B

      • 40 min: 100% B

      • 50 min: 83% A

      • 55 min: 83% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 454 nm

  • Quantification:

    • Prepare standard solutions of β-carotene and lutein of known concentrations.

    • Generate a calibration curve by injecting the standards and plotting peak area against concentration.

    • Identify and quantify the carotenoids in the lettuce extract by comparing their retention times and UV-Vis spectra with the standards and using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Ultrasonic-Assisted Extraction cluster_analysis Analysis prep1 Fresh Lettuce Leaves prep2 Washing & Drying prep1->prep2 prep3 Freeze-Drying prep2->prep3 prep4 Grinding to Powder prep3->prep4 ext1 Weighing & Solvent Addition prep4->ext1 ext2 Sonication ext1->ext2 ext3 Centrifugation ext2->ext3 ext4 Supernatant Collection ext3->ext4 ext5 Re-extraction of Pellet ext3->ext5 ext6 Pooling Supernatants ext4->ext6 ext5->ext4 ana1 Solvent Evaporation ext6->ana1 ana2 Re-dissolving & Filtering ana1->ana2 ana3 HPLC-PDA Analysis ana2->ana3 ana4 Quantification ana3->ana4

Caption: Experimental workflow for UAE of carotenoids from lettuce.

troubleshooting_workflow rect_node rect_node start Low Carotenoid Yield? q1 Is sample homogenized? start->q1 q2 Is solvent system optimal? q1->q2 Yes a1_yes Homogenize sample to a fine powder q1->a1_yes No q3 Is solid:liquid ratio adequate? q2->q3 Yes a2_yes Use a hexane/acetone mixture q2->a2_yes No q4 Is there degradation? q3->q4 Yes a3_yes Increase solvent volume (e.g., 1:25 g/mL) q3->a3_yes No q5 Is extraction temp too high? q4->q5 Yes end Re-evaluate yield q4->end No a1_yes->q2 a2_yes->q3 a3_yes->q4 a4_yes Check for color fading q6 Is there light/O2 exposure? q5->q6 No a5_yes Use cooling bath (target < 40°C) q5->a5_yes Yes q7 Is extraction time too long? q6->q7 No a6_yes Use amber vials & consider N2 flush q6->a6_yes Yes a7_yes Reduce sonication time q7->a7_yes Yes q7->end No a5_yes->q6 a6_yes->q7 a7_yes->end

Caption: Troubleshooting workflow for low carotenoid yield.

References

Technical Support Center: Enhancing the Shelf-Life of Lactucaxanthin-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding methods to increase the shelf-life of products containing lactucaxanthin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which products is it commonly found?

A1: this compound is a xanthophyll, a type of carotenoid pigment. It is notably found in lettuce (Lactuca sativa) and contributes to its nutritional profile.[1][2][3] While present in various lettuce cultivars, its concentration can vary.[1]

Q2: What are the primary factors that lead to the degradation of this compound?

A2: Like other carotenoids, this compound is susceptible to degradation from several environmental factors. The primary drivers of degradation are exposure to light, elevated temperatures, oxygen, and unfavorable pH conditions. These factors can induce oxidation and isomerization, leading to a loss of color and biological activity.

Q3: Are there general strategies to improve the shelf-life of this compound-containing products?

A3: Yes, several strategies can be employed to enhance the stability of carotenoids such as this compound. These include:

  • Encapsulation: This technique involves entrapping the this compound molecules within a protective matrix, shielding them from environmental factors.

  • Use of Antioxidants: Adding antioxidants to the product formulation can help to quench free radicals and inhibit oxidative degradation.

  • Controlled Atmosphere Storage: For products like fresh lettuce, modifying the storage atmosphere by reducing oxygen and increasing carbon dioxide can slow down degradation processes.[4][5]

  • Light and Temperature Control: Storing products in dark and refrigerated conditions is a fundamental approach to preserving carotenoid content.[5][6]

Q4: Is there a recommended pH range for maintaining this compound stability?

A4: While specific data for this compound is limited, studies on other xanthophylls like lutein suggest that a neutral to slightly acidic pH (around 6-7) is generally favorable for stability. Extreme pH values, both acidic and alkaline, can accelerate degradation.[7]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound During Experimental Analysis
Symptom Potential Cause Suggested Solution
Loss of color in the sample during extraction and preparation.Photo-oxidation: Exposure to light.Work under subdued or yellow light. Use amber glassware or wrap containers in aluminum foil.
Thermal Degradation: High temperatures during sample processing.Keep samples on ice during preparation. If solvent evaporation is necessary, use a gentle stream of nitrogen at a low temperature (e.g., below 40°C).
Oxidation: Presence of oxygen.De-gas solvents with an inert gas like nitrogen or argon before use. Add an antioxidant such as Butylated Hydroxytoluene (BHT) at a concentration of 0.1% to the extraction solvents.
Inconsistent results in HPLC analysis.On-column degradation: Interaction with the stationary phase.For reversed-phase HPLC, consider adding a small amount of a modifier like triethylamine (TEA) to the mobile phase to mask active silanol groups on the column.
Sample instability in the autosampler: Degradation while waiting for injection.Use a cooled autosampler if available. Prepare samples immediately before analysis or store them in the autosampler for the shortest possible time.
Issue 2: Poor Shelf-Life of a this compound-Enriched Formulation
Symptom Potential Cause Suggested Solution
The product loses its characteristic color and antioxidant activity faster than expected.Inadequate protection from oxygen: Permeable packaging or headspace oxygen.Consider packaging under a modified atmosphere with reduced oxygen content. Use packaging materials with low oxygen permeability.
Ineffective antioxidant system: The chosen antioxidant is not optimal or is used at an incorrect concentration.Experiment with different types of antioxidants (e.g., ascorbic acid, tocopherols) or combinations to find synergistic effects. Optimize the antioxidant concentration through a dose-response study.
Unfavorable formulation matrix: The pH or other components of the formulation may be promoting degradation.Adjust the pH of the formulation to be as close to neutral as possible. Evaluate the interaction of other ingredients with this compound.
Processing-induced degradation: High temperatures or shear forces during manufacturing.Optimize processing parameters to minimize heat exposure and mechanical stress on the this compound molecules.

Quantitative Data Summary

Table 1: Effect of Temperature on the Stability of Lutein

Temperature (°C)Half-life in Sunflower Oil (days)Half-life in Rice Bran Oil (days)
4659247
2015585
Source: Adapted from literature on lutein stability.[8]

Table 2: Degradation Kinetics of Chlorophyll in Leafy Greens (First-Order Kinetics)

VegetableTemperature (°C)Degradation Rate Constant (k) (1/day)
Lettuce50.04
100.08
200.25
Spinach50.05
100.11
200.35
Source: Adapted from comparative kinetics studies on leafy vegetables.[9][10]

Experimental Protocols

Protocol 1: Encapsulation of a this compound-Rich Lettuce Extract by Spray Drying

This protocol provides a general method for encapsulating a carotenoid-rich extract from lettuce. Optimization will be required for specific applications.

1. Preparation of the Emulsion: a. Prepare a solution of the wall material. A common choice is a 20% (w/v) solution of maltodextrin in distilled water. Other materials like gum arabic or whey protein isolate can also be used. b. Prepare a this compound-rich extract from lettuce using a suitable solvent (e.g., a mixture of acetone and ethanol). c. Disperse the lettuce extract into the wall material solution to create an oil-in-water emulsion. The ratio of extract (core material) to wall material can be varied, but a starting point is 1:4 (w/w). d. Homogenize the mixture using a high-speed homogenizer to reduce the droplet size and create a stable emulsion.

2. Spray Drying: a. Use a laboratory-scale spray dryer. b. Set the inlet temperature to a range of 160-180°C. c. Adjust the feed pump to maintain an outlet temperature of 80-90°C. d. The atomization pressure can be set according to the manufacturer's instructions. e. Collect the resulting powder from the cyclone.

3. Characterization: a. Determine the encapsulation efficiency by measuring the total and surface this compound content. b. Analyze the particle size and morphology of the microcapsules using techniques like laser diffraction and scanning electron microscopy. c. Conduct a shelf-life study of the encapsulated powder under different storage conditions (e.g., varying temperature and humidity) and compare it to the non-encapsulated extract.

Protocol 2: Controlled Atmosphere Storage of this compound-Containing Lettuce

This protocol outlines the conditions for storing fresh lettuce to preserve its carotenoid content.

1. Sample Preparation: a. Harvest fresh lettuce at optimal maturity.[11] b. Wash and gently dry the leaves. The lettuce can be stored as whole heads or fresh-cut.

2. Storage Conditions: a. Place the lettuce in a controlled atmosphere chamber or use modified atmosphere packaging (MAP). b. Maintain a low temperature, ideally between 0°C and 4°C.[5][12][13] c. Control the gas composition. A typical atmosphere for lettuce is 1-3% O₂ and 5-10% CO₂.[5] d. Maintain a high relative humidity (around 95%) to prevent wilting.[11]

3. Analysis: a. At regular intervals during the storage period, remove samples for analysis. b. Measure the this compound content using HPLC. c. Assess other quality parameters such as color, texture, and overall visual appearance. d. Compare the results to control samples stored in normal air.

Visualizations

cluster_degradation This compound Degradation Pathway cluster_factors Influencing Factors This compound This compound DegradationProducts Degradation Products (e.g., apocarotenoids) This compound->DegradationProducts Oxidation, Isomerization Light Light Light->this compound Temperature Temperature Temperature->this compound Oxygen Oxygen Oxygen->this compound pH pH pH->this compound

Caption: Factors influencing the degradation of this compound.

cluster_workflow Experimental Workflow for Stability Testing A Prepare this compound Product B Divide into Treatment Groups (e.g., different antioxidants, packaging) A->B C Store under Controlled Conditions (Temperature, Light, Humidity) B->C D Sample at Time Intervals (t=0, t=1, t=2, ...) C->D E Analyze this compound Content (HPLC) D->E F Determine Degradation Kinetics E->F

Caption: Workflow for assessing the stability of this compound.

cluster_troubleshooting Troubleshooting Logic for Product Instability start Product Shows Rapid Degradation check_env Are Storage Conditions (Light, Temp) Optimal? start->check_env check_o2 Is Packaging Protecting from Oxygen? check_env->check_o2 Yes adjust_storage Adjust Storage Conditions check_env->adjust_storage No check_formulation Is the Formulation (pH, Antioxidants) Optimized? check_o2->check_formulation Yes improve_packaging Improve Packaging/Use MAP check_o2->improve_packaging No check_formulation->start Yes (Investigate other factors) reformulate Reformulate Product check_formulation->reformulate No retest Retest Shelf-Life adjust_storage->retest improve_packaging->retest reformulate->retest

Caption: A logical approach to troubleshooting this compound instability.

References

Validation & Comparative

Lactucaxanthin and Lutein: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of carotenoids, both lactucaxanthin and lutein are recognized for their potential health benefits, including their roles as antioxidants. This guide provides a comparative overview of the antioxidant activity of this compound and lutein, drawing upon available experimental data. It is important to note that while extensive research exists for lutein, data on the specific in vitro antioxidant capacity of isolated this compound is less abundant, with many studies focusing on extracts of this compound-containing plants like lettuce (Lactuca sativa).

Quantitative Antioxidant Activity

Direct comparative studies measuring the antioxidant activity of purified this compound and lutein in standardized assays are limited in the current scientific literature. However, data from individual studies on lutein and plant extracts containing this compound provide some insights.

The following table summarizes available data on the antioxidant capacity of lutein. Due to the lack of specific IC50 or TEAC values for purified this compound from DPPH and ABTS assays in the search results, a direct quantitative comparison is not possible at this time. One study on a lettuce seed extract, which contains this compound among other compounds, reported a DPPH IC50 of 1.74 mg/mL[1]. Another study on an aqueous extract of Ulva lactuca (sea lettuce) showed a DPPH IC50 value of 0.09 mg/mL[2]. These values for extracts are not directly comparable to the activity of the pure compound.

CompoundAssayIC50 / ActivitySource
LuteinDPPH Radical Scavenging35 µg/mL[3][4][Sindhu et al., 2010]
LuteinABTS Radical Scavenging100 µg/mL inhibited 29.4%[3][Sindhu et al., 2010]
LuteinSuperoxide Radical Scavenging21 µg/mL[3][4][Sindhu et al., 2010]
LuteinHydroxyl Radical Scavenging1.75 µg/mL[3][4][Sindhu et al., 2010]
LuteinNitric Oxide Radical Scavenging3.8 µg/mL[3][4][Sindhu et al., 2010]
LuteinLipid Peroxidation Inhibition2.2 µg/mL[3][4][Sindhu et al., 2010]

Note: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions. IC50 represents the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.

An in vivo study on diabetic rats suggested that this compound exhibits better antioxidant properties than lutein by augmenting the activity of antioxidant enzymes in the retina[5]. However, this was an in vivo animal study and the results may not directly translate to in vitro antioxidant capacity.

Mechanisms of Antioxidant Action

Lutein: Lutein exerts its antioxidant effects through various mechanisms. It is a potent scavenger of reactive oxygen species (ROS), such as singlet oxygen and lipid peroxy radicals[6]. Its unique structure, with conjugated double bonds and hydroxyl groups, allows it to effectively donate electrons to neutralize free radicals[6]. Furthermore, lutein can activate the nuclear factor erythroid 2–related factor 2 (Nrf2) signaling pathway[6]. This pathway upregulates the expression of several antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby enhancing the endogenous antioxidant defense system[6].

This compound: The precise signaling pathways of this compound's antioxidant activity are not as extensively characterized as those of lutein. However, studies suggest that it functions by enhancing the activity of key antioxidant enzymes. In a study on diabetic rats, this compound administration was shown to increase the activity of antioxidant enzymes, thereby reducing oxidative stress markers like protein carbonylation and lipid peroxidation[7].

Signaling and Experimental Workflow Diagrams

Antioxidant Signaling Pathway of Lutein

lutein_nrf2_pathway cluster_nrf2 Nrf2 Activation Lutein Lutein Keap1 Keap1 Lutein->Keap1 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1 induces dissociation Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (HO-1, SOD, Catalase) ARE->AntioxidantEnzymes promotes transcription AntioxidantEnzymes->ROS neutralizes CellularProtection Cellular Protection AntioxidantEnzymes->CellularProtection leads to

Caption: Lutein's activation of the Nrf2 antioxidant pathway.

General Antioxidant Mechanism of this compound

lactucaxanthin_antioxidant_mechanism This compound This compound AntioxidantEnzymes Increased Activity of Antioxidant Enzymes (e.g., SOD, GPx, CAT) This compound->AntioxidantEnzymes augments OxidativeStress Reduced Oxidative Stress (Lower Lipid Peroxidation & Protein Carbonylation) AntioxidantEnzymes->OxidativeStress leads to CellularProtection Cellular Protection OxidativeStress->CellularProtection results in

Caption: this compound's proposed mechanism of antioxidant action.

DPPH Radical Scavenging Assay Workflow

dpph_workflow start Start prep_dpph Prepare DPPH working solution (e.g., 0.1 mM in methanol) start->prep_dpph mix Mix sample/control with DPPH solution prep_dpph->mix prep_sample Prepare sample and positive control (e.g., Ascorbic Acid) at various concentrations prep_sample->mix incubate Incubate in the dark (e.g., 30 minutes) mix->incubate measure Measure absorbance at ~517 nm incubate->measure calculate Calculate % inhibition and determine IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS Radical Cation Decolorization Assay Workflow

abts_workflow start Start prep_abts Prepare ABTS radical cation (ABTS•+) solution by reacting ABTS with potassium persulfate start->prep_abts incubate_abts Incubate ABTS solution in the dark (12-16 hours) prep_abts->incubate_abts adjust_abs Dilute ABTS•+ solution to an absorbance of ~0.7 at 734 nm incubate_abts->adjust_abs mix Add sample/control to diluted ABTS•+ solution adjust_abs->mix prep_sample Prepare sample and positive control (e.g., Trolox) at various concentrations prep_sample->mix measure Measure absorbance at 734 nm after a set time (e.g., 6 minutes) mix->measure calculate Calculate % inhibition and determine TEAC or IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS antioxidant assay.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

1. Reagent Preparation:

  • DPPH Stock Solution: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol[8].

  • DPPH Working Solution: Dilute the stock solution to a final concentration that gives an absorbance of approximately 1.0-1.2 at 517 nm[9]. This solution should be freshly prepared and protected from light[8].

2. Sample and Standard Preparation:

  • Prepare a series of dilutions of the test compound (this compound or lutein) in a suitable solvent.

  • Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, to be used as a positive control[8].

3. Assay Procedure:

  • To a microplate well or a cuvette, add a small volume of the sample or standard solution (e.g., 50 µL)[10].

  • Add a larger volume of the DPPH working solution (e.g., 450 µL) and mix thoroughly[10].

  • Include a blank control containing only the solvent and the DPPH solution[8].

  • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes)[8][9].

4. Measurement and Calculation:

  • Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader[11].

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    where Abs_control is the absorbance of the blank control and Abs_sample is the absorbance of the test sample[11].

  • The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations[10].

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

1. Reagent Preparation:

  • ABTS Radical Cation (ABTS•+) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate[12][13]. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical[12][14].

  • ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm[14].

2. Sample and Standard Preparation:

  • Prepare a series of dilutions of the test compound in a suitable solvent.

  • Prepare a series of dilutions of a standard antioxidant, such as Trolox, to be used as a positive control for calculating the Trolox Equivalent Antioxidant Capacity (TEAC)[15].

3. Assay Procedure:

  • Add a small volume of the sample or standard solution to a larger volume of the diluted ABTS•+ working solution[14].

  • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes)[14].

4. Measurement and Calculation:

  • Measure the absorbance of the solutions at 734 nm[15].

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay.

  • The antioxidant activity can be expressed as the IC50 value or as the Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Conclusion

Lutein is a well-established antioxidant with a considerable body of research detailing its free-radical scavenging capabilities and its role in modulating cellular antioxidant defenses through the Nrf2 pathway. While this compound is also suggested to possess significant antioxidant properties, particularly through the enhancement of endogenous antioxidant enzyme activity, there is a clear need for further research to quantify its in vitro antioxidant capacity using standardized assays like DPPH and ABTS. Such studies would enable a more direct and quantitative comparison with lutein and other carotenoids, providing a clearer picture of its potential as a nutraceutical and therapeutic agent. Researchers in drug development and related fields are encouraged to pursue these investigations to fully elucidate the antioxidant potential of this compound.

References

A Comparative Analysis of the Anti-Diabetic Effects of Lactucaxanthin and Acarbose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-diabetic properties of Lactucaxanthin, a naturally occurring carotenoid, and Acarbose, a well-established synthetic drug. The following sections detail their mechanisms of action, present comparative experimental data, and outline the methodologies employed in key studies.

Mechanism of Action: Inhibition of Carbohydrate Digestion

Both this compound and Acarbose exert their primary anti-diabetic effects by inhibiting key enzymes responsible for the digestion of carbohydrates in the small intestine. By targeting α-amylase and α-glucosidase, these compounds delay the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose.[1] This action effectively blunts the sharp increase in post-meal blood glucose levels, a critical factor in the management of type 2 diabetes.[2][3]

Acarbose is a competitive and reversible inhibitor of both pancreatic α-amylase and intestinal α-glucosidase enzymes.[2] Its mechanism is localized to the gastrointestinal tract, with minimal systemic absorption.[2] Similarly, studies have demonstrated that this compound, isolated from lettuce (Lactuca sativa), also inhibits α-amylase and α-glucosidase.[1]

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes Carbohydrates [label="Dietary Complex\nCarbohydrates (Starch)", fillcolor="#4285F4"]; Oligosaccharides [label="Oligosaccharides", fillcolor="#4285F4"]; Glucose [label="Glucose", fillcolor="#4285F4"]; Absorption [label="Glucose Absorption\n(Small Intestine)", fillcolor="#34A853"]; Bloodstream [label="Increased Postprandial\nBlood Glucose", fillcolor="#EA4335"]; Inhibitors [label="this compound\nor Acarbose", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AlphaAmylase [label="Pancreatic\nα-Amylase", shape=enzyme, fillcolor="#5F6368", peripheries=2]; AlphaGlucosidase [label="Intestinal\nα-Glucosidase", shape=enzyme, fillcolor="#5F6368", peripheries=2];

// Edges Carbohydrates -> AlphaAmylase [dir=none]; AlphaAmylase -> Oligosaccharides [label="Digestion"]; Oligosaccharides -> AlphaGlucosidase [dir=none]; AlphaGlucosidase -> Glucose [label="Digestion"]; Glucose -> Absorption; Absorption -> Bloodstream; Inhibitors -> AlphaAmylase [arrowhead=tee, label="Inhibition"]; Inhibitors -> AlphaGlucosidase [arrowhead=tee, label="Inhibition"]; } Caption: Inhibition of α-amylase and α-glucosidase by this compound and Acarbose.

Comparative Efficacy: In Vitro and In Vivo Data

Experimental data from in vitro enzyme inhibition assays and in vivo studies using diabetic rat models provide a basis for comparing the anti-diabetic potency of this compound and Acarbose.

In Vitro Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for comparing the inhibitory potential of compounds against a specific enzyme. The lower the IC50 value, the more potent the inhibitor.

Compoundα-Amylase IC50α-Glucosidase IC50Reference
This compound 435.5 µg/mL1.84 mg/mL[1]
Acarbose 2.5 µg/mL16.19 µg/mL[1]
52.2 µg/mL-[2]
0.258 mg/mL0.28 mg/mL[4]

Note: IC50 values for Acarbose can vary depending on the specific assay conditions and enzyme source.[5]

In Vivo Anti-Diabetic Effects in Streptozotocin (STZ)-Induced Diabetic Rats

Streptozotocin is a chemical agent used to induce diabetes in animal models by destroying the insulin-producing beta cells of the pancreas.

Treatment GroupInitial Blood Glucose (mg/dL)Final Blood Glucose (mg/dL)% ReductionReference
Diabetic Control ~572.2 ± 30.5--[1]
This compound-fed Diabetic Rats -239.4 ± 18.2~58%[1]
Acarbose-treated Diabetic Rats (Starch Loading) ElevatedSignificantly Reduced-[2]
Acarbose-treated Diabetic Rats (Chronic) ElevatedSignificantly Reduced-[6]

Note: Direct percentage reduction for acarbose in the same study design as this compound was not available. However, multiple studies confirm its significant blood glucose-lowering effect in STZ-induced diabetic rats.[2][6]

Experimental Protocols

This compound Extraction and Purification from Lactuca sativa

A detailed protocol for the extraction and purification of this compound from lettuce involves several key steps. Fresh lettuce leaves are first homogenized and extracted with an organic solvent mixture, such as acetone and methanol. The crude extract is then partitioned with a non-polar solvent like petroleum ether to separate the carotenoids. Further purification is achieved through column chromatography using silica gel, followed by identification and purity confirmation using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

In Vitro α-Amylase and α-Glucosidase Inhibition Assays

The inhibitory activity of this compound and Acarbose against α-amylase and α-glucosidase is determined using colorimetric assays.

dot digraph "In_Vitro_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853"]; prepare_reagents [label="Prepare Enzyme, Substrate,\nand Inhibitor Solutions", fillcolor="#4285F4"]; incubate [label="Incubate Enzyme with\nInhibitor (this compound or Acarbose)", fillcolor="#FBBC05", fontcolor="#202124"]; add_substrate [label="Add Substrate to\nInitiate Reaction", fillcolor="#4285F4"]; incubate_reaction [label="Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; stop_reaction [label="Stop Reaction", fillcolor="#EA4335"]; measure_absorbance [label="Measure Absorbance\n(Colorimetric Reading)", fillcolor="#4285F4"]; calculate_inhibition [label="Calculate % Inhibition\nand IC50 Value", fillcolor="#34A853"]; end [label="End", shape=ellipse, fillcolor="#34A853"];

// Edges start -> prepare_reagents; prepare_reagents -> incubate; incubate -> add_substrate; add_substrate -> incubate_reaction; incubate_reaction -> stop_reaction; stop_reaction -> measure_absorbance; measure_absorbance -> calculate_inhibition; calculate_inhibition -> end; } Caption: Workflow for in vitro enzyme inhibition assays.

For the α-amylase inhibition assay , the enzyme is incubated with the test compound, and the reaction is initiated by adding a starch solution. The amount of reducing sugar produced is quantified using dinitrosalicylic acid (DNS) reagent, which develops a color in the presence of reducing sugars.

For the α-glucosidase inhibition assay , the enzyme is incubated with the test compound, and the reaction is started by adding p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic activity is determined by measuring the amount of p-nitrophenol released, which is a yellow-colored product.[1]

In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model

The in vivo anti-diabetic effects are evaluated using a well-established animal model of type 1 diabetes.

dot digraph "In_Vivo_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853"]; acclimatize [label="Acclimatize Rats", fillcolor="#4285F4"]; induce_diabetes [label="Induce Diabetes with\nStreptozotocin (STZ) Injection", fillcolor="#EA4335"]; confirm_diabetes [label="Confirm Hyperglycemia\n(Blood Glucose > 250 mg/dL)", fillcolor="#FBBC05", fontcolor="#202124"]; group_animals [label="Group Animals:\n- Normal Control\n- Diabetic Control\n- this compound-treated\n- Acarbose-treated", fillcolor="#4285F4"]; treatment [label="Administer Treatment\n(e.g., 8 weeks)", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor Blood Glucose,\nBody Weight, etc.", fillcolor="#4285F4"]; euthanize [label="Euthanize and\nCollect Tissues/Blood", fillcolor="#EA4335"]; analyze [label="Biochemical and\nHistopathological Analysis", fillcolor="#34A853"]; end [label="End", shape=ellipse, fillcolor="#34A853"];

// Edges start -> acclimatize; acclimatize -> induce_diabetes; induce_diabetes -> confirm_diabetes; confirm_diabetes -> group_animals; group_animals -> treatment; treatment -> monitor; monitor -> euthanize [style=dotted]; treatment -> euthanize; euthanize -> analyze; analyze -> end; } Caption: Workflow for the in vivo STZ-induced diabetic rat study.

Male Wistar or Sprague-Dawley rats are typically used. Diabetes is induced by a single intraperitoneal injection of STZ dissolved in a citrate buffer. After the induction period, hyperglycemia is confirmed by measuring fasting blood glucose levels. The diabetic animals are then divided into different groups: a diabetic control group, and treatment groups receiving either this compound or Acarbose orally for a specified period. Blood glucose levels and other relevant biochemical parameters are monitored throughout the study.[1][6]

Conclusion

Both this compound and Acarbose demonstrate anti-diabetic effects through the inhibition of α-amylase and α-glucosidase. In vitro data suggests that Acarbose is a more potent inhibitor of these enzymes than this compound, as indicated by its lower IC50 values.[1] However, in vivo studies with STZ-induced diabetic rats show that this compound can significantly reduce blood glucose levels, indicating its potential as an anti-diabetic agent.[1] Acarbose is a well-established drug with extensive clinical data supporting its efficacy in managing type 2 diabetes.[2] Further research, including more direct comparative in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in the management of diabetes.

References

The Bioavailability of Lactucaxanthin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the bioavailability of carotenoids is paramount for harnessing their therapeutic potential. This guide provides a comparative analysis of the bioavailability of lactucaxanthin alongside other well-studied carotenoids: lutein, zeaxanthin, and beta-carotene. While direct comparative human studies on this compound are limited, this document synthesizes available data for related carotenoids to provide a predictive assessment and highlights key factors influencing absorption.

Comparative Bioavailability of Carotenoids: A Data-Driven Overview

The bioavailability of carotenoids—the proportion of an ingested nutrient that is absorbed and utilized by the body—is a complex process influenced by a multitude of factors including the food matrix, dietary fat content, and interactions with other carotenoids.[1][2][3] While data on this compound is sparse, extensive research on lutein, zeaxanthin, and beta-carotene provides a valuable framework for comparison.

Xanthophylls, such as lutein and zeaxanthin, which contain oxygen, are generally more polar than carotenes like beta-carotene. This structural difference is thought to contribute to their higher bioavailability from vegetable sources.[1] For instance, the bioavailability of lutein from mixed vegetables has been reported to be significantly higher than that of beta-carotene from the same source.[1]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters for lutein, zeaxanthin, and beta-carotene from various human and animal studies. These metrics, including maximum plasma concentration (Cmax) and area under the curve (AUC), provide a quantitative measure of their absorption and systemic exposure. Due to a lack of direct studies, data for this compound is not currently available.

CarotenoidFormulation/SourceStudy PopulationKey Findings (Pharmacokinetic Parameters)Reference
This compound Not AvailableNot AvailableData not available
Lutein Starch-based matrix (SMB)Healthy HumansCmax: Significantly higher than alginate-based matrix (AMB). Total plasma lutein increased by 126% with SMB vs. 7% with AMB at 14h post-dose. AUC(0–72h): 1.8-fold higher for SMB compared to AMB.[4]
Phosphatidylserine (PS) complexSprague-Dawley RatsCmax: ~32% higher than MCT oil control. AUC(0-t): ~25% higher than MCT oil control.[2]
Zeaxanthin Starch-based matrix (SMB)Healthy HumansCmax: Significantly higher (p < 0.01) in response to SMB as compared to AMB.[4]
Phosphatidylserine (PS) complexSprague-Dawley RatsCmax & AUC: Significantly higher with PS-complexed formulation compared to MCT oil control (p < 0.001).[2]
Beta-carotene Raw Carrots vs. Carrot JuiceHumansPeak Plasma Concentration: 2.33 times higher in the carrot juice group. AUC: 2.09 times greater in the carrot juice group.[5]
High-fat vs. Low-fat dietHumansSignificantly increased plasma beta-carotene on a high-fat diet.[6][6]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and future research design. Below are detailed protocols for key experiments cited in this guide.

Protocol 1: Comparative Bioavailability of Lutein and Zeaxanthin Formulations
  • Study Design: A randomized, double-blind, cross-over, single-dose study in healthy human subjects.[4]

  • Test Articles:

    • Alginate-based matrix (AMB) capsules containing 20.9 mg lutein and 1.55 mg zeaxanthin.

    • Starch-based matrix (SMB) capsules containing 20.4 mg lutein and 1.75 mg zeaxanthin.

  • Procedure:

    • Fasting subjects received a single oral dose of either AMB or SMB.

    • Blood samples were collected at pre-dose and at multiple time points up to 672 hours post-dose.

    • Plasma concentrations of lutein and zeaxanthin isomers were quantified using a validated HPLC method.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC) were calculated from the plasma concentration-time profiles.

Protocol 2: In Vitro Digestion Model for Carotenoid Bioaccessibility
  • Objective: To assess the release of carotenoids from a food matrix and their incorporation into micelles, a prerequisite for absorption.[7]

  • Procedure:

    • Gastric Phase: A food sample is incubated with pepsin at pH 2-3 to simulate stomach digestion.

    • Intestinal Phase: The pH is raised to 6-7, and a mixture of bile salts and pancreatin is added to simulate small intestine digestion.

    • Micellarization: The digested sample is centrifuged to separate the micellar fraction from the undigested food particles.

    • Quantification: The concentration of the carotenoid in the micellar fraction is measured by HPLC to determine its bioaccessibility.

Factors Influencing Carotenoid Bioavailability

The absorption of carotenoids is a multi-step process that can be influenced by various dietary and physiological factors.

cluster_factors Influencing Factors Ingested_Carotenoids Ingested Carotenoids (e.g., in food matrix) Release Release from Food Matrix Ingested_Carotenoids->Release Micelle_Formation Incorporation into Mixed Micelles Release->Micelle_Formation Absorption Absorption by Enterocytes Micelle_Formation->Absorption Chylomicrons Incorporation into Chylomicrons Absorption->Chylomicrons Lymphatic_System Secretion into Lymphatic System Chylomicrons->Lymphatic_System Systemic_Circulation Entry into Systemic Circulation Lymphatic_System->Systemic_Circulation Food_Matrix Food Matrix Food_Matrix->Release Dietary_Fat Dietary Fat Dietary_Fat->Micelle_Formation Processing Food Processing Processing->Release Other_Carotenoids Other Carotenoids Other_Carotenoids->Micelle_Formation

Figure 1: General pathway of carotenoid absorption and key influencing factors.

Logical Relationships in Bioavailability Assessment

The journey from ingestion to systemic circulation involves several key stages, each of which can be a limiting factor for bioavailability.

Ingestion Ingestion of Carotenoid Bioaccessibility Bioaccessibility (Release from matrix & micellarization) Ingestion->Bioaccessibility Absorption_Uptake Absorption (Uptake by intestinal cells) Bioaccessibility->Absorption_Uptake Bioavailability Overall Bioavailability Bioaccessibility->Bioavailability Metabolism Metabolism (e.g., conversion to Vitamin A) Absorption_Uptake->Metabolism Distribution Distribution to Tissues Absorption_Uptake->Distribution Absorption_Uptake->Bioavailability Metabolism->Bioavailability Distribution->Bioavailability

Figure 2: Logical flow from ingestion to systemic bioavailability of carotenoids.

Future Directions for this compound Research

The current body of literature highlights a significant gap in our understanding of this compound's bioavailability. Given its structural similarity to lutein and zeaxanthin, it is plausible that this compound exhibits comparable, if not enhanced, absorption characteristics, particularly from its natural source, lettuce.[4] Future research should prioritize in vivo pharmacokinetic studies in both animal models and humans to quantify the Cmax, Tmax, and AUC of this compound. Furthermore, in vitro digestion models could provide initial insights into its bioaccessibility from different lettuce varieties and the impact of food processing. Such data will be invaluable for the development of functional foods and pharmaceutical products aimed at leveraging the potential health benefits of this unique carotenoid.

References

A Comparative Analysis of Lactucaxanthin and Zeaxanthin: Biological Functions and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the biological functions of two xanthophyll carotenoids: lactucaxanthin and zeaxanthin. While structurally related, emerging research indicates distinct and overlapping roles in cellular processes, particularly in antioxidant and anti-inflammatory pathways. This document synthesizes available experimental data to highlight their differences, presents quantitative comparisons where possible, and details the experimental methodologies used in key studies.

Core Biological Functions: An Overview

Zeaxanthin is a well-studied carotenoid, renowned for its crucial role in ocular health. It is one of the three primary carotenoids, alongside lutein and meso-zeaxanthin, that accumulate in the macula of the human retina, forming the macular pigment.[1] This pigment is vital for protecting the eyes from blue light damage and oxidative stress, thereby reducing the risk of age-related macular degeneration (AMD).[2] Beyond the eyes, zeaxanthin exhibits potent antioxidant and anti-inflammatory properties in various tissues.[3]

This compound, primarily found in lettuce (Lactuca sativa), is a less-studied carotenoid.[4] Current research points to its significant potential as an anti-diabetic and anti-inflammatory agent, with a particular focus on its protective effects in the context of diabetic retinopathy.[5] It has been shown to mitigate oxidative and endoplasmic reticulum (ER) stress in the retina.[5]

Comparative Data on Biological Activity

To facilitate a direct comparison, the following tables summarize the available quantitative data on the biological activities of this compound and zeaxanthin. It is important to note that direct head-to-head comparative studies are limited, and data is often derived from different experimental models.

Table 1: Antioxidant and Enzyme Inhibitory Activity

CompoundAssay TypeTargetIC50 ValueSource
This compoundEnzyme Inhibitionα-amylase435.5 µg/mL[6]
This compoundEnzyme Inhibitionα-glucosidase1.84 mg/mL[6]
ZeaxanthinAntioxidant AssayDPPH Radical ScavengingData not available-

Note: While a specific IC50 value for zeaxanthin in a DPPH assay was not found in the reviewed literature, studies indicate it possesses strong antioxidant activity, showing a dose-ranging effect comparable to other potent antioxidant xanthophylls.[7]

Table 2: Anti-inflammatory Activity (Cytokine Reduction)

Compound(s)CytokineCell/Study TypeConcentration% Reduction / EffectSource
This compoundTNF-α, IL-6Diabetic Rat RetinaNot specifiedSuppressed expression[5]
Zeaxanthin (+ Lutein & meso-Zeaxanthin)TNF-αHuman Serum (in vivo)2 mg/day (Zeaxanthin)Statistically significant reduction (p = 0.003)[8]
Zeaxanthin (+ Lutein & meso-Zeaxanthin)IL-1βHuman Serum (in vivo)2 mg/day (Zeaxanthin)Statistically significant reduction (p < 0.001)[8]

Mechanistic Insights: Signaling Pathways

This compound and zeaxanthin exert their biological effects by modulating key cellular signaling pathways involved in inflammation and oxidative stress response.

This compound and the NF-κB Signaling Pathway

This compound has been shown to suppress the expression of inflammatory markers such as TNF-α and IL-6 in the retina of diabetic rats.[5] This anti-inflammatory effect is often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. In its inactive state, NF-κB (a heterodimer of p65 and p50 subunits) is held in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[9] this compound is thought to interfere with this cascade, preventing the activation of NF-κB.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., in Diabetes) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates (P) p65_p50_IkB p65/p50-IκBα (Inactive NF-κB) p65_p50 p65/p50 (Active NF-κB) p65_p50_IkB->p65_p50 degradation of IκBα p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) p65_p50_nuc->DNA binds Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, ICAM-1) DNA->Inflammatory_Genes activates transcription

Fig. 1: this compound's proposed inhibition of the NF-κB pathway.
Zeaxanthin and the Nrf2/ARE Signaling Pathway

Zeaxanthin enhances the cellular antioxidant defense system not just by direct radical scavenging, but also by upregulating phase II detoxification enzymes. This is achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Zeaxanthin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant proteins and enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL), which is crucial for glutathione (GSH) synthesis.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Zeaxanthin Zeaxanthin Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) Zeaxanthin->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1, GCL, NQO1) ARE->Antioxidant_Genes activates transcription

Fig. 2: Zeaxanthin's activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

This section provides a summary of the methodologies used in the studies cited in this guide.

In Vitro α-Amylase and α-Glucosidase Inhibition Assay (for this compound)
  • Objective: To determine the inhibitory effect of this compound on carbohydrate-digesting enzymes.

  • Protocol Summary:

    • α-Amylase Inhibition: A reaction mixture containing porcine pancreatic α-amylase, starch as a substrate, and varying concentrations of this compound is prepared in a phosphate buffer. The reaction is incubated and then stopped by adding dinitrosalicylic acid (DNSA) reagent. The amount of reducing sugar (maltose) produced is quantified by measuring the absorbance at 540 nm. Acarbose is typically used as a positive control. The IC50 value is calculated, representing the concentration of this compound required to inhibit 50% of the enzyme's activity.

    • α-Glucosidase Inhibition: A similar setup is used with α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate. The reaction mixture, including different concentrations of this compound, is incubated. The reaction is terminated by adding sodium carbonate. The amount of p-nitrophenol released is measured at 405 nm. Acarbose is used as a positive control, and the IC50 value is determined.

  • Reference: Based on the methodology described for Lxn in Gopal et al.[6]

DPPH Radical Scavenging Assay (General Protocol)
  • Objective: To measure the free radical scavenging capacity of a compound.

  • Protocol Summary:

    • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical, is prepared in methanol or ethanol. This solution has a deep violet color.

    • Varying concentrations of the test compound (e.g., zeaxanthin) are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Antioxidant compounds donate a hydrogen atom to DPPH, reducing it to a non-radical form, which results in a color change from violet to yellow.

    • The change in absorbance is measured using a spectrophotometer at approximately 517 nm.

    • The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

  • Reference: General protocol described in various antioxidant studies.[7]

Quantification of Serum Cytokines by ELISA (for Zeaxanthin)
  • Objective: To measure the concentration of inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in biological samples.

  • Protocol Summary:

    • Plate Coating: A 96-well microplate is coated with a capture antibody specific to the cytokine of interest (e.g., anti-human TNF-α). The plate is incubated and then washed.

    • Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding. The plate is then washed.

    • Sample Incubation: Serum samples from subjects (before and after supplementation with zeaxanthin) and standard solutions of the cytokine at known concentrations are added to the wells. The plate is incubated to allow the cytokine to bind to the capture antibody. The plate is washed.

    • Detection Antibody: A biotinylated detection antibody, also specific to the cytokine, is added to the wells, binding to a different epitope on the captured cytokine. The plate is incubated and washed.

    • Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotin on the detection antibody. The plate is incubated and washed.

    • Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.

    • Reaction Stop & Measurement: The reaction is stopped with an acid solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm). The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

  • Reference: Based on standard sandwich ELISA protocols.[8]

Conclusion and Future Directions

Zeaxanthin's role as a potent antioxidant and photoprotective agent, particularly for ocular health, is well-established, with its mechanism of action involving the Nrf2 pathway. This compound is an emerging carotenoid with demonstrated anti-diabetic and anti-inflammatory properties, likely mediated through the inhibition of the NF-κB pathway.

While this guide provides a comparative overview, there are clear gaps in the existing literature. Direct comparative studies evaluating the antioxidant and anti-inflammatory potency of these two compounds under identical experimental conditions are needed. Specifically, determining the IC50 values for this compound in standard antioxidant assays and quantifying its dose-dependent effects on cytokine production would be invaluable for drug development professionals. Further research into the detailed molecular interactions of this compound within the NF-κB cascade will also provide a more complete understanding of its therapeutic potential. For drug development professionals, the distinct signaling pathways modulated by these compounds suggest they may be suited for different therapeutic applications—zeaxanthin for conditions rooted in oxidative stress and this compound for inflammatory conditions, particularly those associated with metabolic disorders like diabetes.

References

Validating the Hypoglycemic Effect of Lactucaxanthin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo hypoglycemic effects of Lactucaxanthin, a carotenoid found in lettuce (Lactuca sativa), with established anti-diabetic agents. The data presented is intended to offer an objective evaluation of this compound's potential as a therapeutic agent for managing hyperglycemia. This document summarizes key experimental data, outlines detailed protocols, and visualizes the proposed mechanisms of action.

Comparative Analysis of Hypoglycemic Effects

The following table summarizes the in vivo hypoglycemic effects of this compound compared to Metformin, Glibenclamide, and Berberine in streptozotocin (STZ)-induced diabetic rat models. This model is widely used to mimic type 1 diabetes.

Compound Dosage and Administration Animal Model Key Findings Proposed Mechanism of Action
This compound Not specified in available abstractsSTZ-induced diabetic ratsReduced blood glucose from 572.2 ± 30.5 mg/dL to 239.4 ± 18.2 mg/dL.[1]Inhibition of α-amylase and α-glucosidase activity.[1][2][3]
Metformin 100 mg/kg, oralSTZ-induced diabetic ratsProduced a 21.4 ± 1.8% decrease in plasma glucose.[4]Increases GLUT-4 gene expression and attenuates hepatic PEPCK gene expression.[4][5]
Glibenclamide 10 mg/kg, oralSTZ-induced diabetic ratsSignificantly decreased blood glucose levels compared to diabetic control.Stimulates insulin secretion from pancreatic β-cells.[6][7]
Berberine 100 mg/kg/day, oral gavageSTZ-induced diabetic ratsModerately but significantly lowered fasting blood glucose levels and improved oral glucose tolerance.[8]Multiple factors related to improving insulin resistance.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the protocols used in the cited in vivo studies.

This compound Hypoglycemic Study Protocol
  • Animal Model : Streptozotocin (STZ)-induced diabetic rats.[1]

  • Induction of Diabetes : A single intraperitoneal injection of STZ is administered to induce diabetes. The specific dosage of STZ used was not detailed in the available abstract.

  • Treatment : Diabetic rats were fed a diet containing this compound. The exact dosage and duration of the treatment are not specified in the abstract.[1]

  • Blood Glucose Measurement : Blood glucose levels were measured to determine the effect of this compound.[1]

  • Enzyme Activity Assays : The activities of α-amylase and α-glucosidase in the intestine and pancreas were measured to elucidate the mechanism of action.[1]

Metformin Hypoglycemic Study Protocol
  • Animal Model : Male Wistar rats with STZ-induced diabetes.[9]

  • Induction of Diabetes : Diabetes was induced by a single intraperitoneal injection of STZ (35 mg/kg) in citrate buffer.[10]

  • Treatment : Metformin was administered orally at a dosage of 100 mg/kg.[4]

  • Blood Glucose Measurement : Blood samples were collected from the tail vein to measure plasma glucose levels 60 minutes after oral administration.[4]

  • Mechanism of Action Studies : The study also investigated the involvement of β-endorphin and opioid μ-receptors in Metformin's action and its effect on GLUT-4 and PEPCK gene expression.[4][5]

Glibenclamide Hypoglycemic Study Protocol
  • Animal Model : Male Wistar albino rats with STZ-induced diabetes.[6]

  • Induction of Diabetes : Diabetes was induced by a single intraperitoneal injection of STZ at a dose of 40 mg/kg body weight.[6]

  • Treatment : Diabetic rats were treated orally with Glibenclamide at a dose of 10 mg/kg for 10 consecutive days.[6][7]

  • Blood Glucose Measurement : Fasting blood glucose levels were monitored to assess the hypoglycemic effect.[6]

  • Other Parameters : The study also evaluated the impact of Glibenclamide on body weight and markers of oxidative stress.[6][7]

Berberine Hypoglycemic Study Protocol
  • Animal Model : Male Wistar rats with STZ-induced diabetes.[8]

  • Induction of Diabetes : Diabetes was induced by an intraperitoneal injection of STZ. Rats with fasting blood glucose above 16.7 mmol/L were selected for the study.[8]

  • Treatment : Berberine was administered by gavage feeding at a dose of 100 mg/kg/day for 7 weeks.[8]

  • Blood Glucose Measurement : Fasting blood glucose levels were measured weekly, and an oral glucose tolerance test was performed at the end of the study.[8]

  • Biochemical Analysis : Plasma levels of insulin, free fatty acids, C-reactive protein, triacylglycerol, and cholesterol were measured. The activities of dipeptidyl peptidase-4 and protein tyrosine phosphatase-1B were also assessed.[8]

Visualizing the Mechanisms: Signaling and Experimental Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Experimental_Workflow cluster_Induction Diabetes Induction cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Animal_Model Rodent Model (e.g., Wistar Rats) STZ_Injection Streptozotocin (STZ) Injection (i.p.) Animal_Model->STZ_Injection Induces β-cell destruction Hyperglycemia_Confirmation Confirmation of Hyperglycemia (Blood Glucose > 250 mg/dL) STZ_Injection->Hyperglycemia_Confirmation Results in Grouping Grouping of Diabetic Animals (Control vs. Treatment) Oral_Administration Daily Oral Administration of Test Compound Grouping->Oral_Administration Initiates Monitoring Regular Monitoring (Body Weight, Food/Water Intake) Oral_Administration->Monitoring During Blood_Sampling Blood Sample Collection (Tail Vein/Cardiac Puncture) Biochemical_Assays Biochemical Analysis (Glucose, Insulin, Lipids) Blood_Sampling->Biochemical_Assays For Tissue_Analysis Tissue Harvesting & Analysis (e.g., Pancreas, Liver) Biochemical_Assays->Tissue_Analysis Complemented by

Figure 1. General Experimental Workflow for In Vivo Hypoglycemic Studies.

Lactucaxanthin_Mechanism Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Alpha_Amylase α-Amylase (Pancreatic & Salivary) Dietary_Carbohydrates->Alpha_Amylase Digested by Alpha_Glucosidase α-Glucosidase (Intestinal Brush Border) Alpha_Amylase->Alpha_Glucosidase Products further digested by Glucose_Absorption Glucose Absorption into Bloodstream Alpha_Glucosidase->Glucose_Absorption Releases Glucose for Hyperglycemia Postprandial Hyperglycemia Glucose_Absorption->Hyperglycemia Leads to This compound This compound This compound->Alpha_Amylase Inhibits This compound->Alpha_Glucosidase Inhibits

Figure 2. Proposed Mechanism of this compound's Hypoglycemic Effect.

Comparative_Mechanisms cluster_this compound This compound cluster_Metformin Metformin cluster_Glibenclamide Glibenclamide Lxn_Action Inhibits α-amylase & α-glucosidase Lxn_Result Decreased Carbohydrate Digestion & Glucose Absorption Lxn_Action->Lxn_Result Met_Action Activates AMPK Pathway Met_Result Increases Glucose Uptake (GLUT4) Decreases Hepatic Gluconeogenesis Met_Action->Met_Result Gli_Action Blocks ATP-sensitive K+ channels in Pancreatic β-cells Gli_Result Increased Insulin Secretion Gli_Action->Gli_Result

Figure 3. Comparison of Hypoglycemic Mechanisms of Action.

References

Efficacy of Lactucaxanthin Versus Other Inhibitors of α-Glucosidase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the α-glucosidase inhibitory efficacy of lactucaxanthin, a naturally occurring carotenoid, against established synthetic inhibitors: acarbose, miglitol, and voglibose. This document synthesizes available preclinical data to aid in the evaluation of this compound as a potential therapeutic agent for managing postprandial hyperglycemia.

Overview of α-Glucosidase Inhibition

Alpha-glucosidase inhibitors are therapeutic agents that competitively and reversibly inhibit α-glucosidase enzymes in the brush border of the small intestine.[1] These enzymes are crucial for the breakdown of complex carbohydrates into absorbable monosaccharides, such as glucose. By delaying carbohydrate digestion, these inhibitors effectively reduce the rate of glucose absorption, thereby mitigating postprandial blood glucose spikes.[1] This mechanism of action is a well-established strategy in the management of type 2 diabetes mellitus.

Quantitative Comparison of Inhibitory Efficacy

The following tables summarize the in vitro and in vivo preclinical data for this compound and the commercially available α-glucosidase inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as enzyme source and substrate concentration.

Table 1: In Vitro α-Glucosidase Inhibitory Activity (IC50)
InhibitorEnzyme SourceIC50 ValueReference
This compound Not Specified1.84 mg/mL[2]
Acarbose Not Specified16.19 µg/mL[2]
Acarbose Saccharomyces cerevisiae562.22 ± 20.74 µM
Miglitol Not SpecifiedDirect comparative data not readily available in the same study
Voglibose Not SpecifiedDirect comparative data not readily available in the same study

Note: The IC50 value for this compound is significantly higher than that reported for acarbose in the same study, suggesting a lower in vitro potency under the tested conditions.[2]

Table 2: In Vivo Efficacy in Streptozotocin-Induced Diabetic Rats
InhibitorDosageKey FindingsReference
This compound Not specifiedReduced blood glucose from 572.2 ± 30.5 mg/dL to 239.4 ± 18.2 mg/dL. Decreased pancreatic and intestinal α-glucosidase activity.[2][3]
Acarbose 8 mg/100 g body wtSignificantly decreased peak plasma glucose and total incremental glucose after a starch load.[4]
Miglitol 2 mg/100 g body wtSignificantly decreased peak plasma glucose and total incremental glucose after a starch load. Appeared more potent than acarbose on a weight-per-weight basis.[4]
Voglibose 7 mg/kgPrevented high-fat diet-induced obesity and improved metabolic profile.[5]

Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This assay is a common method to determine the inhibitory potential of a compound against α-glucosidase.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol (pNP), a yellow-colored product. The rate of pNP formation is measured spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction.

General Protocol:

  • Preparation of Solutions:

    • Phosphate buffer (100 mM, pH 6.8).

    • α-glucosidase solution (from Saccharomyces cerevisiae) in phosphate buffer.

    • pNPG solution (substrate) in phosphate buffer.

    • Test compound (e.g., this compound) and positive control (e.g., acarbose) solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add phosphate buffer, the test compound/control, and the α-glucosidase solution to the wells.

    • Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG solution.

    • Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction by adding a solution like sodium carbonate (1 M).

    • Measure the absorbance at 405 nm.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control wells without the inhibitor. The IC50 value is then determined from a dose-response curve.

In Vivo Study in Streptozotocin-Induced Diabetic Rats

This animal model is widely used to evaluate the antidiabetic potential of various compounds.

Principle: Streptozotocin (STZ) is a chemical that is toxic to the insulin-producing β-cells of the pancreas. Administration of STZ to rats induces a state of hyperglycemia that mimics type 1 diabetes.

General Protocol for Induction of Diabetes:

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction: A single intraperitoneal injection of STZ (e.g., 50-65 mg/kg body weight) dissolved in a citrate buffer (pH 4.5) is administered to the rats after a period of fasting.

  • Confirmation of Diabetes: Blood glucose levels are monitored after a few days (e.g., 72 hours). Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic and are selected for the study.

General Protocol for Efficacy Testing:

  • Animal Groups: Diabetic rats are divided into several groups: a diabetic control group, a group treated with the test compound (this compound), and a group treated with a positive control (e.g., acarbose). A non-diabetic control group is also included.

  • Treatment: The test compound and controls are administered orally (e.g., via gavage) for a specified period (e.g., several weeks).

  • Oral Starch/Sucrose Tolerance Test: At the end of the treatment period, rats are fasted overnight and then administered an oral load of starch or sucrose. Blood samples are collected at various time points (e.g., 0, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

  • Biochemical Analysis: At the end of the study, animals are euthanized, and blood and tissues (e.g., pancreas, intestine) are collected for biochemical analyses, including measuring α-glucosidase activity in the intestinal and pancreatic tissues.

Visualizations

Mechanism of α-Glucosidase Inhibition

alpha_glucosidase_inhibition cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte (Brush Border) cluster_bloodstream Bloodstream Carbohydrates Complex Carbohydrates (Starch, Disaccharides) AlphaGlucosidase α-Glucosidase Carbohydrates->AlphaGlucosidase Digestion Glucose Glucose (Monosaccharide) AlphaGlucosidase->Glucose BloodGlucose Increased Blood Glucose Glucose->BloodGlucose Absorption Inhibitor α-Glucosidase Inhibitor (this compound, Acarbose, etc.) Inhibitor->AlphaGlucosidase Inhibition

Caption: Mechanism of α-glucosidase inhibitors in the small intestine.

Experimental Workflow for In Vitro α-Glucosidase Inhibition Assay

in_vitro_workflow prep Prepare Reagents: - α-Glucosidase - pNPG (Substrate) - Test Compounds - Buffer plate Plate Setup (96-well): - Add Buffer - Add Test Compounds - Add α-Glucosidase prep->plate preincubate Pre-incubation (37°C, 10 min) plate->preincubate reaction Initiate Reaction: Add pNPG preincubate->reaction incubate Incubation (37°C, 20 min) reaction->incubate stop Stop Reaction: Add Na2CO3 incubate->stop measure Measure Absorbance (405 nm) stop->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Signaling Pathway of this compound in Diabetic Rats

lactucaxanthin_pathway This compound This compound AlphaGlucosidase α-Glucosidase Inhibition This compound->AlphaGlucosidase OxidativeStress Reduced Oxidative Stress (Lower Protein Carbonylation & Lipid Peroxidation) This compound->OxidativeStress Direct & Indirect Effects Inflammation Reduced Inflammation (Lower TNF-α, IL-6, NF-κB) This compound->Inflammation Direct & Indirect Effects ERStress Reduced ER Stress (Lower ATF4, ATF6, XBP1) This compound->ERStress Direct & Indirect Effects Hyperglycemia Reduced Postprandial Hyperglycemia AlphaGlucosidase->Hyperglycemia

Caption: Downstream effects of this compound in diabetic rats.[6]

Discussion

The available preclinical data indicates that this compound possesses α-glucosidase inhibitory activity, contributing to a reduction in postprandial hyperglycemia in a diabetic rat model.[2][3] However, its in vitro potency, as indicated by the reported IC50 value, appears to be lower than that of acarbose.[2]

A key differentiating factor for this compound may lie in its broader biological activities. Studies have shown that this compound administration in diabetic rats can also lead to a reduction in markers of oxidative stress, endoplasmic reticulum stress, and inflammation.[6] These pleiotropic effects suggest that this compound may offer additional therapeutic benefits beyond the direct inhibition of carbohydrate digestion.

In contrast, acarbose, miglitol, and voglibose are potent and specific inhibitors of α-glucosidase. In preclinical studies, they have demonstrated effective control of postprandial glucose levels.[4][5] Miglitol, in some studies, has been suggested to be more potent than acarbose.[4]

Conclusion

This compound demonstrates potential as a natural agent for managing hyperglycemia through the inhibition of α-glucosidase. While its in vitro potency may be lower than established synthetic inhibitors, its in vivo efficacy, coupled with its potential to mitigate diabetes-related complications such as oxidative stress and inflammation, warrants further investigation. Future head-to-head comparative studies under standardized experimental conditions are necessary to fully elucidate the relative efficacy and therapeutic potential of this compound in comparison to acarbose, miglitol, and voglibose.

References

A Spectroscopic Comparison of ε,ε-Carotene-3,3'-diol Stereoisomers: Insights from Lutein and its Epimer

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

The data presented herein, including UV-Visible (UV-Vis) absorption, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy, offer valuable insights into how subtle changes in stereochemistry can influence the physicochemical properties of these molecules.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for (3R,3'R,6'R)-lutein and its 3'-epimer. These values are compiled from various sources and are presented for comparative purposes.

Spectroscopic Parameter(3R,3'R,6'R)-Lutein(3R,3'S,6'R)-Lutein (3'-Epilutein)Reference(s)
UV-Vis Spectroscopy
λmax (in Ethanol)~422, 445, 474 nm~422, 445, 474 nm[1]
λmax (in Hexane)~421, 444.5, 473.5 nmNot Reported[1]
Circular Dichroism (CD)
Δε (in Ethanol)Complex positive and negative bandsDistinctly different complex bands[2]
¹H NMR Spectroscopy
Key Chemical Shifts (δ)Specific shifts for protons near chiral centersMeasurable differences in chemical shifts, particularly for protons near the 3'-position[3][4]
¹³C NMR Spectroscopy
Key Chemical Shifts (δ)Characteristic signals for the ε- and β-ringsShift differences observed for carbons in the ε-ring, especially C-3'[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized from standard practices for carotenoid analysis.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) which are characteristic of the conjugated polyene system.

Methodology:

  • Sample Preparation: A stock solution of the purified carotenoid is prepared in a spectroscopic grade solvent (e.g., ethanol or hexane) of known concentration. The concentration should be adjusted to yield an absorbance in the range of 0.3-0.8 for optimal accuracy.

  • Instrumentation: A double-beam UV-Vis spectrophotometer is used.

  • Data Acquisition: The spectrum is recorded over a wavelength range of 300-600 nm. The solvent used for the sample is also used as the blank reference.

  • Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum. The molar extinction coefficient can be calculated using the Beer-Lambert law if the exact concentration is known.

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the chiroptical properties of the stereoisomers, which arise from the differential absorption of left and right circularly polarized light.

Methodology:

  • Sample Preparation: Solutions of the purified stereoisomers are prepared in a suitable spectroscopic grade solvent (e.g., ethanol) at a known concentration. The solvent should be transparent in the spectral region of interest.

  • Instrumentation: A CD spectropolarimeter is used.

  • Data Acquisition: CD spectra are recorded over a wavelength range of 200-600 nm. A baseline spectrum of the solvent is recorded and subtracted from the sample spectra.

  • Analysis: The CD signals are typically reported as the difference in molar extinction coefficient (Δε = εL - εR). The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the absolute configuration of the chiral centers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed chemical structure and stereochemistry by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: A few milligrams of the purified carotenoid are dissolved in a deuterated solvent (e.g., CDCl₃ or acetone-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.

  • Data Acquisition: Standard pulse sequences are used to acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra.

  • Analysis: The chemical shifts (δ) of protons and carbons are assigned based on their position in the spectrum and through analysis of the 2D correlation spectra. Differences in the chemical shifts and coupling constants, particularly for nuclei near the stereocenters, can be used to differentiate between stereoisomers.[3][4]

Visualization of Stereoisomeric Relationship

The following diagram illustrates the structural relationship between (3R,3'R,6'R)-lutein and its C-3' epimer, (3R,3'S,6'R)-lutein. This highlights the change in stereochemistry at a single chiral center.

stereoisomers cluster_lutein (3R,3'R,6'R)-Lutein cluster_epilutein (3R,3'S,6'R)-Lutein (3'-Epilutein) lutein lutein epilutein epilutein lutein->epilutein Epimerization at C-3'

Caption: Stereoisomeric relationship between (3R,3'R,6'R)-lutein and 3'-epilutein.

References

A Comparative Guide to the Quantification of Lactucaxanthin: HPLC vs. UV-Visible Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lactucaxanthin, a xanthophyll carotenoid found in various leafy greens, is gaining interest for its potential health benefits. Accurate quantification of this compound is crucial for research, quality control in nutraceuticals, and drug development. This guide provides a detailed comparison of two common analytical methods for this compound quantification: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy. We present a cross-validation of these techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their needs.

Methodology Comparison at a Glance

The choice between HPLC and UV-Vis spectroscopy for this compound quantification depends on the specific requirements of the analysis, such as the need for specificity, sensitivity, and the complexity of the sample matrix.

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible (UV-Vis) Spectroscopy
Principle Chromatographic separation of analytes based on their interaction with a stationary phase, followed by detection.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity High. Can separate this compound from other carotenoids and interfering compounds.Low. Measures total absorbance at a specific wavelength, susceptible to interference from other compounds with overlapping spectra.
Sensitivity High. Can detect and quantify low concentrations of this compound.Moderate to Low. Generally less sensitive than HPLC.
Limit of Detection (LOD) Low (typically in the ng/mL range). For a similar xanthophyll, lutein, LODs can be as low as 3.34 µg/mL.[1]Higher than HPLC (typically in the µg/mL range). For lutein, an LOD of 0.009 µg/mL has been reported.[2]
Limit of Quantification (LOQ) Low (typically in the ng/mL to µg/mL range). For a similar xanthophyll, lutein, LOQs can be around 10.13 µg/mL.[1]Higher than HPLC. For lutein, an LOQ of 0.05 µg/mL has been reported.[2]
Precision (Repeatability) High (Relative Standard Deviation, RSD < 5%). For related xanthophylls, RSD values are often below 3.16%.[3]Good (RSD < 10%). For total carotenoids, a repeatability RSD of 6.9% has been shown.
Accuracy (Recovery) High (typically 90-110%). For similar xanthophylls, recoveries of 80.9 - 107% have been reported.[3]Moderate to High (typically 80-120%), but can be affected by matrix interference.
Cost (Instrument & Consumables) HighLow
Throughput Lower, due to run times for each sample.High, as multiple samples can be read quickly.
Expertise Required HighLow to Moderate

Experimental Workflows

The general workflow for this compound quantification involves sample preparation followed by analysis using either HPLC or UV-Vis spectroscopy.

G cluster_0 Sample Preparation cluster_1 Quantification Sample Plant Material (e.g., Lettuce) Homogenization Homogenization Sample->Homogenization Extraction Solvent Extraction (e.g., Acetone, Ethanol) Homogenization->Extraction Filtration Filtration/Centrifugation Extraction->Filtration HPLC HPLC Analysis Filtration->HPLC High Specificity UV_Vis UV-Vis Spectroscopy Filtration->UV_Vis Rapid Screening Data_Analysis_HPLC Data Analysis (Peak Area vs. Standard Curve) HPLC->Data_Analysis_HPLC Data_Analysis_UV_Vis Data Analysis (Absorbance vs. Standard Curve) UV_Vis->Data_Analysis_UV_Vis

General workflow for this compound quantification.

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC and UV-Vis spectroscopy.

High-Performance Liquid Chromatography (HPLC-DAD) Method

This method is adapted from protocols for the analysis of xanthophylls in plant matrices.[1][3][4]

a) Sample Preparation (Extraction)

  • Weigh approximately 1-2 g of homogenized fresh sample (e.g., lettuce leaves) into a mortar.

  • Add a small amount of acetone and grind the sample with a pestle until a fine paste is formed.

  • Transfer the paste to a centrifuge tube. Rinse the mortar and pestle with additional acetone and add the rinsing to the tube.

  • Vortex the tube for 1 minute and then centrifuge at 5000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process with the pellet until the residue is colorless.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions

  • Instrument: HPLC system with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A C30 reversed-phase column is often recommended for carotenoid separation.

  • Mobile Phase: A gradient elution with a mixture of solvents like methanol, methyl-tert-butyl ether (MTBE), and water is common.[4]

  • Flow Rate: Typically around 1.0 mL/min.

  • Column Temperature: Maintained at approximately 25-30°C.

  • Detection Wavelength: Based on the UV-Vis spectrum of this compound, the absorbance maxima (λmax) are used for detection.[3]

  • Injection Volume: 10-20 µL.

c) Quantification

A five-point external calibration curve is constructed by plotting the peak area of this compound standards against their known concentrations.[3] The concentration of this compound in the sample is determined by interpolating its peak area on this calibration curve.

UV-Visible (UV-Vis) Spectrophotometric Method

This protocol is a general method for the quantification of total carotenoids and can be adapted for this compound, especially in simpler matrices or for screening purposes.[5]

a) Sample Preparation (Extraction)

The extraction procedure is similar to the one described for the HPLC method.

b) Spectrophotometric Measurement

  • Use a UV-Vis spectrophotometer and quartz cuvettes.

  • Set the spectrophotometer to scan a wavelength range (e.g., 350-600 nm) to determine the absorbance maximum (λmax) of this compound in the chosen solvent. For this compound, specific absorbance maxima have been identified.[3]

  • Measure the absorbance of the sample extract at the determined λmax. Use the extraction solvent as a blank.

c) Quantification

The concentration of this compound can be calculated using the Beer-Lambert law (A = εbc), where:

  • A is the absorbance.

  • ε (epsilon) is the molar extinction coefficient of this compound in the specific solvent.

  • b is the path length of the cuvette (usually 1 cm).

  • c is the concentration of this compound.

Alternatively, a standard curve can be prepared using this compound standards of known concentrations, and the concentration in the sample can be determined by interpolation.

Cross-Validation and Performance Data

Direct comparative validation data for this compound using both HPLC and UV-Vis spectroscopy is limited in the literature. However, by combining specific data for this compound with performance data from validated methods for similar xanthophylls like lutein, we can establish a reliable comparison.

A study by Saini et al. (2024) identified the specific absorbance maxima (λmax) for this compound and used an LC-PDA system for its quantification, reporting LOD and LOQ values based on signal-to-noise ratios.[3] For a comprehensive comparison, we present typical validation parameters for both methods based on published data for xanthophylls.

Quantitative Performance of Analytical Methods for Xanthophylls

Validation ParameterHPLC-DAD (for Lutein)UV-Vis Spectroscopy (for Lutein/Total Carotenoids)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 98-102%[1]80-120% (matrix dependent)
Precision (RSD) < 2%[1]< 10%
LOD 3.34 µg/mL[1]0.009 µg/mL[2]
LOQ 10.13 µg/mL[1]0.05 µg/mL[2]

Note: The provided LOD and LOQ for UV-Vis spectroscopy for lutein appear exceptionally low and may depend on the specific instrumentation and methodology. Generally, HPLC is considered more sensitive.

Conclusion and Recommendations

The choice between HPLC and UV-Vis spectroscopy for this compound quantification is guided by the specific research or application needs.

  • HPLC is the gold standard method, offering high specificity, sensitivity, and accuracy. It is the recommended method for:

    • Quantification of this compound in complex matrices where other interfering compounds are present.

    • Regulatory purposes and quality control where high accuracy and precision are required.

    • Research studies that require the separation and quantification of different carotenoid isomers.

  • UV-Vis Spectroscopy is a simpler, faster, and more cost-effective method. It is suitable for:

    • Rapid screening of a large number of samples.

    • Quantification of this compound in relatively pure samples or extracts where it is the predominant carotenoid.

    • Preliminary studies where an estimation of the total carotenoid content is sufficient.

For a comprehensive and accurate analysis of this compound, it is recommended to use a validated HPLC method. UV-Vis spectroscopy can be a valuable tool for preliminary screening and for applications where high specificity is not a critical requirement. Whenever possible, cross-validation of the UV-Vis method with HPLC is advisable to ensure the accuracy of the results.

References

The Synergistic Dance of Antioxidants: Lactucaxanthin's Potential with Phytochemical Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synergistic Antioxidant Effects of Lactucaxanthin

In the intricate world of cellular defense, the synergistic interplay between phytochemicals offers a compelling frontier for antioxidant research and therapeutic development. This compound, a carotenoid found in lettuce and other leafy greens, has demonstrated notable antioxidant properties.[1] However, its true potential may be unlocked when combined with other phytochemicals, leading to a fortified defense against oxidative stress. This guide provides an objective comparison of the synergistic antioxidant effects of this compound with other phytochemicals, supported by experimental data and detailed methodologies, to inform future research and drug development endeavors.

Unveiling Synergy: A Quantitative Comparison

While direct studies on the synergistic effects of isolated this compound with a wide array of phytochemicals are emerging, existing research on lettuce extracts—rich in this compound—and analogous carotenoids provides significant insights. The following tables summarize key findings from studies investigating the combined antioxidant activities of carotenoids with flavonoids (like quercetin), vitamin E (alpha-tocopherol), and vitamin C (ascorbic acid).

Table 1: Synergistic Antioxidant Activity of Lettuce Extract (containing this compound) with Quercetin and α-Tocopherol

CombinationAssayResultSynergy Interpretation
Lettuce Extract + QuercetinLiposome PeroxidationSignificant prolongation of the lag phase compared to individual componentsSynergistic
Lettuce Extract + α-TocopherolLiposome PeroxidationProlongation of the lag phase compared to individual componentsSynergistic
Lettuce Extract + Ascorbic AcidLiposome PeroxidationLag phase similar to ascorbic acid aloneAdditive/No Synergy

Data extrapolated from studies on lettuce extract, where this compound is a key antioxidant component.

Table 2: Synergistic Antioxidant Activity of Carotenoids (Analogous to this compound) with Other Phytochemicals

Carotenoid & PhytochemicalAssayKey FindingSynergy Interpretation
Astaxanthin + Ascorbic AcidDPPH Radical Scavenging, Cellular Antioxidant Assay (CAA)Increased radical scavenging and reduced intracellular ROS compared to individual compounds.[2]Synergistic
β-Carotene + Vitamin ECellular Membrane ProtectionEnhanced protection against lipid peroxidation.[3]Synergistic
Lycopene + QuercetinCellular Antioxidant Assay (CAA)Stronger ROS scavenging activity and increased antioxidant enzyme (SOD, CAT) activities.Synergistic
Astaxanthin + Tocotrienols (Vitamin E)Singlet Oxygen & Hydroxyl Radical ScavengingHigher scavenging activity than the calculated additive effect.Synergistic

The Science of Synergy: Experimental Protocols

Understanding the methodologies behind these findings is crucial for replication and further investigation. Below are detailed protocols for key experiments used to evaluate antioxidant synergy.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: this compound and the synergistic phytochemical (e.g., quercetin) are dissolved in a suitable solvent (e.g., DMSO or ethanol) to create stock solutions. Serial dilutions of individual compounds and their combinations in various ratios are prepared.

  • Reaction: A small volume of the sample (or standard antioxidant like Trolox) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds in a biologically relevant system, such as cultured cells.

  • Cell Culture: Human cells (e.g., HepG2 or ARPE-19) are cultured in appropriate media until confluent.[2]

  • Loading with Fluorescent Probe: The cells are treated with a fluorescent probe (e.g., 2',7'-dichlorofluorescin diacetate, DCFH-DA) that becomes fluorescent upon oxidation.

  • Treatment: The cells are then treated with this compound, the other phytochemical, and their combinations at various concentrations.

  • Induction of Oxidative Stress: A free radical generator (e.g., AAPH or H₂O₂) is added to the cells to induce oxidative stress.[2]

  • Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant capacity is quantified by the ability of the compounds to suppress the fluorescence compared to control cells.

  • Calculation: The CAA value is calculated based on the area under the fluorescence curve.

Isobolographic Analysis for Synergy Determination

This graphical method is used to evaluate the nature of the interaction between two compounds.[4][5]

  • Dose-Response Curves: The half-maximal effective concentration (EC50) for each compound individually is determined using an appropriate antioxidant assay (e.g., DPPH).

  • Isobologram Construction: The EC50 values of the two compounds are plotted on the x and y axes of a graph. A straight line connecting these two points represents the line of additivity (isobole).[4]

  • Combination Testing: The EC50 of the two compounds in a fixed-ratio combination is experimentally determined.

  • Interpretation:

    • If the experimental EC50 point of the combination falls on the line of additivity, the effect is additive .

    • If the point falls below the line, the effect is synergistic (a lower concentration of the mixture is needed to produce the same effect).[4]

    • If the point falls above the line, the effect is antagonistic .

A Combination Index (CI) can also be calculated to quantify the interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[6][7]

Visualizing the Mechanisms: Signaling Pathways and Workflows

The synergistic antioxidant effects of this compound with other phytochemicals can be attributed to complementary mechanisms of action and the potential for regeneration of the more potent antioxidant.

Synergy_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (within membrane) ROS Reactive Oxygen Species (ROS) This compound->ROS Neutralizes VitaminE Vitamin E (α-Tocopherol) VitaminE->ROS Neutralizes VitaminC Vitamin C (Ascorbic Acid) VitaminC->VitaminE Regenerates Quercetin Quercetin Quercetin->VitaminE Regenerates ROS->this compound Oxidizes ROS->VitaminE Oxidizes

Caption: Proposed mechanism of antioxidant synergy.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular antioxidant responses.[8][9] Both carotenoids and flavonoids have been shown to activate this pathway, leading to the expression of antioxidant enzymes.

Nrf2_Pathway Phytochemicals This compound & Other Phytochemicals Keap1 Keap1 Phytochemicals->Keap1 Inhibit Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds to ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Promotes Transcription Experimental_Workflow Start Start: Hypothesis of Synergy Preparation Prepare Stock Solutions: This compound, Phytochemical X, and Combinations Start->Preparation InVitro In Vitro Assays (DPPH, ABTS, FRAP) Preparation->InVitro Cellular Cellular Antioxidant Assays (e.g., CAA) Preparation->Cellular Analysis Data Analysis: EC50 Determination, Isobolographic Analysis / CI Calculation InVitro->Analysis Cellular->Analysis Conclusion Conclusion: Determine Synergy, Additivity, or Antagonism Analysis->Conclusion

References

A Head-to-Head Comparison of Lactucaxanthin and Lutein in Eye Health Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of lactucaxanthin and lutein in eye health studies, supported by available experimental data. While research on lutein is extensive, studies directly comparing it with this compound are limited. This document synthesizes the existing evidence to offer a clear perspective on their respective roles and efficacy in ocular health.

Executive Summary

Lutein is a well-established carotenoid with a significant body of research supporting its benefits for eye health, particularly in reducing the risk of age-related macular degeneration (AMD) and cataracts.[1] this compound, a less-studied carotenoid found in lettuce, has demonstrated potent antioxidant and anti-inflammatory properties in a direct comparison with lutein in a preclinical model of diabetic retinopathy.[2][3] The available data suggests that this compound may offer superior protection against certain pathological processes in the retina, although further research is needed to confirm these findings in other ocular conditions and in human subjects.

Comparative Efficacy in a Preclinical Model of Diabetic Retinopathy

A key study in streptozotocin-induced diabetic rats provides the most direct comparative data between this compound and lutein.[2][3] The findings from this research are summarized below.

Data Presentation: Effects on Retinal Stress and Inflammation

The following tables present quantitative data from a study comparing the effects of this compound and lutein administration on various pathological markers in the retinas of diabetic rats.[3]

Table 1: Oxidative Stress Markers

MarkerDiabetic Control (Fold Change vs. Control)Lutein Treated (Fold Change vs. Diabetic Control)This compound Treated (Fold Change vs. Diabetic Control)
Protein CarbonylationIncreasedDecreasedDecreased (More significant than Lutein)
Lipid PeroxidationIncreasedDecreasedDecreased (More significant than Lutein)

Table 2: Antioxidant Enzyme Activity

EnzymeDiabetic Control (Fold Change vs. Control)Lutein Treated (Fold Change vs. Diabetic Control)This compound Treated (Fold Change vs. Diabetic Control)
Glutathione Reductase (GR)DecreasedIncreasedIncreased (2.0-fold higher than Lutein)
Glutathione Peroxidase (GPx)DecreasedIncreasedIncreased (1.9-fold higher than Lutein)
Glutathione S-Transferase (GST)DecreasedIncreasedIncreased (2.3-fold higher than Lutein)
Catalase (CAT)DecreasedIncreasedIncreased
Superoxide Dismutase (SOD)DecreasedIncreased (0.51-fold)Increased (0.80-fold)

Table 3: Endoplasmic Reticulum (ER) Stress Markers

MarkerDiabetic Control (Fold Change vs. Control)Lutein Treated (Fold Change vs. Diabetic Control)This compound Treated (Fold Change vs. Diabetic Control)
ATF44.21.31.9
ATF68.32.82.9
XBP16.02.51.2

Table 4: Inflammatory Markers

MarkerDiabetic Control (Fold Change vs. Control)Lutein Treated (Fold Change vs. Diabetic Control)This compound Treated (Fold Change vs. Diabetic Control)
TNF-α5.1DecreasedDecreased
IL-65.8DecreasedDecreased
NF-κB4.4DecreasedDecreased
ICAM-13.4DecreasedDecreased

Experimental Protocols

Induction of Diabetic Retinopathy in Rats and Treatment
  • Animal Model: Wistar rats were used in the study.[2][3]

  • Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ).[2][3][4]

  • Treatment Groups:

    • Control Group

    • Diabetic Control Group

    • Diabetic Group treated with Lutein (oral gavage)

    • Diabetic Group treated with this compound (oral gavage)

  • Duration: The treatment was administered for 8 weeks.[2][3]

  • Sample Collection: At the end of the study period, serum and retinal tissues were collected for analysis.[2][3]

  • Analysis: The collected tissues were analyzed for markers of oxidative stress, ER stress, and inflammation using standard biochemical and molecular biology techniques.[2][3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in diabetic retinopathy and the experimental workflow of the comparative study.

G Hyperglycemia Hyperglycemia OxidativeStress Oxidative Stress (Increased ROS) Hyperglycemia->OxidativeStress ERStress ER Stress (ATF4, ATF6, XBP1) Hyperglycemia->ERStress Inflammation Inflammation (TNF-α, IL-6, NF-κB, ICAM-1) OxidativeStress->Inflammation ERStress->Inflammation RetinalDamage Retinal Damage & Angiogenesis Inflammation->RetinalDamage This compound This compound This compound->OxidativeStress Inhibits This compound->ERStress Inhibits This compound->Inflammation Inhibits Lutein Lutein Lutein->OxidativeStress Inhibits Lutein->ERStress Inhibits Lutein->Inflammation Inhibits

Figure 1. Inhibition of Diabetic Retinopathy Pathways.

G Start Wistar Rats Induction Induction of Diabetes (Streptozotocin) Start->Induction Grouping Grouping Induction->Grouping Control Control Group Grouping->Control DiabeticControl Diabetic Control Grouping->DiabeticControl LuteinGroup Lutein Treatment (Oral Gavage) Grouping->LuteinGroup LactucaxanthinGroup This compound Treatment (Oral Gavage) Grouping->LactucaxanthinGroup Duration 8 Weeks Control->Duration DiabeticControl->Duration LuteinGroup->Duration LactucaxanthinGroup->Duration Analysis Analysis of Retinal Tissue: - Oxidative Stress - ER Stress - Inflammation Duration->Analysis

Figure 2. Experimental Workflow of the Comparative Study.

Age-Related Macular Degeneration (AMD) and Cataracts

Lutein

An extensive body of evidence from epidemiological, clinical, and interventional studies supports the role of lutein in reducing the risk and progression of AMD and cataracts.[5][6][7] The Age-Related Eye Disease Study 2 (AREDS2) was a major clinical trial that demonstrated the benefits of a supplement containing lutein and zeaxanthin for individuals with AMD.[8] Lutein is thought to protect the macula by filtering harmful blue light and through its antioxidant properties.[1] For cataracts, some studies suggest that higher dietary intake of lutein is associated with a reduced risk of developing nuclear cataracts.[9][10]

This compound

Currently, there is a lack of published studies investigating the effects of this compound on AMD or cataracts in animal models or humans. Therefore, a direct comparison with lutein for these conditions is not possible at this time.

Bioavailability

Lutein

The bioavailability of lutein has been extensively studied. It is a fat-soluble nutrient, and its absorption is enhanced when consumed with dietary fats. Various formulations have been developed to improve its bioavailability.

This compound

Specific studies on the bioavailability of this compound in humans are limited. As a carotenoid, it is expected to be fat-soluble, with its absorption likely influenced by the food matrix.

Conclusion

The current body of scientific literature provides a strong foundation for the role of lutein in maintaining eye health and preventing common age-related eye diseases. This compound has emerged as a promising compound with potentially superior antioxidant and anti-inflammatory effects in the context of diabetic retinopathy, based on a direct preclinical comparison. However, the significant gap in research on this compound for other ocular conditions, such as AMD and cataracts, as well as its bioavailability, underscores the need for further investigation. Future studies are warranted to fully elucidate the potential of this compound as a therapeutic agent for a broader range of eye diseases and to enable a more comprehensive head-to-head comparison with lutein.

References

Unraveling Lactucaxanthin Production: A Comparative Gene Expression Analysis in High vs. Low Content Lettuce Varieties

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the transcriptomic landscapes of lettuce varieties with contrasting lactucaxanthin levels reveals key genetic determinants and regulatory mechanisms governing the biosynthesis of this unique carotenoid. This guide provides a comparative analysis, supported by experimental data, to elucidate the molecular underpinnings of high this compound accumulation in lettuce, offering valuable insights for researchers, scientists, and professionals in drug development and crop improvement.

This compound, a carotenoid unique to lettuce (Lactuca sativa) and a few other plant species, is gaining attention for its potential health benefits. Understanding the genetic basis of its accumulation is crucial for breeding new lettuce varieties with enhanced nutritional value. This guide compares the gene expression profiles of lettuce varieties exhibiting high and low levels of this compound, pinpointing the key enzymatic and regulatory genes that drive its synthesis.

Comparative Analysis of Gene Expression

Transcriptomic analysis of lettuce varieties with divergent this compound content highlights significant differences in the expression levels of genes within the carotenoid biosynthesis pathway. The following table summarizes the relative expression of key genes, normalized to a housekeeping gene, in a hypothetical high-lactucaxanthin variety compared to a low-lactucaxanthin variety.

GeneEncoded EnzymeRelative Expression (High vs. Low Variety)Putative Role in this compound Synthesis
PSY Phytoene synthase1.2-foldCommits the first step in the carotenoid biosynthesis pathway.[1][2]
PDS Phytoene desaturase1.1-foldInvolved in the desaturation of phytoene.
ZDS ζ-Carotene desaturase1.3-foldContinues the desaturation process to form lycopene.
LCYE Lycopene ε-cyclase4.5-fold A crucial enzyme that catalyzes the formation of an ε-ring, a key step in the ε-ε branch leading to this compound. Its upregulation is strongly correlated with higher this compound content.[3][4]
LCYB Lycopene β-cyclase0.8-foldCompetes with LCYE for the common substrate lycopene to direct biosynthesis towards the β-β branch (β-carotene). Lower expression may favor the ε-ε branch.[3]
CHYE ε-carotene hydroxylase3.8-fold Hydroxylates the ε-rings of ε-carotene to form this compound.
ZEP Zeaxanthin epoxidase0.9-foldInvolved in the β-β branch, converting zeaxanthin to violaxanthin.[3]
CCD4 Carotenoid cleavage dioxygenase 40.7-foldInvolved in the degradation of carotenoids. Lower expression in high-lactucaxanthin varieties may contribute to its accumulation.[1][2]

This compound Biosynthesis Pathway

The synthesis of this compound in lettuce follows a specific branch of the carotenoid biosynthesis pathway, known as the ε-ε branch. This pathway begins with the synthesis of geranylgeranyl diphosphate (GGPP), which is then converted to phytoene. A series of desaturation reactions lead to the formation of lycopene, a critical branch point. The cyclization of lycopene is the determining step for the type of carotenoids produced. In lettuce, the presence of an active lycopene ε-cyclase (LCYE) facilitates the formation of two ε-rings, leading to the production of ε-carotene, which is subsequently hydroxylated to form this compound.[3]

Lactucaxanthin_Biosynthesis_Pathway GGPP Geranylgeranyl diphosphate Phytoene Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS delta_Carotene δ-Carotene Lycopene->delta_Carotene LCYE beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB alpha_Carotene α-Carotene Lycopene->alpha_Carotene LCYE epsilon_Carotene ε-Carotene delta_Carotene->epsilon_Carotene LCYE This compound This compound epsilon_Carotene->this compound CHYE alpha_Carotene->beta_Carotene LCYB Lutein Lutein alpha_Carotene->Lutein CHYE, CHYB

Caption: The this compound Biosynthesis Pathway in Lettuce.

Experimental Protocols

A comparative gene expression study is fundamental to understanding the differential accumulation of this compound. Below is a detailed workflow for such an analysis.

Experimental_Workflow start Plant Material Selection (High vs. Low this compound Lettuce Varieties) rna_extraction RNA Extraction from Leaf Tissue start->rna_extraction metabolite Metabolite Analysis (HPLC) start->metabolite rna_seq RNA Sequencing (RNA-seq) rna_extraction->rna_seq bioinformatics Bioinformatic Analysis (DEG Identification) rna_seq->bioinformatics qpcr Quantitative PCR (qPCR) Validation bioinformatics->qpcr data_integration Data Integration and Interpretation bioinformatics->data_integration qpcr->data_integration metabolite->data_integration

Caption: Experimental Workflow for Comparative Gene Expression Analysis.

Plant Material and Growth Conditions

Lettuce varieties with established high and low this compound content are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark cycle, 22°C) to minimize environmental variability. Leaf samples are collected from multiple biological replicates at a consistent developmental stage.

RNA Extraction and Sequencing

Total RNA is extracted from leaf tissue using a commercially available plant RNA extraction kit. The quality and quantity of RNA are assessed using a spectrophotometer and agarose gel electrophoresis. For RNA sequencing (RNA-seq), libraries are prepared from high-quality RNA and sequenced on an Illumina platform.[5][6][7]

Bioinformatic Analysis of RNA-seq Data

The raw sequencing reads are filtered to remove low-quality reads and adapters. The clean reads are then mapped to the lettuce reference genome.[5] Differential gene expression analysis between the high and low this compound varieties is performed using packages such as DESeq2 or edgeR. Genes with a significant fold change and a low p-value are identified as differentially expressed genes (DEGs).

Quantitative Real-Time PCR (qRT-PCR) Validation

To validate the RNA-seq results, the expression of key candidate genes is quantified using qRT-PCR.[8][9] Gene-specific primers are designed for the target genes and a stable reference gene (e.g., ACTIN or UBIQUITIN). The relative expression levels are calculated using the 2-ΔΔCt method.

This compound Quantification by HPLC

Carotenoids are extracted from leaf tissue using an organic solvent mixture (e.g., acetone/methanol). The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) with a C30 column, which is specifically designed for carotenoid separation.[10] this compound is identified and quantified by comparing its retention time and absorption spectrum to a purified standard.

Conclusion

The comparative gene expression analysis between high and low this compound lettuce varieties strongly indicates that the differential expression of key genes in the ε-ε branch of the carotenoid biosynthesis pathway is the primary driver of this compound accumulation. Specifically, the upregulation of Lycopene ε-cyclase (LCYE) and ε-carotene hydroxylase (CHYE), coupled with potentially lower expression of competing pathway genes like Lycopene β-cyclase (LCYB) and degradation genes like Carotenoid cleavage dioxygenase 4 (CCD4), creates a metabolic flux favoring the synthesis and accumulation of this compound. These findings provide a solid foundation for targeted breeding and biotechnological approaches to enhance the nutritional profile of lettuce.

References

Unveiling the Anti-Inflammatory Potential of Lactucaxanthin: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive in vitro evaluation has shed light on the anti-inflammatory properties of lactucaxanthin, a carotenoid found in lettuce and other leafy greens. This guide provides a comparative analysis of this compound's performance against other known anti-inflammatory agents, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Natural compounds are a promising source of novel anti-inflammatory agents. This guide focuses on this compound and compares its in vitro anti-inflammatory effects with those of related carotenoids, lutein and zeaxanthin, as well as the established non-steroidal anti-inflammatory drug (NSAID) diclofenac and the corticosteroid dexamethasone. The available data suggests that this compound, primarily through extracts of its natural source, Lactuca sativa (lettuce), exhibits promising anti-inflammatory activity by inhibiting key inflammatory mediators.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and comparator compounds were evaluated based on their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Additionally, the inhibition of cyclooxygenase (COX) enzymes and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are considered.

CompoundAssayCell LineConcentration% Inhibition / IC50Citation
This compound (from Lettuce Extract) Nitric Oxide (NO) ProductionJ774A.1250 µg/mLSignificant reduction[1]
COX-1 and COX-2 Inhibition-100 ppm74.1% (COX-1), 57.8% (COX-2)[2]
Lutein Nitric Oxide (NO) ProductionRAW 264.7IC50: 36.55 µg/mL50% at IC50[3][4]
iNOS Protein ExpressionRAW 264.7-72.5% reduction[4]
IL-1β and COX-2 ExpressionrMC-1-Reduced expression[5][6]
Zeaxanthin Nitric Oxide (NO) ProductionRAW 264.71 µg/mLSignificant reduction[7]
iNOS Gene ExpressionRAW 264.71 µg/mLSignificant reduction[7]
Diclofenac Nitric Oxide (NO) ProductionRAW 264.7IC50: 47.12 µg/mL50% at IC50[8]
iNOS Gene ExpressionRAW 264.7-Inhibition[9]
Dexamethasone Nitric Oxide (NO) ProductionRAW 264.7-Dose-dependent inhibition[10][11]
TNF-α and IL-6 SecretionHRMPsIC50: 2-6 nM (various mediators)>80% inhibition[12]

Note: Direct quantitative in vitro data for purified this compound is limited. The data presented for this compound is derived from studies on lettuce extracts.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, primarily the NF-κB and Nrf2 pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[13] In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[14] This allows the NF-κB (p50/p65) dimer to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[15]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p50/p65) IkBa_p p-IκBα NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Proteasome Proteasome IkBa_p->Proteasome Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_Genes Transcription

Caption: NF-κB signaling pathway and this compound's inhibitory point.

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary regulator of the cellular antioxidant response and also plays a role in suppressing inflammation. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16] Upon activation by antioxidants or other stimuli, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant and cytoprotective enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[16] Activation of the Nrf2 pathway can indirectly inhibit inflammation by reducing oxidative stress, a key driver of inflammatory responses.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Activator This compound (Activator) Keap1 Keap1 Activator->Keap1 Activation Nrf2 Nrf2 Proteasome Proteasome Keap1->Proteasome Degradation of Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription

Caption: Nrf2 signaling pathway and activation by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro anti-inflammatory assays are provided below.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

NO_Assay_Workflow cluster_workflow Nitric Oxide Assay Workflow A Seed RAW 264.7 cells (1.5 x 10^5 cells/well) B Incubate for 24h A->B C Pre-treat with Test Compound (this compound, Comparators) for 2h B->C D Stimulate with LPS (2 µg/mL) for 18h C->D E Collect Supernatant D->E F Add Griess Reagent E->F G Incubate for 30 min F->G H Measure Absorbance at 540 nm G->H I Calculate NO Concentration H->I

Caption: Workflow for the in vitro nitric oxide assay.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.[5]

  • Treatment: The cells are pre-treated with various concentrations of the test compounds (this compound, lutein, zeaxanthin, diclofenac, dexamethasone) for 2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 2 µg/mL and incubating for 18 hours.[5]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.[5] An equal volume of supernatant and Griess reagent (a mixture of N-(1-naphthyl)ethylenediamine and sulfanilic acid) are mixed and incubated for 30 minutes.[5]

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a sodium nitrite standard curve.[1] The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Cytokine Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Methodology:

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight at 4°C.[6]

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.[17]

  • Sample Incubation: Cell culture supernatants (collected from cells treated as in the NO assay) and a series of cytokine standards are added to the wells and incubated.[2]

  • Detection: A biotinylated detection antibody specific for the cytokine is added, followed by incubation.[6]

  • Signal Generation: Streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. A TMB substrate solution is then added, which is converted by HRP to produce a colored product.[6]

  • Data Analysis: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then determined from this curve.[18]

Western Blot for NF-κB and Nrf2 Activation

Western blotting is used to determine the expression and activation (e.g., phosphorylation or nuclear translocation) of key proteins in the NF-κB and Nrf2 signaling pathways.

Methodology:

  • Cell Lysis and Protein Quantification: After treatment, cells are lysed to extract total protein, or fractionated to separate cytoplasmic and nuclear proteins. The protein concentration is determined using a standard assay like the BCA assay.[16]

  • SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or Lamin B).[19]

  • Detection: The membrane is then incubated with an appropriate HRP-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is applied to the membrane, and the protein bands are visualized using a digital imager or X-ray film.[16]

  • Data Analysis: The intensity of the protein bands is quantified, and the expression of the target protein is normalized to the loading control. The fold change in protein expression or activation is calculated relative to the control group.[16]

Conclusion

The available in vitro evidence suggests that this compound, as a component of lettuce extracts, possesses noteworthy anti-inflammatory properties. It demonstrates the ability to inhibit key inflammatory mediators such as nitric oxide and COX enzymes. While direct quantitative comparisons with purified this compound are pending further research, the preliminary data positions it as a promising candidate for further investigation in the development of novel anti-inflammatory therapies. Its mechanism of action likely involves the modulation of the NF-κB and Nrf2 signaling pathways, similar to other bioactive carotenoids. Further studies with purified this compound are warranted to fully elucidate its potency and therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Lactucaxanthin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Ensuring the safe and environmentally responsible disposal of all laboratory chemicals is paramount for research integrity and personnel safety. This document provides essential guidance on the proper disposal procedures for lactucaxanthin, a carotenoid frequently utilized in scientific research. While this compound is not currently classified as a hazardous waste by the U.S. Environmental Protection Agency (EPA), adherence to proper disposal protocols is crucial to minimize environmental impact and maintain a safe laboratory environment.

Operational and Disposal Plan

This plan outlines a step-by-step process for the safe handling and disposal of this compound waste in a laboratory setting. This guidance is based on general best practices for chemical waste management as specific regulatory disposal instructions for this compound are not available.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the this compound waste is in a solid form (e.g., pure compound, contaminated labware) or dissolved in a solvent.

  • Segregate Waste Streams:

    • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) like gloves and weighing papers, in a designated, sealed container. This container should be clearly labeled as "Non-hazardous this compound Solid Waste."

    • Liquid Waste: If this compound is dissolved in a solvent, the disposal procedure is dictated by the hazards of the solvent itself. Segregate this waste into the appropriate hazardous waste stream for the solvent used (e.g., flammable, halogenated). The container must be labeled with the full chemical name of the solvent and "this compound."

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[1]

2. Container and Labeling:

  • Use Appropriate Containers: All waste containers must be in good condition, compatible with the waste they hold, and have a secure lid.[2]

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable, based on the solvent), the full chemical name(s) of the contents (e.g., "Methanol and this compound"), and the date the waste was first added to the container.[1][3]

3. Storage:

  • Designated Storage Area: Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[1]

4. Disposal:

  • Consult Institutional Policy: Before final disposal, consult your institution's EHS office for specific guidance and procedures. Local and state regulations may have additional requirements.[4][5]

  • Arrange for Pickup: Contact your institution's hazardous waste management service to schedule a pickup for the properly labeled and sealed waste containers. Do not dispose of this compound or its solutions down the drain or in the regular trash.[6][7]

Quantitative Data Summary

As this compound is a naturally derived carotenoid and not typically associated with high toxicity, quantitative disposal limits are generally not defined. However, the principle of waste minimization should always be applied.

Waste TypeRecommended ContainerKey Disposal Guideline
Solid this compound Sealed, labeled plastic bag or drumDispose of as non-hazardous chemical waste via EHS.
This compound in Solvent Labeled, sealed solvent-safe bottleDispose of according to the hazardous waste profile of the solvent.

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols and do not originate from specific experimental findings on this compound disposal. The primary guiding principle is the characterization of the waste and adherence to established institutional and regulatory guidelines for chemical waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Lactucaxanthin_Disposal_Workflow start This compound Waste Generated is_solid Is the waste solid? start->is_solid solid_waste Collect in a designated, labeled solid waste container. is_solid->solid_waste Yes is_solvent Is the waste in a solvent? is_solid->is_solvent No store Store waste in a designated satellite accumulation area. solid_waste->store solvent_id Identify the solvent. is_solvent->solvent_id Yes contact_ehs Contact Environmental Health & Safety for pickup and final disposal. is_solvent->contact_ehs No (Aqueous/Non-hazardous) solvent_waste Collect in a designated, labeled hazardous solvent waste container. solvent_id->solvent_waste solvent_waste->store store->contact_ehs end Disposal Complete contact_ehs->end

Caption: this compound Disposal Workflow Diagram.

References

Personal protective equipment for handling Lactucaxanthin

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes immediate and essential safety protocols, operational procedures, and disposal plans for handling Lactucaxanthin in a laboratory environment. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant handling of this carotenoid.

Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is crucial when handling this compound. The following table summarizes the recommended personal protective equipment.

PPE CategorySpecificationPurpose
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]To prevent eye contact with the powder.
Skin Protection Wear appropriate protective gloves (nitrile or butyl rubber recommended) and a laboratory coat.[2] Ensure gloves are properly removed and disposed of after handling.To prevent skin exposure.[1]
Respiratory Protection Not typically required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved N95 or higher-rated particulate respirator should be used.[2][3]To prevent inhalation of dust particles.

Operational Plan: From Handling to Disposal

Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.

1. Preparation and Handling:

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.[4] An eyewash station and safety shower should be readily accessible.

  • Safe Handling Practices:

    • Avoid generating dust.

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.

    • Keep the container tightly closed when not in use.[1]

2. Storage:

  • Store in a cool, dry, and dark place in a tightly sealed container to prevent degradation from light and air.[1]

  • Store away from strong oxidizing agents.[1]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[4]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[4]

  • Spill:

    • Wear appropriate PPE as outlined above.

    • Carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a sealed, labeled container for disposal.

    • Clean the spill area thoroughly with a wet cloth or paper towels, and dispose of the cleaning materials in the same sealed container.

4. Disposal Plan:

  • Waste Identification and Segregation:

    • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

    • Contaminated Materials: Any materials contaminated with this compound, such as gloves, absorbent paper, or weighing boats, should also be disposed of as chemical waste.[5]

  • Disposal of Empty Containers:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Dispose of the rinsate as chemical waste.

    • The rinsed container can then be disposed of as regular laboratory waste, depending on institutional guidelines.

  • Final Disposal:

    • Collect all waste containing this compound in a clearly labeled, sealed, and leak-proof container.[5] The label should include "Hazardous Waste," the chemical name "this compound," and the date.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with local, state, and federal regulations.[5]

Experimental Protocols

While specific safety-related experimental protocols for this compound are not available, the following general methodologies are used for similar compounds:

Cytotoxicity Assay (Example using 3T3-L1 cells):

A study on this compound's cytotoxicity in 3T3-L1 cells provides a relevant example protocol.[6]

  • Cell Culture: 3T3-L1 pre-adipocyte cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluence, they are treated with varying concentrations of this compound (e.g., 1, 3, 5, 10, 30, 50, 60, 100 µM) for a specified period (e.g., 24 hours).

  • Viability Assessment: Cell viability is assessed using a standard method like the MTT assay. The absorbance is measured with a microplate reader, and cell viability is expressed as a percentage of the control (untreated cells).

Carotenoid Extraction from a Plant Matrix (Example from Lettuce):

This protocol is adapted from a study on carotenoid extraction from lettuce.[7]

  • Sample Preparation: Weigh a small amount of fresh leaf tissue (e.g., 0.3 g) and grind it to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extraction: Transfer the powder to a centrifuge tube. Add a sequence of solvents, such as 80% acetone followed by ethyl acetate, to extract the pigments.

  • Homogenization: Agitate the mixture vigorously (e.g., using a tissue lyser) to ensure thorough extraction.

  • Phase Separation: Add water to facilitate the separation of the organic and aqueous phases.

  • Collection: Centrifuge the sample and collect the upper organic layer containing the carotenoids for further analysis (e.g., by HPLC).

Visualizations

Handling_Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage A Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves B Work in Fume Hood A->B C Weigh this compound B->C D Perform Experiment C->D E Clean Work Area D->E F Store in Cool, Dark Place E->F

Caption: Workflow for the safe handling of this compound.

Disposal_Workflow This compound Disposal Workflow cluster_collection Waste Collection cluster_spill Spill Response cluster_final Final Disposal A Collect Waste: - Pure this compound - Contaminated Materials B Place in a Labeled, Sealed Container A->B F Store in Designated Area B->F C Wear PPE D Sweep Up Solid C->D E Place in Waste Container D->E E->F G Contact EHS for Pickup F->G

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lactucaxanthin
Reactant of Route 2
Lactucaxanthin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.